molecular formula C13H23NO4 B179651 Methyl N-boc-2-piperidineacetate CAS No. 183859-36-1

Methyl N-boc-2-piperidineacetate

Cat. No.: B179651
CAS No.: 183859-36-1
M. Wt: 257.33 g/mol
InChI Key: VJNWVGAZYYQKTF-UHFFFAOYSA-N
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Description

Methyl N-Boc-2-piperidineacetate (CAS 183859-36-1) is a high-purity chemical building block of significant interest in medicinal and organic chemistry. This compound features a piperidine ring, a privileged scaffold found in over twenty classes of pharmaceuticals, and is protected by a tert-butoxycarbonyl (Boc) group . The Boc group is widely used in synthetic chemistry for its stability towards bases and nucleophiles, allowing for orthogonal protection strategies and selective deprotection under mild acidic conditions . The methyl ester functionality provides a versatile handle for further synthetic manipulation, including hydrolysis to the acid or transformation into other derivatives. Piperidine derivatives are integral to the development of drugs targeting a wide range of neurological disorders, and they serve as key intermediates in the synthesis of complex alkaloids and other biologically active molecules . As such, this compound is a valuable reagent for researchers constructing potential drug candidates, exploring new chemical spaces in libraries, and developing novel synthetic methodologies. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-8-6-5-7-10(14)9-11(15)17-4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNWVGAZYYQKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468784
Record name tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
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Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183859-36-1
Record name Methyl 1-[(1,1-dimethylethoxy)carbonyl]-2-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183859-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl N-boc-2-piperidineacetate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the piperidine scaffold remains a cornerstone for the development of novel therapeutics and complex molecules.[1] Its prevalence in a myriad of biologically active compounds underscores the continuous need for versatile, well-characterized piperidine-based building blocks. Methyl N-boc-2-piperidineacetate emerges as a particularly valuable intermediate, offering a strategic combination of a protected secondary amine and a reactive ester functionality appended to the piperidine ring. This guide, intended for the practicing scientist, provides a comprehensive overview of the chemical properties, a detailed protocol for its synthesis, in-depth spectroscopic analysis, and a discussion of its applications in the field of drug discovery. The methodologies and data presented herein are synthesized from established chemical principles and data from closely related analogues, providing a robust framework for the practical application of this compound.

Core Chemical and Physical Properties

This compound, with the CAS number 183859-36-1, is a derivative of piperidine-2-acetic acid.[2] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a key feature, rendering the amine temporarily inert to a wide range of reaction conditions, which is crucial for selective chemical transformations at other sites of the molecule.[3] This protection is readily removed under acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen. The methyl ester provides a handle for various chemical modifications, including hydrolysis, amidation, or reduction.

A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 183859-36-1[2]
Molecular Formula C13H23NO4[2]
Molecular Weight 257.33 g/mol [2]
Appearance Predicted to be a colorless oil or low-melting solidInferred from similar compounds
Storage Sealed in a dry environment, refrigerated (2-8°C)[2]
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol)[3]

Synthesis and Reactivity

The synthesis of this compound is most practically achieved through the esterification of its corresponding carboxylic acid, N-Boc-2-piperidineacetic acid (CAS 149518-50-3).[3][4][5][6][7] Several standard esterification methods can be employed, with the choice of method often depending on the scale of the reaction and the desired purity of the product.

Recommended Synthesis Protocol: Esterification of N-Boc-2-piperidineacetic acid

This protocol is adapted from established procedures for the esterification of N-Boc protected amino acids and related carboxylic acids.[8][9] The use of trimethylsilyldiazomethane offers a mild and efficient method for methylation, typically proceeding in high yield with minimal side products.

Materials and Reagents:

  • N-Boc-2-piperidineacetic acid

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Trimethylsilyldiazomethane (2.0 M solution in hexanes)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-2-piperidineacetic acid (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous methanol (typically a 10:1 v/v ratio). The concentration should be approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Methylating Agent: While stirring vigorously, add trimethylsilyldiazomethane (2.0 M solution in hexanes, 1.1 eq) dropwise to the cooled solution. A faint yellow color should persist, indicating a slight excess of the reagent. The evolution of nitrogen gas will be observed.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting carboxylic acid.

  • Quenching: Once the reaction is complete, cautiously quench the excess trimethylsilyldiazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

  • Workup: Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate). Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a pure product.

Diagram of the Synthesis Workflow:

G cluster_start Starting Material cluster_reaction Esterification cluster_workup Workup & Purification cluster_product Final Product A N-Boc-2-piperidineacetic acid B 1. Dissolve in DCM/MeOH 2. Cool to 0°C A->B C Add Trimethylsilyldiazomethane B->C D Stir at RT, Monitor by TLC C->D E Quench with Acetic Acid D->E F Aqueous Workup E->F G Dry and Concentrate F->G H Flash Column Chromatography G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Reactivity Insights

The reactivity of this compound is governed by three main features: the Boc-protected amine, the methyl ester, and the piperidine ring itself.

  • Boc Group: The tert-butyloxycarbonyl group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in dioxane). This allows for the selective deprotection of the nitrogen for subsequent reactions such as N-alkylation, N-arylation, or amide bond formation.

  • Methyl Ester: The methyl ester is susceptible to nucleophilic attack. It can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide or sodium hydroxide). It can also be converted to amides by reaction with amines, or reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride or lithium borohydride.

  • Piperidine Ring: The piperidine ring can undergo conformational changes. The substituents on the ring can influence its preferred conformation. Under certain conditions, reactions can be directed to specific positions on the ring, although this often requires more advanced synthetic strategies.

Spectroscopic Analysis and Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following sections detail the expected spectroscopic data based on the analysis of its constituent functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the acetate moiety, the Boc group, and the methyl ester.

  • Boc Group: A characteristic sharp singlet integrating to 9 protons will be observed around δ 1.4-1.5 ppm.

  • Methyl Ester: A sharp singlet integrating to 3 protons will appear around δ 3.6-3.7 ppm.

  • Piperidine Ring and Acetate Protons: The protons on the piperidine ring and the adjacent methylene group of the acetate will appear as a series of complex multiplets in the region of δ 1.2-4.2 ppm. The proton at the C2 position, being adjacent to both the nitrogen and the acetate group, is expected to be in the range of δ 4.0-4.5 ppm. The methylene protons of the acetate group will likely appear as a multiplet around δ 2.4-2.8 ppm.

13C NMR (Carbon NMR): The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

  • Boc Group: Two signals are expected for the Boc group: one for the quaternary carbon around δ 79-80 ppm and one for the three equivalent methyl carbons around δ 28 ppm.

  • Ester Group: The carbonyl carbon of the methyl ester will resonate around δ 172-174 ppm, and the methoxy carbon will be around δ 51-52 ppm.

  • Piperidine Ring and Acetate Carbons: The carbons of the piperidine ring will appear in the range of δ 20-55 ppm. The methylene carbon of the acetate group is expected around δ 35-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretching (Ester and Carbamate): Two strong absorption bands are expected in the carbonyl region. The ester carbonyl stretch will appear around 1735-1750 cm-1, and the carbamate carbonyl of the Boc group will be observed around 1680-1700 cm-1.

  • C-H Stretching: Absorption bands for sp3 C-H stretching will be present in the region of 2850-3000 cm-1.

  • C-O Stretching: Strong C-O stretching bands for the ester and carbamate groups will be visible in the fingerprint region, typically between 1100 and 1300 cm-1.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (C13H23NO4), the expected molecular weight is 257.33 g/mol .

  • Electrospray Ionization (ESI): In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated molecular ion [M+H]+ at m/z 258.17, or as the sodium adduct [M+Na]+ at m/z 280.15.

  • Fragmentation: Common fragmentation patterns would involve the loss of the Boc group (100 amu) or parts of it (e.g., loss of isobutylene, 56 amu), and cleavage of the ester group.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical research.[10] The piperidine moiety is a common structural feature in many FDA-approved drugs, and substituted piperidines are key components in agents targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory drugs.[1]

The dual functionality of this molecule allows for a variety of synthetic manipulations:

  • Peptidomimetics: The piperidine scaffold can be used as a constrained amino acid surrogate in the synthesis of peptidomimetics to improve metabolic stability and conformational rigidity.

  • Lead Optimization: In drug discovery programs, the ester functionality can be easily converted into a library of amides to explore structure-activity relationships (SAR). Similarly, after deprotection of the Boc group, the piperidine nitrogen can be functionalized with a variety of substituents.

  • Synthesis of Heterocyclic Systems: The reactive handles on this compound can be used in cyclization reactions to form more complex polycyclic heterocyclic systems.

Diagram of Application Pathways:

G cluster_mods Chemical Modifications cluster_apps Applications A This compound B Ester Hydrolysis -> Carboxylic Acid A->B C Amidation -> Amide Library A->C D Boc Deprotection -> Secondary Amine A->D G Complex Heterocycle Synthesis B->G F Lead Optimization (SAR Studies) C->F E Peptidomimetic Synthesis D->E D->F

References

A Technical Guide to Methyl N-boc-2-piperidineacetate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-boc-2-piperidineacetate is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a piperidine scaffold with a protected amine and a methyl ester functional group, makes it a versatile intermediate for the synthesis of complex molecular architectures. The piperidine ring is a privileged scaffold, frequently found in marketed drugs due to its favorable pharmacokinetic properties. The N-Boc protecting group ensures chemoselectivity in multi-step syntheses, while the methyl acetate side chain provides a reactive handle for further molecular elaboration. This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its applications in the field of drug discovery.

Chemical and Physical Properties

This compound is most commonly identified by the CAS Number 183859-36-1 .[1] Another CAS number, 131134-77-5, is also associated with this chemical name, potentially corresponding to a specific stereoisomer. It is the methyl ester derivative of N-Boc-2-piperidineacetic acid (CAS: 149518-50-3).[2]

PropertyValueSource
CAS Number 183859-36-1[1]
Alternate CAS 131134-77-5[3]
Molecular Formula C13H23NO4Derived
Molecular Weight 257.33 g/mol Derived
Appearance Typically a solid or oilGeneral Knowledge
Precursor N-Boc-2-piperidineacetic acid[2]

Note: Detailed physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically or consulted from the supplier's Certificate of Analysis.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, N-Boc-2-piperidineacetic acid. This reaction is typically carried out in the presence of an acid catalyst or using an alkylating agent in a suitable organic solvent.

Protocol: Fischer Esterification of N-Boc-2-piperidineacetic acid

This protocol describes a standard acid-catalyzed esterification. The causality behind this choice is its cost-effectiveness and procedural simplicity for gram-scale synthesis.

Materials:

  • N-Boc-2-piperidineacetic acid (1.0 eq)

  • Methanol (Anhydrous, large excess)

  • Sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of N-Boc-2-piperidineacetic acid in anhydrous methanol in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Neutralization: Dissolve the residue in dichloromethane or ethyl acetate and carefully add saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

SynthesisWorkflow Precursor N-Boc-2-piperidineacetic acid Reaction Reflux (4-6h) Precursor->Reaction Methanol Methanol (Solvent/Reagent) Methanol->Reaction Catalyst H₂SO₄ (Catalyst) Catalyst->Reaction Workup Work-up & Neutralization Reaction->Workup Extraction Extraction (DCM/EtOAc) Workup->Extraction Purification Purification (Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[4][5] The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS), among other therapeutic areas. The N-Boc protecting group allows for selective modification at other parts of the molecule before deprotection and subsequent functionalization of the piperidine nitrogen.

While specific drug compounds directly synthesized from this compound are not extensively detailed in the public domain, its utility can be inferred from the broader applications of N-Boc protected piperidine derivatives. These are key components in the synthesis of:

  • Peptidomimetics: The structural rigidity of the piperidine ring is used to create constrained peptide analogues with improved stability and receptor affinity.[4]

  • Heterocyclic Scaffolds: It is a foundational element for constructing more complex heterocyclic systems, which are prevalent in modern drug candidates.

  • PROTAC Linkers: N-Boc protected piperidine derivatives can be incorporated into Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade specific proteins.

Experimental Workflow: Use as a Building Block in Amide Coupling

This protocol illustrates a common application of this compound following the deprotection of the Boc group, where the resulting secondary amine is coupled with a carboxylic acid to form an amide bond, a fundamental reaction in drug synthesis.

Materials:

  • Methyl 2-(piperidin-2-yl)acetate (deprotected starting material)

  • Carboxylic acid of interest (R-COOH)

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, Et₃N)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Boc Deprotection: this compound is first treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc protecting group, yielding Methyl 2-(piperidin-2-yl)acetate.

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid in the anhydrous solvent.

  • Activation: Add the coupling agent and the organic base to the solution and stir for a few minutes to activate the carboxylic acid.

  • Coupling: Add the deprotected Methyl 2-(piperidin-2-yl)acetate to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched, followed by an extractive work-up and purification by column chromatography to yield the final amide product.

ExperimentalWorkflow cluster_deprotection Step 1: Deprotection cluster_coupling Step 2: Amide Coupling Start This compound Deprotection TFA / DCM Start->Deprotection Intermediate Methyl 2-(piperidin-2-yl)acetate Deprotection->Intermediate CouplingReaction Amide Bond Formation Intermediate->CouplingReaction CarboxylicAcid R-COOH CarboxylicAcid->CouplingReaction CouplingAgent HATU / DIPEA CouplingAgent->CouplingReaction FinalProduct Final Amide Product CouplingReaction->FinalProduct

Caption: Workflow for amide coupling using the deprotected amine.

Analytical Characterization

The structural integrity and purity of this compound are typically confirmed using a suite of analytical techniques. While specific spectra are proprietary to suppliers, a typical analysis would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum would show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons, and the methyl ester group (a singlet around 3.7 ppm).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Suppliers of CAS 183859-36-1 often provide access to these analytical data upon request.[1]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its straightforward synthesis from commercially available precursors and the strategic placement of its functional groups allow for its incorporation into a wide range of molecular scaffolds. A thorough understanding of its properties and reactivity is essential for medicinal chemists aiming to leverage this compound in the development of novel therapeutics.

References

The Cornerstone of Modern Drug Discovery: A Technical Guide to Methyl N-boc-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of contemporary pharmaceutical development, the strategic use of versatile molecular building blocks is paramount to the efficient synthesis of complex therapeutic agents. Among these, Methyl N-boc-2-piperidineacetate has emerged as a pivotal intermediate, offering a unique combination of a sterically accessible reactive site and a protected nitrogen within a privileged heterocyclic scaffold. The piperidine moiety is a recurring motif in a multitude of approved drugs, particularly those targeting the central nervous system and inflammatory pathways.[1] This in-depth technical guide provides a comprehensive exploration of the structure, synthesis, and application of this compound, tailored for researchers, medicinal chemists, and professionals in drug development. This document elucidates the fundamental principles governing its reactivity and offers detailed, field-proven protocols for its synthesis and characterization, thereby empowering scientists to leverage this critical tool in the creation of next-generation therapeutics.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds in medicinal chemistry, featured in a wide array of pharmaceuticals and natural products.[1] Its prevalence stems from its favorable physicochemical properties, including good aqueous solubility and metabolic stability, as well as its ability to adopt a three-dimensional chair conformation, which allows for precise spatial orientation of substituents to interact with biological targets.

The subject of this guide, this compound, is a derivative of this critical scaffold. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a strategic decision that deactivates the otherwise reactive secondary amine, preventing unwanted side reactions and allowing for selective functionalization at other positions.[2] The methyl acetate moiety at the 2-position provides a versatile handle for a variety of chemical transformations, including amide bond formation, reduction to an alcohol, or further elaboration of the carbon skeleton. This strategic combination of a protected amine and a reactive ester on a piperidine core makes this compound a highly valuable and sought-after intermediate in multi-step organic syntheses.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the unambiguous characterization of its derivatives.

PropertyValue
CAS Number 183859-36-1[3]
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Predicted: ~330-350 °C at 760 mmHg
Solubility Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol)
Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[6]

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the Boc group at approximately 1.45 ppm. The methyl ester protons will appear as a singlet around 3.67 ppm. The protons on the piperidine ring will present as a series of multiplets in the region of 1.3 to 4.0 ppm. The proton at the 2-position, adjacent to the acetate group, will likely be a multiplet around 4.5-4.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl of the ester at approximately 172 ppm and the carbonyl of the Boc group around 155 ppm. The quaternary carbon of the Boc group will be observed near 80 ppm, and the methyl of the Boc group around 28 ppm. The carbons of the piperidine ring will resonate in the 20-60 ppm range, with the carbon at the 2-position appearing further downfield due to the deshielding effect of the attached acetate group.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

  • ~1740 cm⁻¹: A strong absorption corresponding to the C=O stretch of the ester.

  • ~1690 cm⁻¹: A strong absorption from the C=O stretch of the carbamate (Boc group).

  • ~2850-2980 cm⁻¹: C-H stretching vibrations of the aliphatic piperidine ring and the Boc and methyl groups.

  • ~1160-1250 cm⁻¹: C-O stretching of the ester and carbamate groups.

2.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be expected at an m/z of 258.3. Common fragmentation patterns would involve the loss of the tert-butyl group (-57) or the entire Boc group (-101).

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, N-Boc-2-piperidineacetic acid. This method offers high yields and straightforward purification.

Synthetic Workflow

The overall synthetic strategy is a two-step process starting from commercially available 2-piperidineacetic acid.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Esterification A 2-Piperidineacetic Acid B N-Boc-2-piperidineacetic acid A->B (Boc)₂O, Base (e.g., NaOH or Et₃N) Solvent (e.g., Dioxane/Water or DCM) C N-Boc-2-piperidineacetic acid D This compound C->D Methanol (MeOH), Acid Catalyst (e.g., H₂SO₄) or Esterification Agent (e.g., TMS-diazomethane)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Esterification of N-Boc-2-piperidineacetic Acid

This protocol describes a standard procedure for the methyl esterification of N-Boc-2-piperidineacetic acid using an acid catalyst.

Materials:

  • N-Boc-2-piperidineacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of N-Boc-2-piperidineacetic acid (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO₂ evolution may occur.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product as a colorless to pale yellow oil.[2]

Applications in Drug Discovery and Development

The strategic placement of the Boc-protected nitrogen and the reactive methyl ester on the piperidine scaffold makes this compound a valuable intermediate in the synthesis of a diverse range of pharmaceutical agents. The piperidine moiety is a key structural feature in many drugs targeting various diseases.

Role as a Versatile Building Block

The utility of this compound lies in its ability to undergo a variety of chemical transformations in a controlled manner.

G cluster_0 A This compound B Amide Formation (Reaction with amines) A->B C Reduction to Alcohol (e.g., with LiAlH₄ or NaBH₄) A->C D Hydrolysis to Carboxylic Acid (e.g., with LiOH) A->D E Boc Deprotection (e.g., with TFA or HCl) A->E

Caption: Key chemical transformations of this compound.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The general synthetic strategy for many JAK inhibitors involves the coupling of a substituted piperidine fragment with a pyrrolo[2,3-d]pyrimidine core. The acetate moiety of this compound can be readily converted to other functional groups necessary for this coupling and for introducing other key structural features of the final drug molecule.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis and drug discovery. Its unique combination of a privileged piperidine scaffold, a robust Boc protecting group, and a versatile methyl ester functionality provides medicinal chemists with a powerful tool for the efficient construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its structure, synthesis, and applications, with a focus on providing practical, field-proven insights and protocols. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly continue to increase, solidifying its role as a cornerstone in the future of pharmaceutical development.

References

"Methyl N-boc-2-piperidineacetate" molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl N-boc-2-piperidineacetate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. This technical guide provides a comprehensive overview of its core attributes, including its physicochemical properties, a detailed examination of its synthesis, and its versatile applications as a scaffold in drug discovery. By integrating field-proven insights with established scientific principles, this document serves as an essential resource for researchers, scientists, and drug development professionals. We delve into the rationale behind its synthetic pathways and provide self-validating analytical protocols for its characterization, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of drug discovery, the piperidine ring is a privileged scaffold, a structural motif frequently found in marketed drugs due to its favorable pharmacokinetic properties and its ability to interact with biological targets. This compound emerges as a highly valuable derivative, offering a unique combination of a protected amine and a reactive ester functional group.

The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen. Its strategic role is to prevent unwanted side reactions at the nitrogen atom during multi-step syntheses, allowing for selective modifications elsewhere in the molecule. The Boc group is stable under a wide range of reaction conditions but can be readily removed using mild acidic conditions, a cornerstone of orthogonal protection strategies in peptide synthesis and complex molecule construction.[1][2] The methyl acetate moiety at the 2-position provides a versatile handle for further chemical elaboration, such as amide bond formation, reduction to an alcohol, or other ester transformations, making it an ideal starting point for generating libraries of diverse compounds for high-throughput screening.[3]

Physicochemical and Structural Properties

A precise understanding of the fundamental properties of this compound is critical for its effective use in synthesis and research. The key quantitative data are summarized below.

PropertyValueSource(s)
Molecular Weight 257.33 g/mol [4]
Molecular Formula C₁₃H₂₃NO₄[4]
CAS Number 183859-36-1[4]
Appearance White to off-white solid[5]
Storage Temperature 2-8°C, Sealed in dry conditions[4]
MDL Number MFCD02667637[4]

Chemical Structure:

G N1 N C2 C N1->C2 Boc_C C=O N1->Boc_C C3 C C2->C3 C7 CH₂ C2->C7 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->N1 C8 C=O C7->C8 O9 O C8->O9 C10 CH₃ O9->C10 Boc_O O Boc_C->Boc_O Boc_tBu C(CH₃)₃ Boc_O->Boc_tBu

Caption: Structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, N-Boc-2-piperidineacetic acid. This approach highlights a common and reliable strategy in organic synthesis.

Causality Behind Experimental Choices:

  • Starting Material: N-Boc-2-piperidineacetic acid (CAS 149518-50-3) is the logical precursor.[5] The presence of the Boc group is crucial at this stage to ensure that the nitrogen is unreactive during the esterification process.

  • Esterification Method: A standard method involves reacting the carboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or using a milder coupling agent. An alternative, high-yield method for related compounds involves using trimethylsilyldiazomethane, which efficiently converts carboxylic acids to methyl esters under gentle conditions.[6]

  • Workflow Logic: The workflow is designed for efficiency and purity. An aqueous workup is typically required to remove the acid catalyst and any unreacted starting material, followed by extraction and purification, usually via column chromatography, to yield the final product.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development & Medicinal Chemistry

The structural features of this compound make it a versatile building block for constructing complex molecules with therapeutic potential.[7][8]

  • Scaffold for Library Synthesis: The molecule is an ideal starting point for creating diverse chemical libraries. The ester can be converted into a wide array of amides by reacting it with various amines, while the Boc-protected nitrogen can be deprotected and subsequently functionalized. This two-pronged approach allows for rapid exploration of the structure-activity relationship (SAR).[3]

  • Peptidomimetics: The piperidine core can serve as a constrained scaffold to mimic peptide secondary structures, such as β-turns. This is a critical strategy in designing enzyme inhibitors or receptor antagonists with improved stability and oral bioavailability compared to their natural peptide counterparts.

  • Heterocyclic Chemistry: It is a key intermediate in the synthesis of more complex heterocyclic systems, which are central to many areas of drug discovery, including treatments for CNS disorders, metabolic diseases, and infectious conditions.[7]

References

Introduction: The Strategic Importance of Methyl N-boc-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methyl N-boc-2-piperidineacetate

In the landscape of modern medicinal chemistry and pharmaceutical development, this compound stands out as a pivotal molecular building block.[1][2] Its structure, featuring a piperidine ring, is a privileged scaffold frequently found in a multitude of FDA-approved drugs and biologically active compounds, where it often imparts favorable pharmacokinetic properties.[3][4]

The strategic utility of this compound is rooted in its dual-functionality, which is artfully managed by its protecting groups. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a robust shield, preventing unwanted side reactions and enabling chemists to perform selective modifications on other parts of the molecule.[1][3] This Boc group can be readily removed under mild acidic conditions, unmasking the nitrogen for subsequent reactions like amide coupling or alkylation.[3] Concurrently, the methyl ester at the 2-position provides a reactive handle for transformations such as hydrolysis to the carboxylic acid, amidation, or reduction to an alcohol.[5] This inherent orthogonality makes this compound an invaluable intermediate for constructing complex molecular architectures with high precision.[3][5]

This guide provides a detailed exploration of the predominant synthetic pathways to this compound, offering field-proven insights into experimental choices, detailed protocols, and the underlying chemical principles that govern these transformations.

Part 1: Core Synthetic Pathways and Mechanistic Insights

The synthesis of this compound is most reliably achieved through a linear sequence starting from a pyridine precursor. This approach involves three key transformations: the saturation of the aromatic ring, protection of the resulting secondary amine, and esterification of the carboxylic acid moiety.

Pathway 1: Catalytic Hydrogenation of 2-Pyridineacetic Acid

The most direct and atom-economical route begins with the catalytic hydrogenation of 2-pyridineacetic acid.[4] This method directly constructs the requisite piperidine core.

Step 1.A: Catalytic Hydrogenation of the Pyridine Ring

The conversion of a stable aromatic pyridine ring into a saturated piperidine ring is a thermodynamically favorable but kinetically challenging transformation.[4] The aromaticity of the pyridine nucleus requires a potent catalytic system, and the Lewis basic nitrogen atom can act as a catalyst poison, complicating the reaction.[4]

Causality Behind Experimental Choices:

  • Catalyst Selection: Heterogeneous catalysts from the platinum group metals are highly effective.[4] Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a common choice.[6][7] Other effective catalysts include rhodium on carbon (Rh/C) and rhodium(III) oxide (Rh₂O₃), which can operate under milder conditions.[8]

  • Solvent and Additives: The reaction is typically performed in an acidic protic solvent, most commonly glacial acetic acid.[6][7] The acidic medium protonates the pyridine nitrogen, forming a pyridinium ion. This activation step facilitates the reduction of the aromatic ring by increasing its susceptibility to hydrogenation.[4]

  • Reaction Conditions: High pressures of hydrogen gas (typically 50-70 bar) and, in some cases, elevated temperatures are necessary to overcome the kinetic barrier of dearomatization.[4][6][7]

Step 1.B: N-Boc Protection

With the piperidine ring formed, the next critical step is the protection of the secondary amine to prevent its interference in subsequent steps. The Boc group is ideal due to its stability in a wide range of reaction conditions and its facile removal.

Causality Behind Experimental Choices:

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the universal reagent for this transformation.[9][10]

  • Reaction Conditions: The reaction is typically run in an aprotic solvent like dichloromethane (DCM) or acetonitrile in the presence of a non-nucleophilic base, such as triethylamine (Et₃N).[9][10] The base scavenges the acidic proton generated during the reaction, driving the equilibrium towards the protected product.

Step 1.C: Methyl Esterification

The final step is the conversion of the carboxylic acid group of N-Boc-2-piperidineacetic acid into its methyl ester. Several methods are available, with the choice often dictated by scale, safety, and desired yield.

Causality Behind Experimental Choices:

  • TMS-Diazomethane: A safer alternative to diazomethane, trimethylsilyldiazomethane in the presence of methanol provides a high-yielding and clean conversion under mild conditions.[11][12] This method avoids the harsh acidic conditions that could potentially cleave the Boc group.

  • Fischer Esterification: Classical Fischer esterification using methanol with a strong acid catalyst (e.g., H₂SO₄) is a viable, cost-effective option, though care must be taken to control the reaction conditions to prevent Boc deprotection.[13]

  • Alkyl Halide Alkylation: Reacting the carboxylate salt (formed with a base like K₂CO₃) with an alkylating agent like iodomethane in a polar aprotic solvent such as DMF is another effective method.[9]

Synthesis_Pathway_1 PyridineaceticAcid 2-Pyridineacetic Acid PiperidineaceticAcid Piperidine-2-acetic Acid PyridineaceticAcid->PiperidineaceticAcid 1. H₂, PtO₂ 2. Glacial Acetic Acid N_Boc_Acid N-Boc-2-piperidineacetic Acid PiperidineaceticAcid->N_Boc_Acid Boc₂O, Et₃N DCM FinalProduct This compound N_Boc_Acid->FinalProduct TMS-diazomethane Methanol

Caption: Primary synthesis route via hydrogenation and protection.

Part 2: Data Presentation and Method Comparison

The selection of reagents and conditions can significantly impact the efficiency and outcome of the synthesis. The tables below summarize key quantitative data and comparisons for the critical steps.

Table 1: Comparison of Catalytic Hydrogenation Systems
CatalystTypical PressureTemperatureSolventKey Advantages & Considerations
PtO₂ (Adams') 50-70 barRoom Temp - 40°CGlacial Acetic AcidHighly effective and widely documented; requires high pressure.[4][6][7]
Pd/C 5 bar40°CAcidic MediaCommon and effective, often used with an acid additive.[4]
Rh₂O₃ AtmosphericRoom TempHexafluoroisopropanolActive under mild conditions, good for functionalized pyridines.[8]
Rh/C AtmosphericRoom TempAcidic MediaLower pressures are often sufficient compared to PtO₂.[6]
Table 2: Comparison of Esterification Methodologies
MethodReagentsTypical YieldAdvantagesDisadvantages
TMS-Diazomethane TMSCHN₂, Methanol, Acetonitrile>90%Mild conditions, high yield, clean reaction.[11]Reagent is toxic and must be handled with care.
Alkyl Halide K₂CO₃, Iodomethane, DMFGoodAvoids strongly acidic conditions.Iodomethane is toxic; reaction may require heating.[9]
Fischer Esterification Methanol, H₂SO₄ (cat.)VariableInexpensive and simple reagents.Harsh acidic conditions can cause Boc deprotection.[13]

Part 3: Detailed Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of this compound based on the primary pathway.

Experimental Workflow Overview

Caption: Step-wise workflow for the three-part synthesis.

Protocol 1: Synthesis via Hydrogenation, Protection, and Esterification

Part A: Catalytic Hydrogenation of 2-Pyridineacetic Acid [4][6][7]

  • Reactor Setup: To a high-pressure reactor vessel, add 2-pyridineacetic acid (1.0 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of substrate). Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Reaction Execution: Securely seal the reactor vessel. Purge the headspace with an inert gas (e.g., nitrogen or argon) three times. Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 16-24 hours. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up: Carefully vent the reactor and purge with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional acetic acid or methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent, yielding crude piperidine-2-acetic acid, which is often carried forward without further purification.

Part B: N-Boc Protection of Piperidine-2-acetic Acid [9]

  • Reaction Setup: Suspend the crude piperidine-2-acetic acid (1.0 eq) in dichloromethane (DCM, approx. 15 mL per gram) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add triethylamine (Et₃N, 3.0 eq) dropwise, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) in DCM.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Add water to the reaction mixture. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-2-piperidineacetic acid.

Part C: Methyl Esterification using TMS-Diazomethane [11][12]

  • Reaction Setup: Suspend N-Boc-2-piperidineacetic acid (1.0 eq) in a mixture of acetonitrile (10 parts) and methanol (1 part).

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.5-2.0 eq) dropwise. A yellow color should persist, and gas evolution will be observed.

  • Reaction Execution: Allow the mixture to stand at 0°C for 30 minutes, then warm to room temperature and stir for 3 hours.

  • Work-up: Quench any excess TMS-diazomethane by carefully adding a few drops of acetic acid until the yellow color disappears. Concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure product.

References

An In-depth Technical Guide to the Synthesis of Methyl N-boc-2-piperidineacetate: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of blockbuster drugs and biologically active molecules. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting a wide range of biological receptors and enzymes. Within this class of compounds, Methyl N-boc-2-piperidineacetate stands out as a versatile synthetic intermediate. The N-Boc (tert-butyloxycarbonyl) protecting group offers robust stability under various conditions while allowing for facile removal under mild acidic conditions, and the methyl ester at the 2-position provides a convenient handle for further chemical elaboration. This guide offers a detailed exploration of the primary synthetic routes to this valuable compound, focusing on the strategic selection of starting materials and the underlying chemical principles that govern the transformations.

Strategic Synthesis Pathways: A Comparative Overview

The synthesis of this compound can be approached from several key starting materials. The choice of a specific route often depends on factors such as the availability and cost of the precursor, the desired scale of the reaction, and the stereochemical requirements of the final product. Here, we will dissect the most common and efficient pathways.

Route 1: The Direct Approach from 2-Piperidineacetic Acid

This is arguably the most straightforward conceptual route, involving the protection of the secondary amine followed by esterification of the carboxylic acid. The order of these steps can be reversed, but protecting the nitrogen first is generally preferred to avoid potential side reactions during esterification.

Logical Workflow for Route 1

A 2-Piperidineacetic Acid B N-Boc-2-piperidineacetic Acid A->B  N-Boc Protection (Boc)₂O, Base C This compound B->C  Esterification CH₃OH, Acid Catalyst or TMS-diazomethane

Caption: Synthetic workflow from 2-Piperidineacetic Acid.

Route 2: Synthesis from Pipecolic Acid

Pipecolic acid (piperidine-2-carboxylic acid) is another readily available starting material. This route is very similar to the first, differing only in the side chain attached to the piperidine ring.

Logical Workflow for Route 2

A Pipecolic Acid B N-Boc-pipecolic Acid A->B  N-Boc Protection (Boc)₂O, Base C Methyl N-Boc-pipecolate B->C  Esterification CH₃OH, Acid Catalyst or TMS-diazomethane

Caption: Synthetic workflow from Pipecolic Acid.

Core Chemical Transformations: Mechanisms and Methodologies

A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.

N-Boc Protection of the Piperidine Nitrogen

The introduction of the tert-butyloxycarbonyl (Boc) group is a fundamental transformation in peptide synthesis and the preparation of complex nitrogen-containing molecules.[1] The most common reagent for this purpose is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[1]

Mechanism of N-Boc Protection

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the secondary amine of the piperidine ring attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][2] This forms a transient tetrahedral intermediate which then collapses, leading to the formation of the N-Boc protected piperidine, carbon dioxide, and a tert-butoxide anion. The tert-butoxide then deprotonates the now positively charged nitrogen, yielding the final product and tert-butanol.[2]

cluster_0 Mechanism of N-Boc Protection Piperidine Derivative Piperidine Derivative Tetrahedral Intermediate Tetrahedral Intermediate Piperidine Derivative->Tetrahedral Intermediate Nucleophilic Attack Boc Anhydride Boc Anhydride Boc Anhydride->Tetrahedral Intermediate N-Boc Protected Product N-Boc Protected Product Tetrahedral Intermediate->N-Boc Protected Product Collapse & Deprotonation CO₂ + t-BuO⁻ CO₂ + t-BuO⁻ Tetrahedral Intermediate->CO₂ + t-BuO⁻ Elimination

Caption: Key steps in the N-Boc protection mechanism.

Experimental Protocol: N-Boc Protection of 2-Piperidineacetic Acid

  • Dissolution: Dissolve 2-piperidineacetic acid (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.

  • Basification: Add a base, such as sodium hydroxide (NaOH) or triethylamine (Et₃N) (2.0-2.5 eq), to the solution and stir.

  • Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise or as a solution in the reaction solvent.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid or KHSO₄) to a pH of ~3-4.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-2-piperidineacetic acid, which can be purified further by column chromatography if necessary.

Esterification of the Carboxylic Acid

With the amine protected, the next step is the conversion of the carboxylic acid to its methyl ester. Two primary methods are commonly employed: Fischer esterification and methylation with TMS-diazomethane.

This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][4] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is used, and/or water is removed as it is formed.[3][4]

Mechanism of Fischer Esterification

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[5] A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[3][6] A proton transfer then occurs, converting one of the hydroxyl groups into a good leaving group (water).[4][5] Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst.[5]

Experimental Protocol: Fischer Esterification of N-Boc-2-piperidineacetic Acid

  • Reaction Setup: Dissolve N-Boc-2-piperidineacetic acid (1.0 eq) in a large excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC.

  • Neutralization: After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst by slowly adding a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until effervescence ceases.

  • Solvent Removal: Remove the excess methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the crude this compound. Purify by flash column chromatography.

For substrates that are sensitive to harsh acidic conditions and high temperatures, methylation with TMS-diazomethane offers a milder and often more efficient alternative.[7][8] This reagent is also a safer alternative to the highly toxic and explosive diazomethane.

Mechanism of Methylation with TMS-diazomethane

The carboxylic acid protonates the TMS-diazomethane, leading to the formation of a carboxylate anion and a methyldiazonium cation intermediate. The carboxylate then acts as a nucleophile, attacking the methyl group of the diazonium intermediate in an Sₙ2 fashion, displacing nitrogen gas and forming the methyl ester.

Experimental Protocol: Methylation of N-Boc-2-piperidineacetic Acid with TMS-diazomethane

  • Dissolution: Dissolve N-Boc-2-piperidineacetic acid (1.0 eq) in a mixture of a non-protic solvent like toluene or diethyl ether and a small amount of methanol at 0 °C.

  • Addition of TMS-diazomethane: Slowly add a solution of TMS-diazomethane (typically a 2.0 M solution in hexanes, 1.1-1.5 eq) dropwise to the stirred solution. The evolution of nitrogen gas will be observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the starting material is consumed as indicated by TLC.

  • Quenching: If necessary, quench any excess TMS-diazomethane by the careful addition of a few drops of acetic acid.

  • Purification: Concentrate the reaction mixture under reduced pressure to obtain the crude this compound, which is often of high purity. Further purification can be achieved by flash column chromatography.

Data Summary: A Comparative Look at Methodologies

ParameterN-Boc ProtectionFischer EsterificationMethylation with TMS-diazomethane
Key Reagents (Boc)₂O, Base (e.g., NaOH, Et₃N)CH₃OH (excess), Acid Catalyst (e.g., H₂SO₄)TMS-diazomethane, CH₃OH (catalytic)
Reaction Temperature Room TemperatureReflux0 °C to Room Temperature
Reaction Time 12-24 hours4-16 hours1-3 hours
Typical Yields High to QuantitativeGood to HighVery High to Quantitative
Key Considerations Requires basic conditions.Equilibrium reaction; requires excess alcohol or water removal.Mild conditions; suitable for sensitive substrates; reagent is toxic and requires careful handling.

Conclusion: A Versatile Intermediate for Drug Discovery

The synthesis of this compound from readily available starting materials like 2-piperidineacetic acid or pipecolic acid is a well-established and efficient process. The choice between different esterification methods, such as the robust Fischer esterification or the mild and rapid methylation with TMS-diazomethane, allows for flexibility depending on the specific requirements of the synthesis and the nature of the substrate. A thorough understanding of the reaction mechanisms and experimental parameters detailed in this guide will empower researchers and drug development professionals to confidently and efficiently produce this valuable building block for the synthesis of novel therapeutics.

References

An In-depth Technical Guide to the Physical Properties of Methyl N-boc-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-boc-2-piperidineacetate is a valuable intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. The piperidine scaffold is a common motif in many drugs, and the N-boc protecting group allows for controlled, regioselective reactions, making this compound a versatile building block in medicinal chemistry.[1] A thorough understanding of its physical properties is essential for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the known physical characteristics of this compound, along with detailed experimental protocols for their determination, offering insights into the rationale behind these analytical techniques.

Core Physicochemical Properties

This compound is typically a colorless oil at room temperature.[2] Its physical state dictates the choice of analytical methods for its characterization. For instance, a melting point determination is not applicable; instead, properties like boiling point, density, and refractive index are more relevant.

PropertyValueSource(s)
CAS Number 183859-36-1[2]
Molecular Formula C₁₃H₂₃NO₄[2]
Molecular Weight 257.33 g/mol [2]
Appearance Colorless oil[2]
Storage 2-8°C, sealed in a dry place[2]
Boiling Point Not definitively reported; expected to be high and require vacuum distillation. The precursor, N-Boc-2-piperidineacetic acid, has a reported boiling point of 373 °C at 760 mmHg, though this may involve decomposition.[3] A related compound, (S)-(+)-N-(Boc)-2-methylpiperidine, has a boiling point of 54-56 °C at 0.05 mmHg.[4]
Density Not definitively reported. The density of N-Boc-piperidine is 0.964 g/mL at 25 °C.
Refractive Index Not definitively reported. The refractive index of N-Boc-piperidine is n20/D 1.454.

Solubility Profile

The solubility of a compound is a critical parameter for reaction setup, workup procedures, and purification. N-Boc-protected amino acids and their esters are generally more soluble in organic solvents than their unprotected parent compounds due to the lipophilic nature of the tert-butoxycarbonyl (Boc) group.[5]

Qualitative Solubility:

Based on the structure and the properties of related compounds like N-Boc-2-piperidineacetic acid, this compound is expected to be soluble in a range of organic solvents and have limited solubility in water.[1]

  • Soluble in: Dichloromethane, Chloroform, Ethyl acetate, Methanol, Ethanol, Dimethyl sulfoxide (DMSO).

  • Limited solubility in: Water.

  • Insoluble in: Hexanes (likely, but needs experimental verification).

Experimental Protocol for Solubility Determination

This protocol provides a systematic approach to determining the qualitative solubility of this compound.

Methodology Rationale:

The choice of solvents is based on a polarity gradient, from the nonpolar hexanes to the highly polar water. This allows for a comprehensive understanding of the compound's solubility characteristics. The use of acidic and basic aqueous solutions helps to identify any ionizable functional groups, although for this N-protected ester, significant changes in solubility are not expected.

Step-by-Step Protocol:

  • Sample Preparation: Add approximately 0.1 mL of this compound to a series of clean, dry test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, methanol, dichloromethane, hexanes).

  • Mixing: Vigorously shake each test tube for 30 seconds.

  • Observation: Observe each tube for the formation of a homogeneous solution or the presence of a separate layer or undissolved droplets.

  • Incremental Addition: If the compound is not fully soluble, add another 2 mL of the solvent and repeat the mixing and observation steps.

  • Classification: Classify the compound as "soluble," "sparingly soluble," or "insoluble" in each solvent.

G cluster_0 Solubility Testing Workflow start Start: 0.1 mL of Sample add_solvent Add 1 mL of Solvent start->add_solvent mix Vigorously Mix add_solvent->mix observe Observe for Homogeneity mix->observe decision Soluble? observe->decision add_more_solvent Add 2 mL of Solvent decision->add_more_solvent No classify Classify Solubility decision->classify Yes mix2 Vigorously Mix add_more_solvent->mix2 observe2 Observe for Homogeneity mix2->observe2 observe2->classify end End classify->end

Caption: Workflow for qualitative solubility testing.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms.

¹H NMR (Proton NMR):

The ¹H NMR spectrum will show characteristic signals for the protons in the molecule. The tert-butyl group of the Boc protector will appear as a sharp singlet at approximately 1.4 ppm, integrating to 9 protons. The protons on the piperidine ring and the acetate moiety will appear as multiplets in the region of 1.5-4.5 ppm. The methyl ester protons will be a singlet at around 3.7 ppm.

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum provides information about the carbon skeleton. Key signals include the carbonyl carbons of the Boc group and the ester, the quaternary and methyl carbons of the Boc group, and the carbons of the piperidine ring and the acetate group.

Methodology Rationale:

Deuterated chloroform (CDCl₃) is a common solvent for NMR as it dissolves a wide range of organic compounds and its deuterium signal is used for locking the magnetic field frequency. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 16 scans, 1-second relaxation delay).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

  • Data Processing: Process both spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.

G cluster_1 NMR Spectroscopy Workflow prep Sample Preparation (5-10 mg in 0.7 mL CDCl3) transfer Transfer to NMR Tube prep->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acquire_h1 Acquire ¹H NMR Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum setup->acquire_c13 process Data Processing (FT, Phasing, Baseline Correction) acquire_h1->process acquire_c13->process analyze Spectral Analysis (Calibration, Integration, Assignment) process->analyze

Caption: General workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will show characteristic absorption bands for the C=O stretching of the carbamate and the ester, C-O stretching, and C-H stretching of the aliphatic parts of the molecule.

Methodology Rationale:

For a liquid sample like this compound, the simplest method is to acquire the spectrum of a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory, which is even more convenient.

Step-by-Step Protocol (ATR-FTIR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of this compound onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

  • Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecule, which in turn allows for the determination of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound.

Methodology Rationale:

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the exact mass of the most abundant ion (typically [M+H]⁺) and use software to calculate the elemental composition that corresponds to this mass. Compare the calculated elemental composition with the expected formula (C₁₃H₂₃NO₄).

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound and the experimental methodologies for their determination. While some physical constants like boiling point, density, and refractive index are not yet definitively reported in the literature for this specific compound, the provided data for related structures and the detailed protocols will enable researchers to characterize it accurately and confidently. A thorough understanding and application of these analytical techniques are fundamental to ensuring the quality and successful application of this important synthetic intermediate in research and development.

References

"Methyl N-boc-2-piperidineacetate" solubility data

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of Methyl N-boc-2-piperidineacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 183859-36-1) is a pivotal heterocyclic building block in contemporary pharmaceutical synthesis. Its utility in the construction of complex active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its physicochemical properties, chief among them being solubility. This guide provides a comprehensive framework for determining the solubility of this compound. As specific public data is scarce, this document focuses on the authoritative methodologies and theoretical principles required for researchers to generate precise and reliable solubility data in their own laboratory settings. We will detail the gold-standard shake-flask method, discuss critical influencing factors, outline a complete experimental protocol, and provide templates for data recording and analysis.

Introduction: The Strategic Importance of Solubility Data

In drug discovery and process chemistry, solubility is a critical parameter that dictates the feasibility and efficiency of numerous operations. For a key intermediate like this compound, accurate solubility data is indispensable for:

  • Reaction Engineering: Optimizing solvent choice, reaction concentration, and preventing precipitation of reactants or products.

  • Purification Strategy: Designing effective crystallization, extraction, and chromatographic purification processes.

  • Formulation Development: Although an intermediate, understanding its properties informs the development of related APIs.

Structurally, this compound possesses a lipophilic tert-butoxycarbonyl (Boc) group and a methyl ester, with a polar carbamate and ester functionality embedded in a piperidine scaffold. This duality suggests moderate to high solubility in a range of organic solvents and, conversely, low solubility in aqueous media. The principle of "like dissolves like" is the guiding axiom for predicting its behavior.[1]

Theoretical Framework: Key Factors Governing Solubility

The solubility of a compound is not an intrinsic constant but a function of its environment. A robust experimental design must control for the following variables.

Solvent Properties

The polarity of the solvent is the most significant factor.[1] Solvents can be broadly categorized, and a logical screening approach would involve selecting representatives from each class:

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Tetrahydrofuran): Likely to be effective due to their ability to engage in dipole-dipole interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The ester and carbamate oxygens can act as hydrogen bond acceptors, suggesting good solubility.[2]

  • Nonpolar Solvents (e.g., Hexanes, Toluene): The large hydrocarbon portions of the molecule (the Boc group and piperidine ring) suggest some affinity for nonpolar media.

  • Chlorinated Solvents (e.g., Dichloromethane): Often excellent solvents for N-Boc protected intermediates.

Temperature

Most dissolution processes are endothermic, meaning solubility typically increases with temperature. Quantifying this relationship is crucial for developing crystallization protocols, where controlled cooling is used to induce precipitation.

pH and Compound Stability

While the methyl ester is less influenced by pH than a carboxylic acid, the stability of the entire molecule is a critical consideration, especially in aqueous media.

  • Acidic Conditions: The N-Boc protecting group is notoriously labile to strong acids.[3][4] Exposure to low pH (e.g., pH < 4, especially with TFA) can cleave the Boc group, fundamentally changing the molecule and yielding erroneous solubility data.[5]

  • Basic Conditions: While more stable to base than to acid, prolonged exposure to strong basic conditions could potentially hydrolyze the methyl ester to its corresponding carboxylate, again altering the substance being measured.

Therefore, for aqueous solubility determination, buffered solutions in the neutral range (pH 6.8 - 7.4) are recommended.

Experimental Protocol: The Equilibrium Shake-Flask Method

The shake-flask method is the internationally recognized gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated state in equilibrium.[6][7][8][9]

Causality Behind Experimental Choices
  • Why Excess Solid? To ensure that the solvent is truly saturated with the solute, creating a state of thermodynamic equilibrium between the dissolved and undissolved phases.

  • Why Agitation? To maximize the surface area of the solid in contact with the solvent, accelerating the approach to equilibrium.

  • Why Constant Temperature? Because solubility is temperature-dependent, a stable thermal environment is essential for reproducible results.

  • Why Equilibrium Confirmation? To prove that the measured concentration is the true solubility limit and not a transient state. This is achieved by measuring the concentration at multiple time points until it plateaus.[9]

Step-by-Step Methodology

1. Materials and Reagents:

  • This compound (Purity >95%, verified).[10]
  • Selected solvents (HPLC grade or equivalent).
  • For aqueous determination: Phosphate-buffered saline (PBS), pH 7.4.[11]
  • Glass vials with Teflon-lined caps.

2. Preliminary Assessment (Equilibration Time):

  • Add an excess of the compound (e.g., 20-30 mg) to a vial containing a known volume of solvent (e.g., 2 mL).
  • Place the vial in an orbital shaker set to a consistent speed (e.g., 200 rpm) at a controlled temperature (e.g., 25 °C).
  • Withdraw aliquots at various time points (e.g., 4, 8, 16, and 24 hours).
  • Separate the solid and liquid phases immediately (see Step 4).
  • Analyze the concentration of the supernatant (see Step 5). The time at which the concentration ceases to increase is the minimum equilibration time. An 18- to 24-hour incubation is common practice.[8]

3. Pivotal Experiment:

  • Prepare a minimum of three replicate vials for each solvent to be tested.
  • Add a pre-weighed excess amount of this compound to each vial.
  • Add a precise volume of the chosen solvent.
  • Seal the vials and place them in the orbital shaker at the desired temperature for the established equilibration time (e.g., 24 hours).

4. Phase Separation (Critical Step):

  • After equilibration, allow the vials to stand briefly for coarse solids to settle.
  • Withdraw a sample of the supernatant.
  • Immediately separate the undissolved solid to prevent further dissolution or precipitation. This can be done by:
  • Filtration: Using a syringe filter (e.g., 0.22 µm PTFE) into an analysis vial. Discard the first portion of the filtrate to avoid adsorptive losses.
  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and carefully collect the supernatant.

5. Analyte Quantification by HPLC-UV:

  • Rationale: HPLC is the preferred method for its specificity and sensitivity, allowing accurate quantification even in complex matrices.[12][13]
  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Generate a calibration curve by plotting UV absorbance against concentration.
  • Sample Analysis: Dilute the saturated filtrate samples as necessary to fall within the linear range of the calibration curve.
  • Calculation: Use the regression equation from the calibration curve to determine the concentration of the diluted sample, then back-calculate the original solubility value, accounting for the dilution factor.

Visualization and Data Presentation

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Quantification prep1 Weigh excess compound prep2 Add precise volume of solvent prep1->prep2 prep3 Prepare n≥3 replicates prep2->prep3 equil1 Agitate at constant Temperature (T) for Time (t) ≥ 24h prep3->equil1 Place in shaker sep1 Withdraw Supernatant equil1->sep1 sep2 Filter (0.22 µm) OR Centrifuge sep1->sep2 an4 Dilute Filtrate & Analyze by HPLC-UV sep2->an4 Saturated Filtrate an1 Prepare Calibration Standards an2 Analyze Standards by HPLC-UV an1->an2 an3 Generate Calibration Curve an2->an3 an5 Calculate Solubility (mg/mL or M) an3->an5 an4->an5

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Data Recording Template

All experimentally determined data should be recorded systematically.

SolventTemperature (°C)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Std. Dev.
Dichloromethane25
Acetonitrile25
Methanol25
Ethyl Acetate25
Toluene25
PBS (pH 7.4)37

Conclusion

References

A Senior Application Scientist's In-Depth Technical Guide to Methyl N-boc-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Workhorse of Modern Medicinal Chemistry

In the intricate tapestry of drug discovery and development, the true value of a molecule often lies not in its inherent biological activity, but in its potential as a versatile scaffold. Methyl N-boc-2-piperidineacetate, a seemingly unassuming heterocyclic compound, is a prime example of such a workhorse. Its unique structural features—a protected amine, a reactive ester, and a conformationally flexible piperidine ring—make it an invaluable building block for the synthesis of a diverse array of complex molecules, from peptide mimics to potent therapeutic agents.

This guide, born from years of hands-on experience in synthetic and medicinal chemistry, aims to provide a comprehensive technical overview of this compound. We will delve into its commercial availability, explore the nuances of its synthesis, and illuminate its applications with practical, field-tested insights. The goal is not merely to present information, but to empower researchers to harness the full potential of this versatile intermediate in their own drug discovery endeavors.

Commercial Availability: Sourcing Your Starting Material

The accessibility of a key starting material is a critical logistical consideration in any research and development program. Fortunately, this compound is readily available from a variety of chemical suppliers. The purity and available analytical data can vary between suppliers, so it is crucial to select a vendor that meets the specific needs of your project.

SupplierPurityAvailable Analytical DataNotes
BLD Pharm Typically ≥95%NMR, HPLC, LC-MS, UPLC[1]Offers a range of pack sizes suitable for both research and bulk quantities.
Astatech Inc. 95%MDL Number provided[2]Available through distributors like Neta Scientific.
MySkinRecipes 98%Molecular formula, weight, CAS number, and storage information provided.[3]Offers various sizes for purchase.
Sigma-Aldrich VariesOften provides access to safety data sheets and basic properties for related compounds.A major distributor for a wide range of research chemicals.
Echemi VariesPlatform for connecting with various manufacturers, primarily in China.[4]Useful for sourcing bulk quantities.

Expert Insight: When selecting a supplier, always request a Certificate of Analysis (CoA) for the specific lot you intend to purchase. This document will provide crucial data on the purity and identity of the compound, ensuring the reliability and reproducibility of your experimental results. For GMP or other regulated development, supplier qualification is a mandatory and rigorous process.

The Art of Synthesis: A Representative Protocol

While this compound is commercially available, understanding its synthesis is crucial for troubleshooting impurities and for potential in-house production. The most common and logical synthetic route involves the protection of the secondary amine of 2-piperidineacetic acid methyl ester with a tert-butoxycarbonyl (Boc) group.

The "Why": Causality in Experimental Choices

The Boc protecting group is favored in this synthesis for several key reasons. Its introduction, typically using di-tert-butyl dicarbonate (Boc)₂O, is a high-yielding and clean reaction. More importantly, the Boc group is stable to a wide range of reaction conditions, yet can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid), providing an orthogonal protection strategy in multi-step syntheses. The choice of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is critical to prevent unwanted side reactions with the ester functionality.

A Self-Validating System: Step-by-Step Methodology

The following is a representative, field-proven protocol for the synthesis of this compound.

dot

Caption: Synthetic workflow for this compound.

Experimental Protocol:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-piperidineacetic acid methyl ester (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0°C in an ice bath and add triethylamine (1.2 eq) dropwise.

  • Boc Protection: To the cooled solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Aqueous Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Drug Discovery: A Versatile Building Block

The true utility of this compound lies in its application as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.

Peptide Mimetics and Constrained Amino Acids

The structural rigidity and defined stereochemistry of the piperidine ring make this compound an excellent starting material for the synthesis of non-natural amino acids and peptide mimetics. These modified building blocks are crucial for improving the pharmacokinetic properties of peptide-based drugs, such as their stability to enzymatic degradation and their cell permeability.

dot

Caption: General workflow for synthesizing a peptide mimetic.

Representative Experimental Protocol: Amide Coupling

  • Ester Hydrolysis: To a solution of this compound (1.0 eq) in a mixture of THF and water, add lithium hydroxide (LiOH, 1.5 eq). Stir at room temperature until the starting material is consumed (monitored by TLC). Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer and concentrate to yield N-Boc-2-piperidineacetic acid.

  • Amide Coupling: To a solution of the resulting carboxylic acid (1.0 eq) and a desired amine (1.1 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 12-16 hours.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Synthesis of Bioactive Small Molecules

This compound serves as a key intermediate in the synthesis of a variety of bioactive small molecules. For instance, piperidine derivatives are found in drugs targeting a wide range of conditions, including neurological disorders and infectious diseases. While a specific, publicly available synthesis of a marketed drug directly from this starting material is not readily found, its utility as a building block for such targets is clear to those in the field. A hypothetical application could be in the synthesis of analogs of neuraminidase inhibitors, such as oseltamivir, where a substituted piperidine-like ring is a key structural feature.

Analytical Characterization: Knowing Your Molecule

Thorough analytical characterization is non-negotiable in scientific research. For this compound, the primary techniques for structural elucidation and purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to confirm the chemical structure of the molecule. While specific spectra should be obtained from the supplier, typical chemical shifts for similar N-Boc protected piperidine esters are as follows:

  • ¹H NMR (in CDCl₃): The spectrum would be expected to show a characteristic singlet for the nine protons of the Boc group around 1.4-1.5 ppm. The protons on the piperidine ring would appear as a series of multiplets between approximately 1.5 and 4.0 ppm. The methyl ester protons would be a singlet around 3.7 ppm.

  • ¹³C NMR (in CDCl₃): Key signals would include the carbonyl of the ester at around 170-175 ppm, the carbonyl of the Boc group around 155 ppm, the quaternary carbon of the Boc group around 80 ppm, and the methyl of the Boc group around 28 ppm. The carbons of the piperidine ring would appear in the range of approximately 20-60 ppm.

HPLC Analysis

HPLC is a powerful technique for assessing the purity of this compound. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile in water (often with a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape). The purity is determined by the relative area of the main peak compared to any impurity peaks.

Safety and Handling: A Scientist's Responsibility

As with any chemical, proper safety precautions must be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) should be obtained from the supplier, general safety guidelines for related piperidine derivatives can be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[5] Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Foundation for Innovation

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in accelerating drug discovery. Its commercial availability, straightforward synthesis, and versatile reactivity make it an indispensable tool for medicinal chemists. By understanding its properties and applications, researchers can continue to build upon this foundational scaffold to create the next generation of life-saving therapeutics.

References

The Versatile Role of Methyl N-boc-2-piperidineacetate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of well-defined building blocks is paramount to the efficient construction of complex molecular architectures. Among these, Methyl N-boc-2-piperidineacetate has emerged as a valuable and versatile intermediate. Its unique structural features, combining a conformationally constrained piperidine scaffold with orthogonally protected functional groups, render it an attractive starting material for the synthesis of a diverse array of biologically active molecules, including peptidomimetics, natural product analogues, and innovative therapeutic agents such as PROteolysis TArgeting Chimeras (PROTACs).

This technical guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Structural Features

This compound, systematically named methyl 2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetate, possesses a molecular formula of C₁₃H₂₃NO₄ and a molecular weight of 257.33 g/mol . The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a key feature, rendering the amine temporarily inert to a wide range of reaction conditions, while allowing for its facile removal under acidic conditions.[1] This orthogonal protection strategy is fundamental to its utility in multi-step syntheses.

The piperidine ring, a common motif in many bioactive compounds, introduces a degree of conformational constraint, which can be crucial for optimizing the binding affinity of a molecule to its biological target.[2] The acetate moiety at the 2-position provides a versatile handle for further chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 183859-36-1, 131134-77-5[1][3]
Molecular Formula C₁₃H₂₃NO₄[1]
Molecular Weight 257.33 g/mol [1]
Appearance Typically a colorless oil or low-melting solid[4]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)[1]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from commercially available starting materials. A common and reliable strategy involves the esterification of N-Boc-2-piperidineacetic acid.

Synthesis Workflow

Synthesis_of_Methyl_N-boc-2-piperidineacetate start N-Boc-2-piperidineacetic acid reagent Esterification Reagent (e.g., Diazomethane or SOCl₂/MeOH) start->reagent Reaction product This compound reagent->product Formation purification Purification (Column Chromatography) product->purification Isolation

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Esterification of N-Boc-2-piperidineacetic acid

This protocol describes a common method for the synthesis of this compound via esterification of the corresponding carboxylic acid using diazomethane. Caution: Diazomethane is a toxic and potentially explosive gas and should be handled with extreme care in a well-ventilated fume hood using appropriate safety measures.[5][6]

Materials:

  • N-Boc-2-piperidineacetic acid (1.0 eq)

  • Diazomethane solution in diethyl ether (approx. 2.0 eq)

  • Diethyl ether (anhydrous)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N-Boc-2-piperidineacetic acid (1.0 eq) in a mixture of diethyl ether and a small amount of methanol at 0 °C in a flask equipped with a magnetic stirrer.

  • Slowly add a freshly prepared ethereal solution of diazomethane (approx. 2.0 eq) to the carboxylic acid solution at 0 °C with gentle stirring. The addition is continued until a faint yellow color of excess diazomethane persists.[5]

  • Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature for 1 hour.

  • Quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Core Applications in Organic Synthesis

The utility of this compound stems from its ability to serve as a versatile scaffold for the introduction of the 2-substituted piperidine motif. The ester functionality can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, or reduced to the alcohol for further derivatization. The Boc-protected nitrogen can be deprotected to reveal a secondary amine, which can then participate in a variety of coupling reactions.

Role as a Constrained Amino Acid Surrogate in Peptidomimetics

The piperidine ring of this compound serves as a conformationally restricted scaffold that can mimic the backbone of natural amino acids.[2] By incorporating this building block into peptide sequences, researchers can induce specific secondary structures, enhance metabolic stability, and improve receptor binding affinity.[7] The synthesis of such peptidomimetics typically involves the hydrolysis of the methyl ester to the free carboxylic acid, followed by standard peptide coupling protocols.

Key Building Block for PROTACs and Bioactive Molecules

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[8][9] The linker component of a PROTAC is crucial for its efficacy, and piperidine-containing linkers have shown great promise. This compound is an excellent starting material for the synthesis of such linkers, providing a rigid scaffold that can be readily functionalized.[10]

Furthermore, the piperidine nucleus is a common feature in a vast number of biologically active natural products and synthetic drugs.[11][12] this compound provides a convenient entry point for the synthesis of analogues of these compounds, facilitating structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Key Reactions and Mechanistic Insights

N-Boc Deprotection

The removal of the Boc protecting group is a fundamental transformation in the utilization of this compound. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM).

Boc_Deprotection start This compound reagent Acid (e.g., TFA in DCM) start->reagent Protonation intermediate Carbocation Intermediate reagent->intermediate Loss of CO₂ and isobutylene product Methyl 2-(piperidin-2-yl)acetate (as salt) intermediate->product Deprotonation

Caption: General mechanism for the acid-catalyzed deprotection of the N-Boc group.

Experimental Protocol: N-Boc Deprotection

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting residue, the TFA salt of the deprotected amine, can often be used directly in the next step or can be neutralized by washing with a mild base.

Amide Bond Formation

Following hydrolysis of the methyl ester to N-Boc-2-piperidineacetic acid, the resulting carboxylic acid can be coupled with a wide range of amines to form amide bonds. This is a cornerstone reaction in the synthesis of peptidomimetics and other complex molecules. A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice for its high efficiency and low rate of racemization.

Amide_Coupling acid N-Boc-2-piperidineacetic acid reagent Coupling Reagent (e.g., HATU, DIPEA) acid->reagent amine Amine (R-NH₂) amine->reagent product Amide Product reagent->product

Caption: General scheme for amide bond formation using N-Boc-2-piperidineacetic acid.

Experimental Protocol: HATU-mediated Amide Coupling

  • Dissolve N-Boc-2-piperidineacetic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C and add N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Analytical Characterization

The structural integrity of this compound and its derivatives is confirmed through standard analytical techniques.

Table 2: Expected Analytical Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm), the piperidine ring protons (multiplets, ~1.2-4.0 ppm), the methylene protons of the acetate group (multiplets, ~2.5-2.8 ppm), and the methyl ester protons (singlet, ~3.7 ppm).
¹³C NMR Resonances for the Boc carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), the piperidine ring carbons (~20-55 ppm), the methylene carbon of the acetate group (~40 ppm), the ester carbonyl (~172 ppm), and the methyl ester carbon (~52 ppm).
Mass Spec. Expected [M+H]⁺ or [M+Na]⁺ ions in ESI-MS.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. Its pre-installed protecting group and versatile functional handles provide a streamlined entry into a vast chemical space of complex and biologically relevant molecules. For researchers in drug discovery and development, a thorough understanding of the reactivity and synthetic potential of this building block is a valuable asset in the quest for novel therapeutics. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful application of this compound in a wide range of synthetic challenges.

References

Methyl N-Boc-2-Piperidineacetate: A Linchpin Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Medicinal Chemists and Pharmaceutical Scientists

Abstract

Methyl N-Boc-2-piperidineacetate stands as a pivotal molecular scaffold in the synthesis of complex pharmaceutical agents. Its structure, featuring a piperidine core functionalized with a protected amine and a reactive methyl ester sidechain, offers a unique combination of stability and synthetic versatility. The tert-butyloxycarbonyl (Boc) protecting group ensures chemoselectivity in multi-step syntheses, while the methyl acetate moiety provides a handle for diverse chemical transformations. This guide elucidates the synthesis, characterization, and strategic applications of this compound, providing researchers and drug development professionals with a comprehensive understanding of its role as a high-value intermediate in constructing novel therapeutics, particularly those targeting the central nervous system (CNS).

The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals. Its prevalence is attributed to its ability to adopt a stable chair conformation, which can orient substituents in well-defined axial and equatorial positions, allowing for precise interactions with biological targets. Furthermore, the basic nitrogen atom is often a key pharmacophoric feature, capable of forming critical salt-bridge interactions with receptors and enzymes.

This compound leverages this core structure, enhancing its utility through two key functional groups:

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the piperidine nitrogen.[1] This is a cornerstone of its utility. In a complex synthesis, it allows for reactions to be performed on other parts of the molecule without affecting the secondary amine. Its clean removal under acidic conditions (e.g., with trifluoroacetic acid or HCl) without affecting other functional groups like esters makes it an ideal choice for orthogonal protection strategies.

  • The Methyl Acetate Sidechain: The CH₂COOCH₃ group at the 2-position provides a versatile reactive handle. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into amides through reaction with amines. This flexibility is critical for building molecular diversity and exploring structure-activity relationships (SAR) during a drug discovery campaign.[2]

Physicochemical Properties & Analytical Characterization

Ensuring the identity and purity of this compound is paramount before its inclusion in a synthetic workflow. The table below summarizes its key properties, and the subsequent section details the standard analytical protocols for its validation.

PropertyValueSource
CAS Number 183859-36-1[3]
Molecular Formula C₁₃H₂₃NO₄[4]
Molecular Weight 257.33 g/mol [4]
Appearance Typically a colorless to pale yellow oilInferred from common properties
Synonyms Methyl 2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetateN/A
Standard Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum will characteristically show signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm, the methyl ester protons as a singlet around 3.7 ppm, and a complex series of multiplets for the piperidine ring and acetate methylene protons.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid) is typically employed. Purity is determined by the area percentage of the main product peak.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The compound will typically be observed as its protonated molecular ion [M+H]⁺ at m/z 258.3 or as a sodium adduct [M+Na]⁺.

Synthesis and Process Chemistry

The most direct and common synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, N-Boc-2-piperidineacetic acid (CAS 149518-50-3).[1][5]

Retrosynthetic Pathway

The logical disconnection for the target molecule traces back to the readily available N-Boc-2-piperidineacetic acid. This highlights the key transformation: a simple esterification.

G Target This compound Disconnection Esterification Target->Disconnection Precursor N-Boc-2-piperidineacetic Acid Disconnection->Precursor

Caption: Retrosynthetic analysis of the target intermediate.

Detailed Laboratory Synthesis Protocol

This protocol describes the Fischer esterification of N-Boc-2-piperidineacetic acid using methanol and a catalytic amount of acid.

Materials:

  • N-Boc-2-piperidineacetic acid (1.0 eq)

  • Anhydrous Methanol (MeOH, ~10-20 volumes)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq) or Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-2-piperidineacetic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (15 volumes) to dissolve the starting material. Cool the solution in an ice bath (0 °C). Slowly add concentrated sulfuric acid (0.05 eq) dropwise.

    • Scientist's Note: The use of a catalytic amount of strong acid is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. Anhydrous conditions are essential to prevent side reactions.

  • Reaction Execution: Remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup & Quenching: Cool the reaction mixture to room temperature. Carefully concentrate the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate (20 volumes) and carefully wash with saturated sodium bicarbonate solution (2 x 10 volumes) to neutralize the acid catalyst. A subsequent wash with brine (1 x 10 volumes) removes residual water.

    • Trustworthiness Check: The bicarbonate wash is a critical step. Effervescence (CO₂ evolution) indicates successful neutralization of the acid. The aqueous layer should be checked with pH paper to ensure it is basic (pH > 8).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc) to afford this compound as a pure, colorless oil.

Application in Pharmaceutical Synthesis

The true value of this compound lies in its role as a versatile building block for more complex molecules.[6][7] The orthogonally protected nitrogen and the modifiable ester allow for sequential, controlled reactions.

Strategic Synthetic Workflow

The intermediate can be funneled into multiple synthetic pathways, primarily involving either deprotection of the nitrogen or modification of the ester, as illustrated below.

G cluster_0 cluster_1 Pathway A: Amine Functionalization cluster_2 Pathway B: Ester Modification Start Methyl N-Boc-2- piperidineacetate Deprotection Boc Deprotection (e.g., TFA, HCl) Start->Deprotection Hydrolysis Ester Hydrolysis (e.g., LiOH, NaOH) Start->Hydrolysis FreeAmine Methyl 2-(piperidin-2-yl)acetate Deprotection->FreeAmine Coupling Amide Coupling (R-COOH, EDC/HOBt) FreeAmine->Coupling FinalProductA N-Acylated Piperidine Derivative CarboxylicAcid N-Boc-2-piperidineacetic Acid Hydrolysis->CarboxylicAcid Amidation Amidation (R₂NH, Coupling Agent) CarboxylicAcid->Amidation FinalProductB N-Boc Piperidine Side-Chain Amide

Caption: Key synthetic transformations using the title intermediate.

Case Study: Synthesis of Dopamine Reuptake Inhibitors

The 2-substituted piperidine scaffold is a well-known pharmacophore for dopamine reuptake inhibitors, which are investigated for treating CNS disorders.[8] The deprotected form of the title compound, methyl 2-(piperidin-2-yl)acetate, is itself a potent inhibitor.[8]

Synthetic Application:

  • Deprotection: this compound is treated with 4M HCl in dioxane to cleanly remove the Boc group, yielding the hydrochloride salt of methyl 2-(piperidin-2-yl)acetate.

  • Functionalization: This secondary amine is now available for reaction. For example, it can undergo reductive amination with an aldehyde or ketone, or acylation with an acid chloride, to build a library of compounds for SAR studies. This strategic functionalization allows chemists to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container. For long-term stability, storage at 2-8°C is recommended.[5]

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its well-defined structure, featuring orthogonally protected functional groups, provides a reliable and versatile entry point into the synthesis of complex piperidine-containing drug candidates. The straightforward synthesis and predictable reactivity make it a cost-effective and strategic choice for medicinal chemists aiming to develop next-generation therapeutics. As the demand for novel CNS agents and other complex molecules grows, the importance of this pivotal intermediate is set to increase.

References

Methyl N-Boc-2-Piperidineacetate: A Comprehensive Technical Guide for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Enduring Significance of the Chiral Piperidine Scaffold

In the landscape of contemporary drug discovery, the piperidine moiety stands as a "privileged scaffold". Its prevalence in a vast number of pharmaceuticals and natural products is a testament to its favorable physicochemical properties, metabolic stability, and ability to engage with a wide array of biological targets.[1] The introduction of chirality to this six-membered heterocycle unlocks a three-dimensional chemical space that is essential for achieving the high potency and selectivity required of modern therapeutics.[2] Consequently, the development and application of enantiomerically pure piperidine building blocks are of paramount importance to researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of Methyl N-Boc-2-piperidineacetate, a versatile chiral building block that serves as a valuable precursor to a range of complex molecular architectures. We will delve into its synthesis, key chemical transformations, and strategic applications, offering both theoretical grounding and field-proven experimental protocols to empower your research and development endeavors.

Physicochemical Properties and Structural Attributes

This compound possesses a unique combination of functional groups that render it a highly adaptable synthetic intermediate. The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, preventing its undesired reactivity under a variety of conditions while allowing for facile removal when necessary. The methyl ester at the terminus of the 2-position acetic acid side chain offers a convenient handle for further synthetic elaboration.

Key Structural Features:

  • Chiral Center: The C2 position of the piperidine ring is a stereocenter, meaning the compound exists as (R) and (S) enantiomers.

  • N-Boc Protection: The Boc group is stable to a wide range of nucleophilic and basic conditions but can be readily cleaved under acidic conditions.

  • Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation and other coupling reactions.

Property Value Source
CAS Number 183859-36-1 (racemic)[3]
Molecular Formula C₁₃H₂₃NO₄[3]
Molecular Weight 257.33 g/mol [3]
Appearance Typically a colorless oil or low-melting solidGeneral knowledge
Storage Sealed in a dry environment at 2-8°C[3]
Optical Rotation For (S)-N-Boc-2-piperidineacetic acid: [α]/D -12.0±2° (c = 1.5 in methanol)[4]

Note: The optical rotation for the methyl ester is not widely reported, but the value for the corresponding carboxylic acid provides a reference for the stereochemistry.

Asymmetric Synthesis Strategies

The enantioselective synthesis of 2-substituted piperidines is a well-explored area of organic chemistry. While a specific, peer-reviewed protocol for this compound is not extensively documented, a robust synthetic strategy can be constructed based on established methodologies. A common and effective approach involves the asymmetric hydrogenation of a corresponding pyridine precursor, followed by side-chain elaboration and esterification.

Representative Synthetic Workflow:

G cluster_0 Asymmetric Synthesis A 2-Pyridineacetic Acid B Methyl 2-Pyridineacetate A->B Esterification (e.g., SOCl₂, MeOH) C Enantiopure Methyl Piperidine-2-acetate B->C Asymmetric Hydrogenation (e.g., Chiral Rh or Ir catalyst, H₂) D This compound C->D Boc Protection (Boc₂O, base)

Caption: Plausible synthetic route to this compound.

Rationale Behind Experimental Choices:

The asymmetric hydrogenation of pyridines is a powerful method for establishing the stereocenter at the C2 position with high enantioselectivity. Catalysts based on rhodium and iridium with chiral phosphine ligands are well-precedented for this transformation. The esterification of the commercially available 2-pyridineacetic acid prior to hydrogenation is often advantageous as the resulting piperidine ester can be more easily handled and purified than the corresponding amino acid. The final step, Boc protection, is a standard and high-yielding reaction that prepares the building block for subsequent use.

Key Chemical Transformations and Protocols

The synthetic utility of this compound stems from the selective manipulation of its functional groups. The following protocols represent standard, reliable methods for these key transformations.

N-Boc Deprotection

The removal of the Boc group is typically the first step in functionalizing the piperidine nitrogen. This is achieved under acidic conditions.

G start This compound in DCM step1 Add Trifluoroacetic Acid (TFA) (e.g., 4 eq.) at 0 °C start->step1 step2 Stir at room temperature (1-3 hours) step1->step2 step3 Monitor by TLC/LC-MS step2->step3 step4 Concentrate in vacuo step3->step4 step5 Aqueous work-up (basic) step4->step5 end Methyl 2-piperidineacetate step5->end

Caption: Workflow for N-Boc Deprotection.

Experimental Protocol: N-Boc Deprotection with TFA

  • Dissolve this compound (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 4.0-10.0 eq.) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting TFA salt can often be used directly in the next step or neutralized. For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Causality: The tert-butyl cation generated during deprotection is scavenged by the trifluoroacetate anion. The use of an acid-labile protecting group like Boc allows for selective deprotection without affecting the methyl ester, which is generally stable to acidic conditions but sensitive to strong bases.

Saponification (Ester Hydrolysis)

To utilize the acetic acid side chain in amide coupling reactions, the methyl ester must be hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions.

G start This compound in THF/MeOH/H₂O step1 Add Lithium Hydroxide (LiOH) (e.g., 1.5 eq.) at 0 °C start->step1 step2 Stir at room temperature (2-6 hours) step1->step2 step3 Monitor by TLC/LC-MS step2->step3 step4 Acidify with 1N HCl to pH ~4 step3->step4 step5 Extract with Ethyl Acetate step4->step5 end N-Boc-2-piperidineacetic Acid step5->end

Caption: Workflow for Methyl Ester Hydrolysis.

Experimental Protocol: Saponification with LiOH

  • Dissolve this compound (1.0 eq.) in a mixture of THF, methanol, and water (e.g., 3:1:1 v/v/v, approx. 0.1 M).

  • Cool the solution to 0 °C.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq.) and stir the mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Upon completion, remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and cool to 0 °C.

  • Carefully acidify the solution to pH 3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-2-piperidineacetic acid.[5]

Causality: Lithium hydroxide is a commonly used base for the saponification of methyl esters. The reaction is generally clean and efficient. The Boc group is stable under these basic conditions, ensuring the selective hydrolysis of the ester. Careful acidification is required to protonate the carboxylate salt and allow for extraction into an organic solvent.

Amide Bond Formation (Peptide Coupling)

Following hydrolysis, the resulting N-Boc-2-piperidineacetic acid is a valuable building block for peptide synthesis and the construction of other amide-containing molecules.[2]

G cluster_0 Amide Coupling A N-Boc-2-piperidineacetic Acid + Amine (R-NH₂) B Add Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) in DMF A->B C Stir at room temperature (2-12 hours) B->C D Aqueous Work-up and Purification C->D E Coupled Amide Product D->E

Caption: General workflow for Amide Bond Formation.

Experimental Protocol: HATU-Mediated Amide Coupling

  • Dissolve N-Boc-2-piperidineacetic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M).

  • Add the desired amine (1.1 eq.) to the solution.

  • Add HATU (1.1 eq.) to the reaction mixture.

  • Cool the mixture to 0 °C and add N,N-diisopropylethylamine (DIPEA, 2.0 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: HATU is a highly efficient, modern coupling reagent that minimizes racemization of the chiral center. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to maintain a basic environment conducive to coupling.

Applications in the Synthesis of Bioactive Molecules

While specific examples of marketed drugs synthesized directly from this compound are not prevalent in readily available literature, its corresponding carboxylic acid, N-Boc-2-piperidineacetic acid, is a documented building block in medicinal chemistry.[5] This positions the methyl ester as a crucial and convenient intermediate for accessing these more advanced structures.

The (S)-enantiomer, in particular, is used in the synthesis of peptide-based therapeutics and as a key intermediate for compounds targeting neurological disorders.[2] The piperidineacetic acid moiety can act as a mimic of natural amino acids, imparting unique conformational constraints and metabolic stability to peptide-based drugs.

General Application Strategy:

  • Saponification: Convert this compound to N-Boc-2-piperidineacetic acid as described in section 3.2.

  • Coupling: Couple the resulting acid with an amine-containing fragment (e.g., an amino acid ester, a complex amine) using standard peptide coupling protocols as in section 3.3.

  • Deprotection/Elaboration: Selectively remove the Boc group or other protecting groups on the coupled fragment to allow for further synthetic elaboration, leading to the final target molecule.

This modular approach allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[3]

  • In Case of Contact: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This information is for guidance only. Always refer to the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its strategic combination of a protected amine and a modifiable ester function on a chiral piperidine scaffold provides synthetic chemists with a powerful tool for drug discovery and development. The protocols and insights provided in this guide are intended to facilitate the effective use of this important intermediate in your synthetic endeavors, enabling the creation of novel therapeutics and advancing the frontiers of medicinal chemistry.

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmaceuticals targeting a wide array of diseases.[1][2] Among the vast toolkit of synthetic intermediates, Methyl N-Boc-2-piperidineacetate and its parent acid stand out as exceptionally versatile building blocks.[3] This technical guide provides an in-depth analysis of this compound, moving beyond simple catalog data to offer field-proven insights into its synthesis, strategic chemical manipulations, and applications in the development of complex molecular architectures. We will explore the causality behind common experimental choices, present detailed, self-validating protocols for key transformations, and illustrate the strategic importance of this intermediate in synthetic campaigns. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Strategic Value of the 2-Substituted Piperidine Scaffold

The piperidine ring's prevalence in pharmaceuticals is no accident; its three-dimensional structure, favorable physicochemical properties, and ability to present substituents in well-defined vectors make it an ideal scaffold for interacting with biological targets.[1][2] Specifically, the 2-substituted piperidine motif allows for the introduction of a side chain that can engage in critical binding interactions, while the piperidine nitrogen offers a handle for modulating solubility, basicity, and further functionalization.

This compound serves as an ideal entry point into this chemical space. It possesses three key strategic elements that can be manipulated with high degrees of orthogonality:

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen, rendering it non-nucleophilic and non-basic during subsequent reactions. Critically, it can be removed under mild acidic conditions that often leave other functional groups, such as esters, intact.[4]

  • The Methyl Ester: This functionality is a versatile precursor. It can be hydrolyzed (saponified) to the corresponding carboxylic acid for amide couplings, reduced to a primary alcohol for ether synthesis or further oxidation, or it can be used to activate the α-carbon for C-C bond formation.

  • The α-Carbon: The protons on the carbon adjacent to the ester carbonyl can be abstracted to form an enolate, enabling a range of alkylation and condensation reactions to build more complex side chains.[5]

This guide will dissect each of these features, providing both the chemical principles and the practical methodologies required for their effective manipulation.

Physicochemical & Spectroscopic Characterization

Precise characterization is the bedrock of reproducible synthesis. While spectral data for this compound itself is not widely published, we can present a highly representative dataset based on its parent acid and closely related isomers. A competent chemist should expect experimental values to fall within a narrow range of those presented below.

PropertyRepresentative Value / DataSource / Comment
CAS Number 183859-36-1For the racemic methyl ester.[6]
Parent Acid CAS 149518-50-3 (racemic), 159898-10-9 (S-enantiomer)(S)-1-Boc-2-piperidineacetic acid.[7]
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol Calculated from formula.
Appearance Colorless to pale yellow oilBased on analogous compounds.
Expected ¹H-NMR δ (ppm) ~4.7-4.9 (m, 1H, N-CH-), 3.9-4.1 (m, 1H, N-CH₂), 3.67 (s, 3H, O-CH₃), 2.7-2.9 (m, 1H, N-CH₂), 2.5-2.7 (m, 2H, CH₂-COO), 1.2-1.8 (m, 6H, piperidine CH₂), 1.45 (s, 9H, Boc CH₃).Chemical shifts are estimations based on analogous N-Boc-piperidine esters and general NMR principles.[8]
Expected ¹³C-NMR δ (ppm) ~172 (C=O, ester), 155 (C=O, Boc), 80 (C(CH₃)₃), 55 (N-CH), 51.5 (O-CH₃), 40 (N-CH₂), 39 (CH₂-COO), 28.5 (C(CH₃)₃), 25-30 (piperidine CH₂ carbons).Chemical shifts are estimations based on published data for similar structures.[8]

Core Synthetic Operations & Methodologies

The true value of this compound is realized through its transformations. Here, we detail the core synthetic operations, providing not just the steps but the scientific rationale behind them.

Synthesis of the Core Intermediate

The most direct route to this compound is the esterification of its parent carboxylic acid, N-Boc-2-piperidineacetic acid. This precursor is commercially available or can be synthesized from 2-piperidineacetic acid via standard Boc-protection protocols.

The following diagram illustrates the straightforward synthesis from the parent acid.

G cluster_0 Synthesis of Core Intermediate ParentAcid N-Boc-2-piperidineacetic Acid Reagents Esterification Conditions (e.g., MeOH, Acid Catalyst) ParentAcid->Reagents Ester This compound Reagents->Ester

Caption: General workflow for synthesizing the title compound.

This classic method is cost-effective and scalable. The key is driving the equilibrium towards the product, typically by using the alcohol as the solvent and/or removing the water byproduct.

  • Setup: To a solution of (S)-1-Boc-2-piperidineacetic acid (1.0 eq) in anhydrous Methanol (approx. 0.2 M concentration), add concentrated Sulfuric Acid (0.1 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 65 °C). Monitor the reaction by TLC or LC-MS for the disappearance of the starting carboxylic acid (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality Note: This neutralizes the sulfuric acid catalyst and any remaining carboxylic acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as Ethyl Acetate (3x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by flash column chromatography on silica gel if necessary.

Key Transformations of the Side Chain

Once synthesized, the acetate side chain offers a rich playground for further derivatization.

Hydrolysis of the methyl ester back to the carboxylic acid is often required for subsequent amide bond formation (e.g., in peptide synthesis or coupling to other amines). Base-mediated hydrolysis (saponification) is the most common and efficient method.

  • Setup: Dissolve this compound (1.0 eq) in a mixture of Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v). Add Lithium Hydroxide (LiOH) monohydrate (1.5 - 2.0 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS (typically 1-4 hours).

  • Work-up: Once the starting material is consumed, acidify the reaction mixture to pH ~3 using 1N aqueous HCl. Causality Note: This step protonates the carboxylate salt to yield the desired neutral carboxylic acid.

  • Extraction & Purification: Extract the product into Ethyl Acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure carboxylic acid, which can often be used without further purification.

Reducing the ester yields N-Boc-2-(2-hydroxyethyl)piperidine, a valuable intermediate for introducing linkers or pharmacophores via ether or ester linkages. Strong reducing agents like Lithium Aluminum Hydride (LAH) are effective, but milder reagents like Sodium Borohydride (NaBH₄), often with an additive, provide better safety profiles and functional group tolerance.

This protocol is adapted from a similar reduction of a piperidine ester.[6]

  • Setup: Dissolve this compound (1.0 eq) in anhydrous Ethanol in a flask under a nitrogen atmosphere and cool in an ice bath.

  • Reagent Addition: Add Lithium Chloride (LiCl) (0.15 eq) followed by the portion-wise, careful addition of Sodium Borohydride (NaBH₄) (3.0 eq). Causality Note: LiCl acts as a Lewis acid to activate the ester carbonyl, facilitating reduction by the milder NaBH₄.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 8-12 hours, monitoring by TLC for completion.

  • Work-up: Cool the reaction to 0 °C and carefully add 1N HCl until the pH is neutral (~7) to quench excess NaBH₄.

  • Extraction & Purification: Extract the mixture with Ethyl Acetate (3x volumes). Dry the combined organic layers over MgSO₄, filter, and concentrate. The resulting crude alcohol can be purified by column chromatography.

N-Deprotection: Liberating the Piperidine Core

The final common step is the removal of the Boc group to reveal the secondary amine. This amine can then be used in reductive aminations, amide couplings, or nucleophilic substitution reactions to complete the synthesis of the target molecule.

G cluster_1 Deprotection & Further Functionalization BocEster This compound Acid Acidic Conditions (TFA/DCM or HCl/Dioxane) BocEster->Acid DeprotectedEster Methyl 2-piperidineacetate (HCl or TFA salt) Coupling Coupling Reaction (e.g., Reductive Amination) DeprotectedEster->Coupling FinalProduct Final Target Molecule Acid->DeprotectedEster Coupling->FinalProduct

Caption: Logic flow for Boc deprotection and subsequent coupling.

This is a robust and common method. The resulting amine is isolated as its trifluoroacetate salt.

  • Setup: Dissolve the Boc-protected substrate (1.0 eq) in Dichloromethane (DCM) (approx. 0.1 M). Cool the solution to 0 °C.

  • Reagent Addition: Add Trifluoroacetic Acid (TFA) (5-10 eq, often used as a 20-50% solution in DCM) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting residue is the TFA salt of the amine. It can be used directly or purified by precipitation/trituration with a solvent like diethyl ether. Self-Validation Note: Complete removal of the Boc group is often confirmed by the disappearance of the large 9H singlet at ~1.45 ppm in the ¹H-NMR spectrum.

Application in Complex Synthesis: A Case Study

The utility of this compound is best demonstrated by its role as a precursor in the synthesis of complex natural products. For instance, it has been identified as a potential starting material for constructing lupin alkaloids such as thermopsine . The C2-acetate side chain provides the necessary carbon framework that, after modification and cyclization, forms part of the intricate polycyclic core of these alkaloids.

While a full synthetic route is beyond the scope of this guide, the strategic value lies in using this building block to install the initial stereocenter and carbon skeleton, which are then elaborated upon in subsequent steps.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for the efficient construction of complex piperidine-containing molecules. Its value lies in the orthogonal reactivity of its three key components: the acid-labile N-Boc group, the versatile methyl ester, and the activatable α-carbon. By understanding the principles behind its synthesis and transformations, and by employing robust, field-tested protocols, researchers can significantly accelerate their drug discovery and development programs. The methodologies and insights provided in this guide serve as a validated foundation for leveraging this powerful building block to its full potential.

References

Methodological & Application

Topic: Synthesis and Characterization of Methyl N-boc-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl N-boc-2-piperidineacetate

This compound is a valuable heterocyclic building block in modern medicinal chemistry and pharmaceutical development. As a derivative of N-Boc-2-piperidineacetic acid, it incorporates the piperidine scaffold, a privileged structure found in numerous FDA-approved drugs and bioactive molecules.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a key strategic feature; it deactivates the otherwise reactive secondary amine, thereby enabling selective chemical modifications at other positions of the molecule.[3]

This mono-protection allows chemists to utilize the ester functionality for various coupling reactions, such as amide bond formation, or for reduction to the corresponding alcohol, paving the way for the synthesis of complex drug candidates, peptidomimetics, and molecular probes.[2][4] This application note provides a detailed, field-proven protocol for the synthesis, purification, and comprehensive characterization of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale.

Physicochemical and Structural Data

A thorough understanding of the compound's properties is fundamental for its effective use.

PropertyValue
IUPAC Name Methyl 2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetate
CAS Number 183859-36-1[5]
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Appearance Typically a colorless oil or a white to off-white solid
Parent Acid N-Boc-2-piperidineacetic acid (CAS: 149518-50-3)[1][3][6]

Reaction Scheme: Esterification of N-Boc-2-piperidineacetic acid

The most direct and efficient synthesis of the title compound is achieved through the esterification of its parent carboxylic acid. This process involves the conversion of the carboxylic acid functional group into a methyl ester in the presence of methanol.

Caption: Fischer esterification of N-Boc-2-piperidineacetic acid.

Detailed Experimental Protocol

This protocol details the synthesis via acid-catalyzed Fischer esterification, a robust and scalable method.

PART 1: Materials and Reagents
  • Starting Material: N-Boc-2-piperidineacetic acid (C₁₂H₂₁NO₄), ≥98% purity

  • Reagent: Anhydrous Methanol (CH₃OH), ACS grade

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄)

  • Solvents (for work-up & purification): Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Saturated Sodium Bicarbonate solution (NaHCO₃), Brine

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄).

PART 2: Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-2-piperidineacetic acid (5.0 g, 20.55 mmol).

  • Reagent Addition: Add anhydrous methanol (50 mL). Stir the mixture until the starting material is fully dissolved.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 mL) dropwise to the stirring solution.

    • Causality & Expertise: Sulfuric acid acts as the catalyst. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus highly susceptible to nucleophilic attack by the lone pair of electrons on the methanol oxygen. Anhydrous conditions are crucial to prevent the reverse reaction (hydrolysis).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) using a heating mantle or oil bath.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Prepare a TLC chamber with a 3:7 Ethyl Acetate/Hexanes mobile phase.

    • Spot the initial reaction mixture and co-spot with the starting material.

    • After 2-3 hours of reflux, take a small aliquot from the reaction, spot it on the TLC plate, and develop the plate.

    • The reaction is complete when the starting material spot (more polar, lower Rf value) has been completely consumed and a new, less polar product spot (higher Rf value) has appeared. The reaction typically takes 4-6 hours.

PART 3: Work-up and Isolation
  • Cooling & Neutralization: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in dichloromethane (50 mL). Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the sulfuric acid catalyst.

      • Trustworthiness: Perform this step carefully as CO₂ evolution (effervescence) will occur. Vent the separatory funnel frequently.

    • Water (1 x 30 mL).

    • Brine (1 x 30 mL) to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or waxy solid.

PART 4: Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this dry silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 30% EtOAc).

    • Expertise & Experience: The optimal solvent system should be determined by prior TLC analysis. The product, being an ester, is significantly less polar than the starting carboxylic acid and will elute first.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to afford this compound as a pure substance.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization s1 Dissolve Starting Material in Anhydrous Methanol s2 Add H₂SO₄ Catalyst s1->s2 s3 Reflux for 4-6 hours s2->s3 s4 Monitor by TLC s3->s4 w1 Cool & Remove Methanol s4->w1 Reaction Complete w2 Redissolve in DCM w1->w2 w3 Wash with NaHCO₃, H₂O, Brine w2->w3 w4 Dry (Na₂SO₄) & Concentrate w3->w4 p1 Prepare Silica Gel Column w4->p1 Crude Product p2 Elute with EtOAc/Hexane Gradient p1->p2 p3 Collect & Combine Pure Fractions p2->p3 p4 Concentrate to Yield Final Product p3->p4 a1 NMR (¹H, ¹³C) p4->a1 Pure Product a2 Mass Spectrometry a1->a2 a3 IR Spectroscopy a2->a3

Caption: Comprehensive workflow from synthesis to characterization.

Analytical Characterization

Confirming the identity and purity of the final product is a critical, self-validating step. The following data are typical for this compound.

TechniqueExpected Results
¹H NMR δ (ppm) in CDCl₃: ~ 3.70 (s, 3H, -OCH₃) ~ 4.0-4.2 (m, 1H, piperidine ring CH) ~ 2.5-3.0 (m, 2H, piperidine ring CH₂) ~ 2.2-2.4 (m, 2H, -CH₂-COOCH₃) ~ 1.45 (s, 9H, -C(CH₃)₃) ~ 1.2-1.8 (m, 4H, piperidine ring CH₂)
¹³C NMR δ (ppm) in CDCl₃: ~ 172 (-COOCH₃) ~ 155 (-NCOO-) ~ 80 (-C(CH₃)₃) ~ 52 (-OCH₃) ~ 50-55 (piperidine ring CH) ~ 28.5 (-C(CH₃)₃) ~ 20-40 (piperidine & acetate CH₂ signals)
Mass Spec. (ESI+) m/z: Calculated for C₁₃H₂₃NO₄: 257.16. Found: 258.17 [M+H]⁺, 280.15 [M+Na]⁺.
IR Spectroscopy ν (cm⁻¹): ~ 1735 cm⁻¹ (strong, C=O stretch of ester) ~ 1690 cm⁻¹ (strong, C=O stretch of Boc-carbamate) ~ 2975, 2860 cm⁻¹ (C-H stretches)

Safety Precautions

  • General Handling: All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves at all times.

  • Reagent Hazards: Concentrated sulfuric acid is highly corrosive and must be handled with extreme care. Methanol is flammable and toxic. The parent compound, N-Boc-2-piperidineacetic acid, may be classified as toxic.[1] Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

The Strategic Incorporation of Methyl N-boc-2-piperidineacetate in Modern Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery and peptide science, the use of non-natural amino acids has become a cornerstone for the development of novel therapeutics with enhanced potency, stability, and target selectivity. Among these, piperidine-based scaffolds have garnered significant attention due to their ability to impart conformational rigidity and serve as versatile peptidomimetics.[1][2] This guide provides a detailed exploration of Methyl N-boc-2-piperidineacetate, a key building block in this class, offering in-depth application notes and robust protocols for its successful incorporation into synthetic peptides.

Introduction: The Significance of Piperidine Scaffolds in Peptidomimetics

Peptidomimetics are molecules designed to replicate the structure and function of natural peptides, often with improved pharmacological properties such as resistance to enzymatic degradation and better bioavailability.[3] The piperidine ring, a prevalent motif in numerous pharmaceuticals, serves as an excellent scaffold for constraining the peptide backbone, which can lead to a more defined three-dimensional structure crucial for receptor binding.[4] The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles.[4]

This compound, and its corresponding carboxylic acid (N-Boc-2-piperidineacetic acid, CAS No: 149518-50-3), are heterocyclic amino acid derivatives that serve as valuable building blocks for creating these advanced peptidomimetics.[5] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen allows for controlled, stepwise incorporation into a peptide sequence using well-established solid-phase peptide synthesis (SPPS) methodologies.[6]

Table 1: Physicochemical Properties of N-Boc-2-piperidineacetic Acid

PropertyValueReference
CAS Number 149518-50-3[5]
Molecular Formula C₁₂H₂₁NO₄[5]
Molecular Weight 243.3 g/mol [5]
Appearance White solid[5]
Boiling Point 373 °C at 760 mmHg[5]

Note: The topic specifies the methyl ester (this compound, CAS No: 183859-36-1); however, for solid-phase peptide synthesis, the carboxylic acid form is typically utilized for coupling to the resin-bound amine.[7] The methyl ester is a common precursor and is also used in solution-phase synthesis.[8]

The Challenge of Steric Hindrance in Peptide Coupling

The incorporation of N-Boc-2-piperidineacetic acid presents a common challenge in peptide synthesis: steric hindrance. The bulky nature of the piperidine ring can physically obstruct the formation of the peptide bond, leading to slower reaction rates and potentially incomplete coupling.[9][10] This necessitates the optimization of coupling protocols to ensure high-yield synthesis of the desired peptide.

Key considerations for overcoming steric hindrance include:

  • Choice of Coupling Reagent: Standard carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) may not be sufficiently reactive. More potent uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP) are recommended as they form highly reactive esters that can overcome the steric barrier.[9][11]

  • Reaction Time and Temperature: Extended coupling times (e.g., 2-4 hours or even overnight) may be necessary to drive the reaction to completion.[1] Microwave-assisted peptide synthesis can also be employed to accelerate the coupling of sterically demanding residues.[9]

  • Solvent Selection: The choice of solvent is critical for solvating the growing peptide chain and preventing aggregation. N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties, especially for difficult sequences.[9]

  • Double Coupling: A common and effective strategy is to perform the coupling step twice. After the initial coupling reaction, the vessel is drained, and a fresh solution of the activated amino acid is added to ensure all free amines have reacted.[11]

Experimental Protocols: Boc-SPPS of a Peptide Containing N-Boc-2-piperidineacetic Acid

This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of a model peptide incorporating N-Boc-2-piperidineacetic acid using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.

General Workflow

The synthesis follows a cyclical process of deprotection, neutralization, and coupling, followed by final cleavage from the resin and deprotection of side-chain protecting groups.

SPPS_Workflow Resin Start: Resin Swelling Deprotection Step 1: Nα-Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Step 2: Neutralization (10% DIPEA in DMF) Deprotection->Neutralization Coupling Step 3: Coupling of N-Boc-2-piperidineacetic Acid (HATU/DIPEA) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Cycle Repeat Cycle for Next Amino Acid Wash->Cycle Continue Elongation Cleavage Final Step: Cleavage & Deprotection (HF or TFA Cocktail) Wash->Cleavage Sequence Complete Cycle->Deprotection

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Materials and Reagents
  • Merrifield resin (for peptide acids) or MBHA resin (for peptide amides)

  • Nα-Boc protected amino acids (including N-Boc-2-piperidineacetic acid)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Piperidine (for monitoring Fmoc deprotection if applicable, not for Boc removal)

  • Cleavage Cocktail (e.g., 90% TFA, 5% water, 5% triisopropylsilane for standard peptides; anhydrous HF for benzyl-based protecting groups)

  • Cold diethyl ether

  • Reaction vessel with a sintered glass frit

Step-by-Step Protocol

Step 1: Resin Preparation and First Amino Acid Coupling

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in the reaction vessel.

  • First Amino Acid Loading: Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type (e.g., cesium salt method for Merrifield resin).

Step 2: The Elongation Cycle

  • Nα-Boc Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).[12]

    • Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for 20-30 minutes.[6]

    • Drain the deprotection solution and wash the resin thoroughly with DCM, followed by isopropanol (to remove residual TFA), and then DMF.[12]

  • Neutralization:

    • Wash the resin with a solution of 10% DIPEA in DMF (2 x 5 minutes) to neutralize the ammonium salt formed during deprotection.[13]

    • Wash the resin thoroughly with DMF.

  • Coupling of N-Boc-2-piperidineacetic Acid (Double Coupling Protocol):

    • Pre-activation: In a separate vial, dissolve N-Boc-2-piperidineacetic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 1-5 minutes.[13]

    • First Coupling: Add the activated amino acid solution to the neutralized resin. Agitate the reaction mixture at room temperature for 2-4 hours.[1]

    • Wash: Drain the coupling solution and wash the resin with DMF.

    • Second Coupling: Repeat the pre-activation and coupling steps with a fresh solution of activated N-Boc-2-piperidineacetic acid for another 2-4 hours to ensure the reaction goes to completion.

    • Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative result indicates that all primary amines have been acylated.

Step 3: Final Cleavage and Deprotection

  • Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • For peptides with benzyl-based side-chain protecting groups, perform cleavage with anhydrous hydrogen fluoride (HF) at 0°C for 1-2 hours. This is a hazardous procedure and must be conducted in a specialized apparatus.

    • For peptides with more acid-labile side-chain protecting groups, a TFA cleavage cocktail can be used. Add the cleavage cocktail (e.g., TFA/water/TIS, 95:2.5:2.5) to the resin and agitate at room temperature for 2-3 hours.[7][14]

  • Product Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the peptide with cold ether and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation and Expected Outcomes

The success of incorporating sterically hindered residues like N-Boc-2-piperidineacetic acid is highly dependent on the choice of coupling reagents and conditions.

Table 2: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentActive Ester FormedReactivityCommentsReference
DCC/DICO-acylisoureaLow-ModerateOften insufficient for sterically demanding couplings.[9]
HBTU/PyBOPOBt esterModerate-HighMore effective than carbodiimides, but may still require extended reaction times.[9]
HATU OAt ester High Highly recommended for hindered couplings due to the formation of a more reactive ester. [9]
HCTUO-6-ClBt esterHighMore reactive than HBTU.[9]

Expected Coupling Efficiency: With the use of HATU and a double coupling protocol, coupling efficiencies of >95% per step can be reasonably expected for the incorporation of N-Boc-2-piperidineacetic acid.

Logical Relationships in Protocol Optimization

The choice of experimental parameters is interconnected and should be considered holistically.

Optimization_Logic cluster_Problem Challenge cluster_Solutions Solutions StericHindrance Steric Hindrance of Piperidine Ring CouplingReagent Potent Coupling Reagent (e.g., HATU) StericHindrance->CouplingReagent ReactionTime Extended Reaction Time StericHindrance->ReactionTime DoubleCoupling Double Coupling StericHindrance->DoubleCoupling Solvent Optimal Solvent (e.g., NMP) StericHindrance->Solvent CouplingReagent->ReactionTime influences DoubleCoupling->ReactionTime increases

Caption: Interplay of factors in optimizing the coupling of sterically hindered amino acids.

Conclusion and Future Perspectives

This compound and its corresponding acid are invaluable tools for the synthesis of advanced peptidomimetics. While their incorporation presents challenges due to steric hindrance, these can be effectively overcome through the rational selection of potent coupling reagents, optimized reaction conditions, and strategic protocols such as double coupling. The methodologies outlined in this guide provide a robust framework for researchers to successfully utilize these building blocks, paving the way for the discovery of novel peptide-based therapeutics with superior pharmacological profiles.

References

"Methyl N-boc-2-piperidineacetate" in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Application of Methyl N-boc-2-piperidineacetate in Modern Heterocyclic Synthesis

For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of molecular design. Found in a vast array of natural products, alkaloids, and blockbuster pharmaceuticals, its synthesis and functionalization are of paramount importance.[1][2] Among the diverse toolkit of synthetic building blocks, This compound has emerged as a uniquely versatile and powerful synthon.

This guide provides a senior application scientist's perspective on leveraging this reagent, moving beyond simple procedural lists to explain the underlying principles, strategic considerations, and practical nuances of its use. We will explore its application in constructing functionalized piperidines and complex bicyclic systems, grounded in authoritative literature and field-proven insights.

Compound Profile

PropertyValue
IUPAC Name methyl 2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetate
CAS Number 183859-36-1
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Appearance Colorless to pale yellow oil or solid
Storage Room temperature, sealed

Application 1: Asymmetric α-Functionalization for the Synthesis of 2-Substituted Piperidines

One of the most powerful applications of this compound is in the generation of chiral 2-substituted piperidines. This is achieved via deprotonation at the α-carbon (adjacent to the ester) to form a nucleophilic enolate, which can then be quenched with various electrophiles. The tert-butoxycarbonyl (Boc) group is not merely a protecting group; it is a critical activating and directing group that facilitates stereoselective deprotonation.

Expertise & Causality: The Mechanism of Action

The key to this transformation is the generation of a configurationally stable α-lithio carbanion. This is typically achieved using a strong, sterically hindered base like sec-butyllithium (s-BuLi) in the presence of a ligand such as N,N,N′,N′-tetramethylethylenediamine (TMEDA). The Boc group coordinates with the lithium cation, stabilizing the resulting carbanion and directing the deprotonation.

For enantioselective synthesis, a dynamic resolution of the racemic N-Boc-2-lithiopiperidine intermediate can be performed.[3] This involves using a chiral ligand that preferentially binds to one enantiomer of the organolithium intermediate, allowing for highly enantioselective reactions with electrophiles.[3][4] This method provides access to either enantiomer of the desired 2-substituted piperidine, a crucial capability in pharmaceutical development.

G cluster_workflow Workflow for Asymmetric α-Alkylation start This compound deprotonation Deprotonation (s-BuLi, Chiral Ligand, THF, -78°C) start->deprotonation 1. Form Carbanion intermediate Chiral Lithiated Intermediate (Dynamic Resolution) deprotonation->intermediate 2. Achieve Stereocontrol quench Electrophilic Quench (E.g., R-X, -78°C to RT) intermediate->quench 3. C-C Bond Formation product Enantioenriched 2,2-Disubstituted Piperidine quench->product

Caption: Workflow for enantioselective α-alkylation.

Protocol 1: Enantioselective Synthesis of 2-Aryl Piperidines

This protocol is adapted from methodologies employing catalytic dynamic resolution of N-Boc-2-lithiopiperidine.[4]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • N,N,N′,N′-Tetramethylethylenediamine (TMEDA)

  • Chiral Ligand (e.g., (+)-sparteine surrogate)

  • Electrophile (e.g., Iodobenzene for arylation, Benzyl bromide for alkylation)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Ligand Addition: Add TMEDA (1.2 equivalents) and the chiral ligand (1.2 equivalents) to the cold THF.

  • Base Addition: Slowly add s-BuLi (1.1 equivalents) to the solution and stir for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction flask at -78 °C. Stir the resulting solution for 2-3 hours at this temperature to ensure complete formation of the lithiated intermediate.

  • Electrophilic Quench: Add the electrophile (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

  • Warm and Quench: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight).

  • Workup: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract with Ethyl Acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched 2-substituted piperidine derivative.

Trustworthiness: The success of this protocol relies on strictly anhydrous conditions, as organolithium reagents are extremely sensitive to moisture. The slow, controlled addition of reagents at low temperatures is critical to prevent side reactions and ensure high selectivity. Enantiomeric excess (ee) should be determined using chiral HPLC or SFC analysis.

Application 2: Dieckmann Condensation for Bicyclic Alkaloid Cores

The Dieckmann condensation, an intramolecular Claisen condensation, is a classic yet powerful strategy for forming five- and six-membered rings.[5] this compound is an ideal precursor for constructing bicyclic systems like indolizidines and quinolizidines, which are common motifs in alkaloids.[6][7]

Expertise & Causality: The Synthetic Strategy

The strategy involves two key stages:

  • Elaboration: The acetate side chain is first extended to incorporate a second ester functionality, creating a diester precursor. This is typically done by reducing the existing ester to an alcohol, followed by alkylation with a halo-ester or by acylation.

  • Cyclization: The resulting diester is then treated with a strong base (e.g., sodium ethoxide, potassium tert-butoxide) to promote intramolecular cyclization. The base deprotonates the α-carbon of one ester, which then attacks the carbonyl of the second ester, forming a cyclic β-keto ester after elimination of an alkoxide.

G cluster_workflow Dieckmann Condensation Pathway start Diester Precursor base Base (e.g., NaOEt) Deprotonation start->base enolate Enolate Intermediate base->enolate cyclization Intramolecular Nucleophilic Attack enolate->cyclization tetrahedral Tetrahedral Intermediate cyclization->tetrahedral elimination Elimination of -OR tetrahedral->elimination product Cyclic β-Keto Ester (Indolizidinone Core) elimination->product

Caption: Mechanism of the Dieckmann condensation.

Protocol 2: Synthesis of an Indolizidinone Core

This protocol outlines the cyclization step. The synthesis of the required diester precursor is a prerequisite.

Materials:

  • N-Boc-piperidine diester precursor (e.g., tert-butyl 2-(3-(methoxycarbonyl)propyl)piperidine-1,2-dicarboxylate)

  • Anhydrous Toluene or THF

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

  • Dilute Hydrochloric Acid (HCl, 1 M)

  • Diethyl Ether

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere, add anhydrous toluene to a flame-dried round-bottom flask.

  • Base Addition: Add potassium tert-butoxide (1.1 equivalents) to the toluene and stir to form a suspension.

  • Substrate Addition: Dissolve the diester precursor (1.0 equivalent) in anhydrous toluene and add it dropwise to the base suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor by TLC until the starting material is consumed (usually 4-6 hours).

  • Cooling and Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1 M HCl to neutralize the excess base and protonate the enolate product (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting crude β-keto ester via flash column chromatography to obtain the pure indolizidinone product.

Trustworthiness: The choice of base is critical. KOtBu is often preferred for its high reactivity and solubility in organic solvents. For substrates sensitive to high temperatures, using NaH in THF at room temperature for a longer duration can be an effective alternative. The final product is a β-keto ester, which can be readily decarboxylated or further functionalized, providing a gateway to a wide range of complex alkaloids.[8]

Application 3: Elaboration into Fused Heterocyclic Systems

The piperidine ring serves as an excellent scaffold for building more complex, fused heterocyclic systems. By converting the acetate group into other reactive functionalities, one can engage in cyclocondensation reactions to form fused pyrazoles, pyridines, or other medicinally relevant cores.[9]

Protocol 3: Synthesis of a Piperidine-Fused Pyrazole

This protocol is inspired by the synthesis of pyrazole derivatives from β-enamino diketones, which can be prepared from piperidine-based β-keto esters.[9] The first step is the conversion of this compound to the corresponding β-keto ester.

Part A: Synthesis of the β-Keto Ester Intermediate

  • Treat this compound with a base like lithium diisopropylamide (LDA) to form the enolate.

  • Acylate the enolate with an acylating agent (e.g., ethyl chloroformate) to yield the corresponding β-keto ester. This intermediate is then used directly in the next step.

Part B: Cyclocondensation with Hydrazine Materials:

  • Piperidine β-keto ester intermediate (from Part A)

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or Acetic Acid

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

Procedure:

  • Setup: Dissolve the β-keto ester intermediate (1.0 equivalent) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) to the solution. If using a less reactive substituted hydrazine, adding a catalytic amount of acetic acid can facilitate the reaction.

  • Reaction: Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Neutralization and Extraction: Add water and a saturated solution of NaHCO₃ to the residue. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the N-Boc-piperidine-fused pyrazole.

Data Summary: Representative Yields in Heterocyclic Synthesis

Starting MaterialTransformationTarget HeterocycleTypical YieldReference
This compoundAsymmetric Arylation2-Aryl-piperidine70-90%[4]
Elaborated Diester PrecursorDieckmann CondensationIndolizidinone65-85%[5]
Derived β-Keto EsterCyclocondensationPiperidine-fused Pyrazole50-75%[9]

References

Application Notes and Protocols for the N-Acylation of Methyl N-Boc-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the N-acylation of Methyl N-Boc-2-piperidineacetate, a critical reaction in the synthesis of a diverse array of pharmaceutical intermediates and biologically active molecules. The piperidine scaffold is a cornerstone in medicinal chemistry, and the ability to selectively functionalize the nitrogen atom is paramount for developing novel therapeutics.[1] This document details robust, field-proven protocols for N-acylation utilizing common acylating agents such as acyl chlorides and acid anhydrides, as well as peptide coupling reagents for amide bond formation with carboxylic acids. Beyond procedural steps, this guide delves into the underlying reaction mechanisms, providing a rationale for experimental design and troubleshooting. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Significance of N-Acylated Piperidine Scaffolds

The piperidine ring is a prevalent structural motif found in numerous natural products and pharmaceutical agents, valued for the three-dimensional diversity it imparts to molecular structures.[2] this compound is a particularly useful bifunctional building block. The N-Boc (tert-butoxycarbonyl) protecting group ensures the stability of the piperidine nitrogen to a wide range of reaction conditions while allowing for its facile removal under acidic conditions.[3] The methyl ester at the 2-position provides a handle for further synthetic transformations.

N-acylation of the piperidine nitrogen is a key strategy for introducing a vast array of functional groups, which can modulate a compound's physicochemical properties, including polarity, basicity, and lipophilicity. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles in drug discovery programs.[4]

Reaction Principles: The Mechanism of N-Acylation

The N-acylation of this compound, a secondary amine, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the piperidine nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group to form a stable amide bond.[5]

The tert-butoxycarbonyl (Boc) group on the nitrogen atom plays a crucial electronic role. While it is a protecting group, it also reduces the nucleophilicity of the nitrogen to some extent due to electron withdrawal by the adjacent carbonyl group. However, the nitrogen remains sufficiently nucleophilic to react with common acylating agents.

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common and effective methods for the N-acylation of this compound.

Protocol 1: Acylation with Acyl Chlorides

This is a highly efficient and widely used method for N-acylation due to the high reactivity of acyl chlorides.[5] A tertiary amine base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][6]

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Piperidine This compound Product N-Acyl Product Piperidine->Product AcylChloride Acyl Chloride (R-COCl) AcylChloride->Product Base Base (e.g., Triethylamine) Salt Triethylammonium Chloride Base->Salt Solvent Solvent (e.g., DCM)

Caption: General workflow for acylation with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM (approximately 0.1 M concentration).

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Acylation with Acid Anhydrides

Acid anhydrides are excellent acylating agents, and this method often provides high yields with a straightforward workup.[7] Pyridine can be used as both a solvent and a base to catalyze the reaction and neutralize the carboxylic acid byproduct.

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Piperidine This compound Product N-Acyl Product Piperidine->Product Anhydride Acid Anhydride (R-CO)₂O Anhydride->Product CarboxylicAcid Carboxylic Acid Anhydride->CarboxylicAcid Base Pyridine (optional) Solvent Solvent (e.g., DCM or neat)

Caption: General workflow for acylation with an acid anhydride.

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride, succinic anhydride)

  • Pyridine (optional)

  • Dichloromethane (DCM) (optional)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine or DCM. The reaction can also be performed neat if the anhydride is a liquid.

  • Add the acid anhydride (1.2 eq) to the solution.

  • Stir the reaction at room temperature for 4-12 hours. Gentle heating may be required for less reactive anhydrides.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to quench any excess anhydride and dilute with an organic solvent like ethyl acetate.

  • Carefully add saturated aqueous NaHCO₃ solution to neutralize the carboxylic acid byproduct.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the product. Further purification by chromatography may be necessary.

Protocol 3: Amide Coupling with Carboxylic Acids using EDC/HOBt

For the direct coupling of carboxylic acids, which are generally less reactive, peptide coupling reagents are employed. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely used and effective method that minimizes side reactions and racemization.[4][8][9]

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Piperidine This compound Product N-Acyl Product Piperidine->Product CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Product EDC EDC Urea Water-soluble urea byproduct EDC->Urea HOBt HOBt Base DIPEA Solvent DMF or DCM

Caption: General workflow for EDC/HOBt mediated amide coupling.

Materials:

  • This compound

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Comparative Overview of Acylation Methods

Acylating AgentBase/Coupling AgentSolventTypical Reaction TimeTypical YieldKey AdvantagesKey Considerations
Acyl Chloride Triethylamine, DIPEADCM, THF2-6 hours>90%High reactivity, fast reactions.[5]Moisture sensitive, generates HCl byproduct.
Acid Anhydride Pyridine (optional)DCM, Pyridine, Neat4-12 hours85-95%Less moisture sensitive than acyl chlorides.Can be less reactive, may require heating.
Carboxylic Acid EDC/HOBt, HATUDCM, DMF12-24 hours70-90%Wide substrate scope, milder conditions.More complex, requires purification from coupling agent byproducts.

Characterization of Products

The successful N-acylation of this compound can be confirmed by standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The appearance of new signals corresponding to the protons of the newly introduced acyl group is a key indicator of a successful reaction. A downfield shift of the piperidine ring protons adjacent to the nitrogen is also expected due to the electron-withdrawing effect of the newly formed amide bond. The presence of rotamers due to restricted rotation around the amide C-N bond may lead to the observation of doubled signals in the NMR spectrum.[1][10]

  • ¹³C NMR Spectroscopy: A new signal in the range of 165-175 ppm will appear, corresponding to the carbonyl carbon of the newly formed amide.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the expected molecular weight of the N-acylated product.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the C=O stretch of the amide group.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Insufficiently reactive acylating agent.Use a more reactive agent (e.g., acyl chloride instead of anhydride). For carboxylic acid couplings, consider a more potent coupling agent like HATU.
Incomplete reaction.Increase reaction time or temperature. Ensure all reagents are anhydrous.
Multiple products observed Side reactions.For acyl chloride reactions, ensure the base is added before the acylating agent. For EDC couplings, ensure HOBt is used to suppress side reactions.
Deprotection of the Boc group.Avoid strongly acidic conditions during workup.
Difficult purification Byproducts from coupling agents.For EDC couplings, perform an acidic wash to remove the water-soluble urea byproduct.[9]

Conclusion

The N-acylation of this compound is a versatile and indispensable transformation in modern organic synthesis. The protocols detailed in this guide, utilizing acyl chlorides, acid anhydrides, and peptide coupling reagents, provide a robust toolkit for the synthesis of a wide range of N-acylated piperidine derivatives. A thorough understanding of the underlying reaction mechanisms and careful execution of these protocols will enable researchers to efficiently generate novel molecular entities for applications in drug discovery and beyond.

References

Application Notes and Protocols for Coupling Reactions of Methyl N-boc-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable building block for targeting complex biological systems. "Methyl N-boc-2-piperidineacetate" and its derivatives are particularly versatile intermediates, offering multiple reaction handles for the construction of diverse molecular architectures. The N-Boc protecting group ensures stability and allows for controlled manipulation, while the methyl ester at the 2-position can be readily converted to a carboxylic acid, serving as a key point for amide bond formation.[4] Furthermore, the piperidine ring itself can be functionalized to participate in advanced cross-coupling reactions.

This comprehensive guide provides detailed application notes and step-by-step protocols for the key coupling reactions of "this compound." We will delve into the mechanistic rationale behind each transformation, offering insights into reagent selection, reaction optimization, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important building block in their synthetic campaigns.

Part 1: Hydrolysis of this compound to N-Boc-2-piperidineacetic Acid

The first critical step in utilizing "this compound" for amide coupling is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions.

Scientific Rationale

Base-catalyzed ester hydrolysis, or saponification, is a well-established and efficient method.[5] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide as a leaving group and forming the carboxylate salt. A final acidic workup protonates the carboxylate to yield the desired carboxylic acid. Lithium hydroxide (LiOH) is often a preferred base for this transformation due to its high reactivity and the ease of removal of its salts during workup.[5]

Experimental Workflow: Ester Hydrolysis

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction Monitoring & Workup cluster_2 Step 3: Isolation A Dissolve this compound in THF/MeOH/H2O B Add LiOH solution A->B Stir at RT C Monitor by TLC/LC-MS B->C D Acidify with 1N HCl to pH ~3-4 C->D Upon completion E Extract with Ethyl Acetate D->E F Dry organic layer (Na2SO4) E->F G Concentrate in vacuo F->G H Obtain N-Boc-2-piperidineacetic acid G->H

Caption: Workflow for the hydrolysis of this compound.

Detailed Protocol: Hydrolysis

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq.) in a mixture of THF, MeOH, and H₂O (typically a 3:1:1 ratio), add a solution of LiOH·H₂O (1.5-2.0 eq.) in water.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-4 hours), carefully acidify the reaction mixture to a pH of approximately 3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-2-piperidineacetic acid, which can often be used in the next step without further purification.

Part 2: Amide Bond Formation with N-Boc-2-piperidineacetic Acid

Amide bond formation is a cornerstone of medicinal chemistry, and several robust methods exist for coupling carboxylic acids with amines.[6] The choice of coupling reagent is critical, especially when dealing with sterically hindered substrates.

Scientific Rationale: Coupling Reagents

The direct reaction between a carboxylic acid and an amine is an acid-base reaction and does not readily form an amide bond.[7] Therefore, the carboxylic acid must be activated.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly efficient uronium/aminium salt-based coupling reagent.[8] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester.[8] This active ester is then readily attacked by the amine to form the desired amide with minimal racemization.[8] HATU is particularly effective for coupling sterically hindered amino acids and amines.[1][2]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): This is a classic and cost-effective carbodiimide-based coupling system.[3] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. HOBt is added to trap the O-acylisourea, forming an HOBt-active ester which is more stable and less prone to side reactions, while still being reactive towards the amine.

Comparative Data for Coupling Reagents
Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Key Considerations
HATUNoneDIPEADMF/DCM1-4>90Excellent for sterically hindered substrates; rapid reaction times.[1][8]
EDCHOBtDIPEADMF/DCM4-2475-90Cost-effective; the urea byproduct can sometimes be challenging to remove.[3][9]

Experimental Workflow: HATU-Mediated Amide Coupling

G cluster_0 Step 1: Activation cluster_1 Step 2: Reaction & Workup cluster_2 Step 3: Isolation & Purification A Dissolve N-Boc-2-piperidineacetic acid, HATU, and amine in DMF B Add DIPEA A->B Stir at 0°C to RT C Monitor by TLC/LC-MS B->C D Dilute with EtOAc C->D Upon completion E Wash with aq. NaHCO3 and brine D->E F Dry organic layer (Na2SO4) E->F G Concentrate in vacuo F->G H Purify by column chromatography G->H I Obtain desired amide H->I

Caption: Workflow for HATU-mediated amide coupling.

Detailed Protocol: HATU-Mediated Amide Coupling

Materials:

  • N-Boc-2-piperidineacetic acid

  • Desired amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a solution of N-Boc-2-piperidineacetic acid (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous DMF, add HATU (1.2 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.[9]

Part 3: Advanced C-C Bond Forming Reactions

For further diversification, the piperidine scaffold can be functionalized to participate in transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. This typically requires the introduction of a halide (e.g., bromide or iodide) onto the piperidine ring or a pre-functionalized coupling partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, typically between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base.[10]

Conceptual Application:

To utilize the "this compound" scaffold in a Suzuki coupling, one could envision a scenario where the piperidine ring is attached to an aryl halide. For instance, a derivative like N-Boc-2-(4-iodophenyl)piperidine could be coupled with various boronic acids to introduce diverse substituents.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction & Workup cluster_2 Step 3: Isolation & Purification A Combine aryl halide-piperidine derivative, boronic acid, Pd catalyst, and base B Add solvent (e.g., Toluene/H2O) A->B Degas and place under inert atmosphere C Heat the reaction mixture B->C D Monitor by TLC/LC-MS C->D Upon completion E Cool to RT and dilute with EtOAc D->E F Wash with H2O and brine E->F G Dry organic layer (Na2SO4) F->G H Concentrate in vacuo G->H I Purify by column chromatography H->I J Obtain coupled product I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[11][12]

Conceptual Application:

Similar to the Suzuki coupling, a halogenated piperidine derivative could be coupled with a terminal alkyne to introduce an alkynyl moiety, a versatile functional group for further transformations.

General Protocol Considerations for Cross-Coupling Reactions
  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Common catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with various phosphine ligands.

  • Base: A base is required to facilitate the catalytic cycle. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.

  • Solvent: A variety of solvents can be employed, often mixtures of an organic solvent (e.g., toluene, dioxane, DMF) and water.

  • Inert Atmosphere: These reactions are typically sensitive to oxygen, so it is essential to perform them under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

"this compound" is a highly valuable and versatile building block in organic synthesis and drug discovery. Through a sequence of hydrolysis and subsequent amide bond formation using robust coupling reagents like HATU, a wide range of derivatives can be readily accessed. Furthermore, functionalization of the piperidine scaffold opens up possibilities for advanced C-C bond formation through cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important intermediate in their synthetic endeavors.

References

Application Note: High-Fidelity Hydrolysis of Methyl N-boc-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of N-boc-2-piperidineacetic Acid

N-boc-2-piperidineacetic acid is a valuable chiral building block in medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with the carboxylic acid functionality, makes it a key component in the synthesis of a diverse range of biologically active molecules, including enzyme inhibitors and receptor antagonists. The controlled hydrolysis of its methyl ester precursor, Methyl N-boc-2-piperidineacetate, is a critical step in many synthetic routes. This application note provides a detailed protocol and scientific rationale for achieving efficient and high-yield hydrolysis while preserving the acid-labile N-Boc protecting group.

Chemical Principles and Mechanistic Insights

The hydrolysis of this compound is a base-catalyzed saponification reaction. The generally accepted mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide ion as a leaving group. The resulting carboxylic acid is deprotonated by the methoxide or another equivalent of base to form the carboxylate salt.[1][2] An acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid product.

A crucial consideration in this transformation is the stability of the N-Boc (tert-butyloxycarbonyl) protecting group. While generally stable to basic conditions, harsh or prolonged exposure to strong bases can lead to its cleavage. Therefore, the choice of base, solvent, and reaction temperature is paramount to ensure selective hydrolysis of the methyl ester without compromising the integrity of the Boc group. Lithium hydroxide (LiOH) is often the base of choice for such transformations as it can be used under mild conditions, minimizing the risk of side reactions.[3][4][5]

Hydrolysis_Mechanism Ester This compound Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack Base OH⁻ Base->Tetrahedral CarboxylicAcid N-boc-2-piperidineacetic Acid Tetrahedral->CarboxylicAcid Collapse Methoxide CH₃O⁻ Tetrahedral->Methoxide Elimination Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate Deprotonation Methoxide->Carboxylate Methanol Methanol Methoxide->Methanol Protonation FinalProduct N-boc-2-piperidineacetic Acid Carboxylate->FinalProduct Acidic Workup (H₃O⁺)

Caption: Mechanism of base-catalyzed ester hydrolysis.

Recommended Protocol for the Hydrolysis of this compound

This protocol is designed for the efficient and clean conversion of the methyl ester to the corresponding carboxylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially Available
Lithium hydroxide monohydrate (LiOH·H₂O)ACS Reagent GradeCommercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Methanol (MeOH)ACS Reagent GradeCommercially Available
Deionized WaterHigh PurityIn-house
1 M Hydrochloric Acid (HCl)Volumetric StandardCommercially Available
Ethyl Acetate (EtOAc)ACS Reagent GradeCommercially AvailableFor extraction
Brine (Saturated NaCl solution)In-houseFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommercially AvailableFor drying
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in a 3:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (approximately 0.2 M concentration). Stir until fully dissolved.

  • Base Addition: In a separate container, prepare a solution of lithium hydroxide monohydrate (1.5 - 2.0 eq) in deionized water. Add the LiOH solution dropwise to the stirring solution of the ester at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching and Acidification: Once the reaction is complete, carefully add 1 M HCl to the reaction mixture with stirring until the pH is approximately 2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude N-boc-2-piperidineacetic acid can be purified by recrystallization or column chromatography on silica gel if necessary.[6][7]

Experimental_Workflow Start Start: this compound Dissolve Dissolve in THF/MeOH Start->Dissolve AddBase Add Aqueous LiOH Dissolve->AddBase Monitor Monitor Reaction (TLC/LC-MS) AddBase->Monitor Workup Acidic Workup (HCl) Monitor->Workup Extract Extract with Ethyl Acetate Workup->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry (Na₂SO₄) and Concentrate Wash->Dry Purify Purify (Recrystallization/Chromatography) Dry->Purify Product Final Product: N-boc-2-piperidineacetic Acid Purify->Product

Caption: Experimental workflow for hydrolysis.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient base- Short reaction time- Low reaction temperature- Increase the equivalents of LiOH to 2.0-2.5 eq.- Extend the reaction time, monitoring by TLC/LC-MS.- Gently warm the reaction to 30-35 °C.
Boc Deprotection - Reaction temperature too high- Prolonged reaction time- Use of a stronger base- Maintain the reaction at room temperature.- Quench the reaction as soon as the starting material is consumed.- Avoid using stronger bases like NaOH or KOH unless necessary and with careful monitoring.
Low Yield after Extraction - Incomplete extraction- Product remains in the aqueous layer- Perform additional extractions with ethyl acetate.- Ensure the pH of the aqueous layer is sufficiently acidic (pH 2-3) to fully protonate the carboxylate.
Isomerization or Side Reactions - Presence of other sensitive functional groups- Excess acid or base during workup[8]- Carefully control the stoichiometry of the base.- Neutralize the reaction mixture carefully during workup to avoid extremes of pH.

Characterization of N-boc-2-piperidineacetic Acid

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Disappearance of the methyl ester singlet (around 3.7 ppm). Appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Shift of the carbonyl carbon signal from the ester to the carboxylic acid region.
LC-MS A single major peak corresponding to the molecular weight of the product.
Melting Point Comparison with the literature value.

Conclusion

The hydrolysis of this compound is a fundamental transformation that can be achieved with high fidelity by carefully controlling the reaction conditions. The use of lithium hydroxide in a mixed solvent system at room temperature provides a reliable method for the selective cleavage of the methyl ester while preserving the N-Boc protecting group. This protocol, along with the provided troubleshooting guide, will enable researchers to confidently prepare N-boc-2-piperidineacetic acid for their synthetic endeavors.

References

Application Notes & Protocols: Methyl N-boc-2-piperidineacetate as a Versatile Precursor for Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal framework for designing ligands that target a wide range of biological systems, including central nervous system (CNS) disorders and metabolic diseases.[2] Within the expansive library of piperidine-based building blocks, Methyl N-boc-2-piperidineacetate (CAS No: 131134-77-5) has emerged as a particularly valuable precursor for drug discovery and development professionals.

This bifunctional molecule incorporates two key synthetic handles: a tert-butyloxycarbonyl (Boc)-protected secondary amine and a methyl ester. This strategic arrangement allows for orthogonal chemical modifications, enabling researchers to perform sequential and selective functionalization at either the ring nitrogen or the acetate side chain. This guide provides an in-depth exploration of the core reactivity of this compound, complete with detailed, field-proven protocols for its transformation into diverse ligand scaffolds.

Physicochemical Properties & Structure

A foundational understanding of the precursor's properties is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 131134-77-5[3]
Molecular Formula C₁₃H₂₃NO₄[4]
Molecular Weight 257.33 g/mol [4]
Appearance Colorless to light yellow oil or solid-
Solubility Soluble in common organic solvents (DCM, THF, Methanol, Ethyl Acetate)-

Core Reactivity & Synthetic Transformations

The synthetic utility of this compound stems from its two distinct reactive sites, which can be manipulated to build molecular complexity. The following diagram illustrates the primary pathways for its functionalization.

G cluster_main Core Reactivity Pathways cluster_n Nitrogen Chemistry cluster_c Carboxyl Chemistry precursor This compound deprotected Methyl 2-(piperidin-2-yl)acetate (Hydrochloride Salt) precursor->deprotected  Acidic N-Boc  Deprotection acid N-Boc-2-piperidineacetic Acid precursor->acid  Ester Hydrolysis  (Saponification) amide Amide Derivatives acid->amide  Amide Coupling  (e.g., HATU, EDCI)

Caption: Primary functionalization routes for this compound.

N-Boc Deprotection: Unleashing the Piperidine Nitrogen

The removal of the Boc protecting group is the most common initial step to enable functionalization of the piperidine nitrogen. This is typically achieved under acidic conditions, which selectively cleave the carbamate while leaving the methyl ester intact. The choice between trifluoroacetic acid (TFA) and hydrochloric acid (HCl) often depends on the presence of other acid-sensitive groups in the molecule and the desired salt form of the product.[5]

This method is highly efficient but yields the trifluoroacetate salt, which may need to be neutralized in a subsequent step.

Materials:

  • N-Boc protected precursor

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine and anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approx. 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution. Causality: The excess acid ensures the reaction goes to completion by protonating the Boc group, facilitating its cleavage into CO₂, isobutylene, and the free amine.[5]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • For work-up, carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases (pH > 8).

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the free amine, Methyl 2-(piperidin-2-yl)acetate.

This protocol is a common alternative that directly yields the hydrochloride salt, which is often a stable, crystalline solid that can be isolated by filtration.[5]

Materials:

  • N-Boc protected precursor

  • 4M HCl in 1,4-dioxane solution

  • Methanol or Dioxane (as co-solvent)

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc precursor (1.0 equiv.) in a minimal amount of methanol or dioxane.

  • Add 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature. Causality: The use of a pre-made, anhydrous solution of HCl prevents potential side reactions caused by water and provides a controlled stoichiometry of the acid.

  • Stir the reaction for 1-3 hours. The hydrochloride salt of the deprotected product will often precipitate.

  • Monitor progress by TLC or LC-MS.

  • Upon completion, add diethyl ether to enhance precipitation of the product.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield Methyl 2-(piperidin-2-yl)acetate hydrochloride.

Ester Functionalization: Modifying the Acetate Side Chain

The methyl ester provides a versatile handle for introducing new functionality, most commonly through hydrolysis to the carboxylic acid followed by amide bond formation.

This protocol converts the methyl ester to the corresponding carboxylic acid, N-Boc-2-piperidineacetic acid, which is a key intermediate for amide coupling reactions.[6]

Materials:

  • This compound

  • Tetrahydrofuran (THF) and Water

  • Lithium hydroxide (LiOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the starting ester (1.0 equiv.) in a 3:1 mixture of THF and water.

  • Add LiOH (2.0-3.0 equiv.) to the solution.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). Gentle heating (40 °C) can be applied to accelerate the reaction.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 with 1 M HCl. Causality: Acidification protonates the carboxylate salt, causing the neutral carboxylic acid product to precipitate or become extractable into an organic solvent.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-2-piperidineacetic acid.[7]

With the carboxylic acid in hand, a diverse range of amide-containing ligands can be synthesized by coupling it with various primary or secondary amines using standard peptide coupling reagents.[8]

G cluster_workflow Amide Coupling Workflow acid N-Boc-2-piperidineacetic Acid reagents Coupling Reagents (e.g., HATU, HOBt) + Base (e.g., DIPEA) acid->reagents amine Primary/Secondary Amine (R-NH₂) amine->reagents product Target Amide Ligand reagents->product  Forms activated ester,  reacts with amine

Caption: General workflow for amide bond formation.

Materials:

  • N-Boc-2-piperidineacetic acid (1.0 equiv.)

  • Target amine (1.1 equiv.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv.)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv.)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve N-Boc-2-piperidineacetic acid in anhydrous DMF.

  • Add the target amine, followed by DIPEA. Causality: DIPEA is a non-nucleophilic base that neutralizes the acid formed during the reaction and ensures the amine nucleophile remains in its free base form.

  • Add HATU to the reaction mixture. Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is readily attacked by the amine.[8]

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, brine, and dry over Na₂SO₄.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Application Workflow: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

To illustrate the power of this precursor, the following workflow outlines a plausible synthetic route to a functionalized piperidine scaffold, a common core in modern kinase inhibitors.[9]

G A Methyl N-boc-2-piperidineacetate B Methyl 2-(piperidin-2-yl)acetate (HCl Salt) A->B  1. N-Boc Deprotection  (Protocol 2) C N-Arylated Piperidine Ester B->C  2. N-Arylation  (e.g., Buchwald-Hartwig) D N-Arylated Piperidine Acid C->D  3. Ester Hydrolysis  (Protocol 3) E Final Amide-Linked Kinase Inhibitor Scaffold D->E  4. Amide Coupling  (Protocol 4)

Caption: Multi-step synthesis starting from this compound.

This sequence demonstrates how both reactive centers of the precursor can be addressed sequentially to rapidly build a complex, drug-like molecule:

  • N-Boc Deprotection: The piperidine nitrogen is unmasked using Protocol 2.

  • N-Arylation: The free secondary amine is functionalized, for instance, via a Buchwald-Hartwig amination with an aryl halide to install a key pharmacophoric element.[6]

  • Ester Hydrolysis: The methyl ester is converted to a carboxylic acid using Protocol 3 to prepare for the final coupling step.

  • Amide Coupling: The resulting acid is coupled with a second amine-containing fragment using Protocol 4 to complete the synthesis of the target scaffold.

Conclusion

This compound is a powerful and versatile building block for ligand discovery. Its strategically protected, bifunctional nature provides researchers with a reliable and flexible platform for constructing diverse libraries of piperidine-containing compounds. The protocols outlined in this guide offer robust and reproducible methods for unlocking the synthetic potential of this precursor, enabling the efficient development of novel therapeutic agents and chemical probes.

References

"Methyl N-boc-2-piperidineacetate" in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solid-Phase Synthesis of Peptidomimetics Using Methyl N-Boc-2-piperidineacetate

Prepared by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of this compound into peptide sequences using solid-phase synthesis (SPS). Piperidine scaffolds are pivotal in modern drug discovery, offering conformational rigidity and improved metabolic stability compared to natural peptide backbones.[1] This guide details the necessary prerequisite steps, optimized coupling protocols based on the robust tert-butyloxycarbonyl (Boc) protection strategy, and workflows for cleavage and purification. By explaining the causality behind each experimental choice, these protocols are designed to be both instructional and self-validating, ensuring a high degree of success for synthesizing novel peptidomimetics.

Introduction: The Strategic Value of Piperidine Scaffolds

Peptidomimetics are a cornerstone of modern pharmacology, designed to emulate the function of natural peptides while overcoming their inherent limitations, such as poor bioavailability and rapid degradation by proteases.[2] The incorporation of non-natural building blocks, particularly cyclic scaffolds like piperidine, is a proven strategy to impart favorable pharmacokinetic properties. The piperidine ring introduces a conformational constraint on the peptide backbone, which can lock the molecule into a bioactive conformation, enhancing receptor affinity and selectivity.[3]

This compound is a versatile building block for this purpose. Its key structural features are:

  • N-Boc Protecting Group: The acid-labile tert-butyloxycarbonyl group allows for selective deprotection under moderately acidic conditions, making it fully compatible with the widely-used Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[4]

  • Piperidine Ring: Serves as the core scaffold to introduce structural rigidity.

  • Acetate Moiety: The -CH₂-COOCH₃ group at the 2-position provides the necessary carboxylic acid functionality (after hydrolysis) for amide bond formation.

This guide will walk through the entire process, from the initial preparation of the building block to the final characterization of the purified peptidomimetic.

Reagent Profile: this compound

A thorough understanding of the starting material is critical for successful synthesis.

PropertyValueSource
Chemical Name This compound[5]
Synonyms Methyl (1-(tert-butoxycarbonyl)piperidin-2-yl)acetate[5]
CAS Number 183859-36-1[5]
Molecular Formula C₁₃H₂₃NO₄-
Molecular Weight 257.33 g/mol -
Appearance White to off-white solid or oil-
Solubility Soluble in DMF, DCM, Methanol-
Storage Store at 2-8°C under an inert atmosphere-

Foundational Chemistry: The Boc/Bzl SPPS Strategy

The protocol for incorporating this compound is grounded in the principles of Boc/Bzl SPPS. This strategy relies on the differential acid lability of the temporary N-terminal Boc group and the more stable side-chain protecting groups (often benzyl-based, Bzl).[6] The synthesis proceeds in a cyclical fashion, as illustrated below.

Boc_SPPS_Cycle cluster_Resin Solid Support Resin_Start Resin-Bound Peptide (N-Boc Protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin_Start->Deprotection 1 Washes Wash Cycles (DMF, DCM) Deprotection->Washes 2 Neutralization Neutralization (DIPEA in DMF) Coupling Amino Acid Coupling (Activated Boc-AA) Neutralization->Coupling 4 Coupling->Resin_Start 5 (Elongated Peptide) Washes->Neutralization 3

Caption: General workflow of a single elongation cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).

The cycle involves:

  • Deprotection: The N-terminal Boc group is removed with a moderately strong acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), liberating the amine as a TFA salt.[7]

  • Neutralization: The protonated amine is neutralized to the free amine using a hindered base, commonly diisopropylethylamine (DIPEA), making it nucleophilic for the next coupling step.[6]

  • Coupling: The next Boc-protected amino acid is introduced. Its carboxylic acid is pre-activated with a coupling reagent (e.g., HATU, HBTU) to form a highly reactive species that readily couples with the free amine on the resin.[8]

  • Washing: After each chemical step, the resin is thoroughly washed to remove excess reagents and byproducts, which is a key advantage of solid-phase synthesis.[9]

This cycle is repeated until the desired sequence is assembled. The final step is the cleavage of the completed peptide from the solid support, which requires a much stronger acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Experimental Protocols

This section provides detailed, step-by-step protocols for the successful incorporation of this compound.

Protocol 1: Saponification of the Methyl Ester

Causality: To be coupled onto the resin-bound peptide chain, the building block must possess a free carboxylic acid. The commercially available this compound is a methyl ester. Therefore, a preliminary saponification (base-catalyzed hydrolysis) in solution is a mandatory first step to generate the active N-Boc-2-piperidineacetic acid.

Materials:

  • This compound

  • Methanol (MeOH)

  • 1 M Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Deionized Water (DI H₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in methanol (approx. 10 mL per gram of ester).

  • Cool the solution to 0°C in an ice bath.

  • Add 1 M LiOH solution (1.5 eq.) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Once complete, remove the methanol under reduced pressure (rotary evaporation).

  • Redissolve the residue in DI H₂O and wash with a non-polar solvent like hexane or diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer to 0°C and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate may form.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-2-piperidineacetic acid as a solid or viscous oil.

  • Confirm the structure and purity via ¹H NMR and Mass Spectrometry before proceeding.

Protocol 2: Solid-Phase Incorporation into a Peptide Sequence

This protocol assumes a peptide has already been partially assembled on a suitable Boc-compatible resin (e.g., Merrifield or PAM resin) and the N-terminal amine is free (following deprotection and neutralization steps).

Materials:

  • Peptide-resin with a free N-terminal amine

  • N-Boc-2-piperidineacetic acid (from Protocol 1)

  • Coupling Reagent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt

  • Base: Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 50% (v/v) Trifluoroacetic Acid (TFA) in DCM

  • Neutralization Solution: 5% or 10% (v/v) DIPEA in DMF

  • Solid-Phase Synthesis Vessel

Workflow Diagram:

Incorporation_Workflow Start Start: Peptide-Resin with Free Amine Activation Step 1: Pre-activate N-Boc-2-piperidineacetic acid with HATU/DIPEA in DMF Start->Activation Coupling Step 2: Coupling Add activated acid to resin Agitate for 2-4 hours Activation->Coupling Wash1 Step 3: Wash (DMF, DCM) Coupling->Wash1 Monitor Step 4: Monitor Completion (Kaiser Test) Wash1->Monitor Monitor->Coupling Test Positive (Recouple) Deprotection Step 5: Boc Deprotection (50% TFA/DCM) Monitor->Deprotection Test Negative Wash2 Step 6: Wash (DCM, DMF) Deprotection->Wash2 Neutralization Step 7: Neutralization (DIPEA/DMF) Wash2->Neutralization End End: Ready for Next Coupling Cycle Neutralization->End

Caption: Step-by-step workflow for the solid-phase coupling of N-Boc-2-piperidineacetic acid.

Procedure:

  • Resin Preparation: Ensure the peptide-resin is swollen in DMF and has undergone N-terminal Boc deprotection and neutralization as per the standard Boc-SPPS cycle.

  • Activation of N-Boc-2-piperidineacetic acid:

    • In a separate vial, dissolve N-Boc-2-piperidineacetic acid (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6.0 eq.) to the solution.

    • Allow the activation to proceed for 5-10 minutes at room temperature. The solution may change color.

    • Causality: Pre-activation is crucial for efficient coupling. HATU converts the carboxylic acid into a highly reactive OAt-ester, which is susceptible to nucleophilic attack by the resin-bound amine. DIPEA acts as the base to facilitate this process.[8]

  • Coupling Reaction:

    • Drain the DMF from the synthesis vessel containing the neutralized peptide-resin.

    • Add the activated N-Boc-2-piperidineacetic acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • After the coupling time, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Take a small sample of beads and perform a qualitative ninhydrin (Kaiser) test. A negative result (clear or yellow beads) indicates the successful consumption of all free primary amines. If the test is positive (blue beads), a second coupling may be necessary.

  • Chain Elongation:

    • If further amino acids are to be added, proceed with the standard Boc-SPPS cycle:

      • Deprotection: Treat the resin with 50% TFA in DCM (1 x 5 min, then 1 x 20 min).[7]

      • Washing: Wash with DCM (5x).

      • Neutralization: Treat with 10% DIPEA in DMF (2 x 5 min), followed by DMF washes (5x).

    • The resin is now ready for the next coupling cycle.

Protocol 3: Final Cleavage and Deprotection

Causality: Once the synthesis is complete, the peptidomimetic must be cleaved from the solid support, and all acid-labile side-chain protecting groups must be removed. This requires a strong acid cocktail. The choice of cocktail depends on the resin and the amino acids present in the sequence.

Cleavage MethodReagent CocktailTarget Resin/PeptideReference
Standard HF Anhydrous HF / Anisole (9:1)Standard cleavage from Merrifield or PAM resins.[7]
TFMSA TFMSA / TFA / Thioanisole (1:10:1)Alternative to HF, suitable for MBHA resins.
TMSOTf TMSOTf / TFA / ThioanisoleA two-step "hard acid" method for robust deprotection.[10]

General Procedure (using TFMSA as an example):

  • Preparation: Ensure the N-terminal Boc group on the final residue has been removed. Dry the peptide-resin thoroughly under vacuum.

  • Cleavage:

    • Place the dried peptide-resin in a round-bottom flask equipped with a stir bar.

    • Cool the flask to 0°C in an ice bath under an inert atmosphere (Nitrogen or Argon).

    • Slowly add the pre-chilled cleavage cocktail (e.g., TFMSA/TFA/Thioanisole) with vigorous stirring.

    • Stir the reaction mixture for 1-2 hours at 0-5°C.

  • Work-up:

    • Filter the reaction mixture to separate the resin beads. Rinse the beads with neat TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

    • Collect the precipitate by centrifugation, decant the ether, and wash the pellet with cold ether two more times.

  • Purification:

    • Dry the crude peptide under vacuum.

    • Dissolve the crude product in a suitable solvent system (e.g., Water/Acetonitrile with 0.1% TFA).

    • Purify the peptidomimetic using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry (e.g., LC-MS).

Conclusion

This compound is a valuable building block for synthesizing conformationally constrained peptidomimetics. By following a systematic approach involving initial saponification, standard Boc-SPPS coupling protocols, and robust cleavage methods, researchers can efficiently incorporate this scaffold into novel peptide sequences. The detailed protocols and workflows provided in this guide serve as a validated starting point for drug discovery and development programs aiming to leverage the structural and pharmacokinetic advantages of piperidine-based molecules.

References

Application Notes & Protocols: Methyl N-Boc-2-piperidineacetate as a Versatile Scaffold for Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and natural products.[1] Its prevalence is due to its favorable physicochemical properties, metabolic stability, and its ability to present substituents in a well-defined three-dimensional orientation for interaction with biological targets. Methyl N-Boc-2-piperidineacetate is a highly valuable building block for drug discovery, specifically designed for the efficient construction of diverse compound libraries.[2]

This bifunctional molecule incorporates two key features for parallel synthesis: a tert-butyloxycarbonyl (Boc)-protected secondary amine and a methyl ester at the 2-position. This strategic design allows for a controlled, stepwise diversification. The Boc group provides a stable, acid-labile protecting group, enabling selective reaction at the ester moiety or its removal to unmask the reactive piperidine nitrogen.[3] The methyl ester serves as a versatile handle for further modification. These application notes provide a comprehensive guide and detailed protocols for leveraging this compound in the synthesis of focused compound libraries.

Physicochemical Properties and Handling

Understanding the fundamental properties of the starting material is critical for experimental success and safety.

PropertyValueReference
Chemical Formula C₁₃H₂₃NO₄[4]
Molecular Weight 257.33 g/mol [4]
CAS Number 131134-77-5[4]
Appearance Colorless to light yellow oil or solid[4]
Boiling Point ~337.5 °C at 760 mmHg[4]
Density ~1.07 g/cm³[4]
Solubility Soluble in most organic solvents (DCM, THF, EtOAc, MeOH).N/A

Safety & Handling:

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6] Handle in a well-ventilated area or a chemical fume hood.[5][7] Avoid contact with skin and eyes and avoid breathing vapors or mist.[5]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[7]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[7]

  • Disposal: Dispose of waste in accordance with federal, state, and local environmental regulations.[7]

The Core Strategy: Orthogonal Diversification

The power of this compound lies in its capacity for orthogonal diversification. The Boc-protected nitrogen and the C2-methyl ester can be addressed sequentially, allowing for the systematic introduction of two distinct points of diversity (R¹ and R²). This strategy is the cornerstone of building a combinatorial library from this scaffold.

The general workflow involves two main stages:

  • Stage 1: N-Deprotection and Diversification (R¹ Introduction). The Boc group is removed under acidic conditions to reveal the secondary amine. This amine is then functionalized with a diverse set of building blocks, most commonly through amide bond formation.

  • Stage 2: Ester Modification (R² Introduction). The methyl ester is hydrolyzed to a carboxylic acid. This new functional handle can then be coupled with a library of amines to introduce the second point of diversity.

This systematic approach allows for the creation of a matrix-like library where every R¹ building block can be combined with every R² building block.

G cluster_0 Core Scaffold cluster_1 Stage 1: R¹ Diversification cluster_2 Stage 2: R² Diversification A This compound B Step 1: N-Boc Deprotection (e.g., TFA or HCl) A->B Acid C Methyl 2-(piperidin-2-yl)acetate Salt B->C D Step 2: N-Functionalization (e.g., Amide Coupling with R¹-COOH) C->D E R¹-Functionalized Scaffold D->E G Step 3: Ester Hydrolysis (e.g., LiOH) E->G F Library of R¹-COOH F->D H R¹-Functionalized Carboxylic Acid G->H I Step 4: Amide Coupling with R²-NH₂ H->I J Final Compound Library (R¹, R²-Disubstituted) I->J K Library of R²-NH₂ K->I G cluster_0 Amide Coupling Workflow A 1. Add R¹-COOH and HATU to vial B 2. Add DMF and DIPEA A->B C 3. Pre-activate (15 min) B->C D 4. Add deprotected piperidine solution C->D E 5. React (4-16h) D->E F 6. Parallel Purification (SPE or HPLC) E->F

References

Application Note & Protocols: A Guide to the Scale-Up Synthesis of Methyl N-boc-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl N-boc-2-piperidineacetate is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2] Its structure, featuring a protected piperidine ring and an ester functional group, offers a versatile scaffold for creating novel therapeutics.[3] While laboratory-scale synthesis is well-documented, transitioning to pilot or industrial-scale production introduces significant challenges in terms of reaction control, impurity management, process safety, and economic viability. This document provides a comprehensive guide for researchers and drug development professionals on the key considerations and detailed protocols for the robust and scalable synthesis of this compound. We will explore a proven two-step synthetic strategy, emphasizing the causal relationships between process parameters and final product quality.

Introduction to the Synthetic Challenge

The piperidine moiety is one of the most prevalent N-heterocycles in modern pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[4][5] The target molecule, this compound, leverages this core structure. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in large-scale synthesis; it masks the reactivity of the piperidine nitrogen, preventing unwanted side reactions, and can be removed under specific, controlled conditions later in a synthetic sequence.[3]

The primary challenge in scaling up this synthesis lies not in novel chemistry, but in process control. Issues such as managing reaction exotherms, ensuring complete conversions to minimize difficult-to-remove impurities, and developing a purification method that avoids costly and inefficient chromatography are paramount. This guide addresses these challenges by presenting a validated workflow grounded in established chemical engineering principles.

Recommended Synthetic Pathway

The most reliable and economically feasible route for the large-scale production of this compound is a two-step process. It begins with the N-protection of the commercially available 2-piperidineacetic acid to form the key intermediate, N-Boc-2-piperidineacetic acid, followed by a classical Fischer esterification.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Esterification 2_Piperidineacetic_Acid 2-Piperidineacetic Acid Intermediate N-Boc-2-piperidineacetic acid 2_Piperidineacetic_Acid->Intermediate Base (e.g., NaOH) Solvent (e.g., H2O/Dioxane) Boc_Anhydride Di-tert-butyl dicarbonate (Boc)2O Boc_Anhydride->Intermediate Product This compound Intermediate->Product Acid Catalyst (e.g., H2SO4) Heat Methanol Methanol (CH3OH) Methanol->Product G cluster_cpp Critical Process Parameters (CPPs) cluster_cqa Critical Quality Attributes (CQAs) Temp Reaction Temperature Purity Product Purity Temp->Purity Affects side reactions Impurity Impurity Profile Temp->Impurity Degradation products Time Reaction Time Yield Process Yield Time->Yield Ensures completion Time->Impurity Can increase by-products Catalyst Catalyst Loading Catalyst->Time Affects reaction rate Catalyst->Purity Excess can cause degradation pH Work-up pH pH->Purity Prevents Boc deprotection pH->Yield Affects isolation efficiency G start Start rm_qc Raw Material QC start->rm_qc step1 Step 1: Boc Protection rm_qc->step1 ipc1 IPC 1: Acid Purity Check (HPLC > 98%) step1->ipc1 step2 Step 2: Esterification ipc1->step2 Pass workup Neutralization & Extraction step2->workup ipc2 IPC 2: Ester Conversion Check (HPLC > 99%) workup->ipc2 purify Vacuum Distillation ipc2->purify Pass final_qc Final Product QC (Release Specs) purify->final_qc package Packaging final_qc->package Pass end End package->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl N-boc-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl N-boc-2-piperidineacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, we move beyond simple step-by-step instructions to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward synthesis involves a two-step process:

  • N-Boc Protection: The piperidine nitrogen of a suitable starting material, such as 2-piperidineacetic acid, is protected using di-tert-butyl dicarbonate (Boc)₂O.[1][2] This reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the amine on the Boc anhydride.[2][3]

  • Esterification: The carboxylic acid moiety is then esterified to the methyl ester. Common methods include using methanol with an acid catalyst (like H₂SO₄ or HCl) or milder reagents like trimethylsilyldiazomethane for substrates with acid-sensitive groups.[4][5]

Q2: My N-Boc protection step is resulting in a low yield. What are the likely causes?

Low yields in N-Boc protection often stem from a few key issues:

  • Inadequate Base: The choice and amount of base are critical. A common issue is incomplete deprotonation of the starting amine, leading to a sluggish reaction. Triethylamine (TEA) or sodium bicarbonate are frequently used. For zwitterionic starting materials like amino acids, using an aqueous basic solution (e.g., NaOH) can improve solubility and prevent side reactions like the formation of mixed anhydrides.[2]

  • Poor Solubility: The starting material, particularly if it's an amino acid, might have poor solubility in common organic solvents.[2] Using a co-solvent system like THF/water or performing the reaction in an aqueous basic solution can significantly improve solubility and, consequently, the reaction rate and yield.[2]

  • Hydrolysis of (Boc)₂O: The Boc anhydride is susceptible to hydrolysis, especially in the presence of moisture.[6] Ensure all glassware is dry and use anhydrous solvents when not performing the reaction in an aqueous system.

Q3: I'm observing the loss of the Boc group during the esterification. How can I prevent this?

The Boc group is notoriously labile under acidic conditions.[7][8] If you are using a strong acid catalyst for esterification (e.g., Fischer esterification), you are likely causing premature deprotection. To circumvent this:

  • Use Milder Esterification Methods: Consider methods that do not require strong acid. Reagents like trimethylsilyldiazomethane or using a coupling agent like EDC with methanol and a catalytic amount of DMAP are excellent alternatives.[9][10]

  • Control Reaction Conditions: If you must use an acid catalyst, carefully control the reaction temperature and time to minimize exposure of the Boc group to the acidic environment.[11]

Q4: What is the best way to purify the final product, this compound?

Purification is typically achieved through column chromatography on silica gel.[12] A common eluent system is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on TLC analysis. After chromatography, it is crucial to remove all solvent under reduced pressure to obtain the final product, which is often an oil or a low-melting solid.[12]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing a logical workflow for diagnosis and resolution.

Problem 1: Low or No Product Formation
Symptom Potential Cause Diagnostic Action Proposed Solution
No reaction progress observed by TLC/LC-MS Inactive Reagents: (Boc)₂O can degrade over time, and esterification reagents can be sensitive to moisture.Test reagents on a known, reliable substrate.Use fresh, high-purity reagents. Ensure anhydrous conditions for moisture-sensitive steps.[6]
Incorrect Stoichiometry: An insufficient amount of the protecting or esterifying agent.Re-evaluate calculations for all reagents.Use a slight excess (1.1-1.2 equivalents) of the limiting reagent to drive the reaction to completion.[6]
Reaction stalls before completion Poor Solubility: Starting material or intermediate is not fully dissolved.Visually inspect the reaction mixture for undissolved solids.Change the solvent system to one with better solubilizing properties (e.g., DMF, dioxane, or an aqueous system for amino acids).[2][13]
Reversible Reaction (Esterification): For Fischer esterification, the presence of water can inhibit the reaction.Use a Dean-Stark apparatus to remove water azeotropically or add a dehydrating agent.
Problem 2: Presence of Significant Impurities or Side Products
Symptom Potential Cause Diagnostic Action Proposed Solution
Spot on TLC corresponding to deprotected product Acidic Conditions: Premature cleavage of the Boc group.[7]Check the pH of all reagents and solvents.Use milder, non-acidic conditions for subsequent steps. For example, switch from acid-catalyzed esterification to a carbodiimide-mediated coupling.[9][11]
Formation of a higher molecular weight byproduct Dimerization/Oligomerization: The activated carboxylic acid of one molecule reacts with the deprotected amine of another.[6]Analyze the byproduct by mass spectrometry to confirm its molecular weight.Ensure complete Boc protection before activating the carboxylic acid. Add coupling reagents slowly and at a low temperature.
Unidentified spots on TLC/LC-MS Side Reactions: Could be N-acylurea formation if using carbodiimides, or ring fragmentation under harsh conditions.[6][14]Characterize the main side products using NMR and MS to understand their structure.For carbodiimide reactions, add HOBt or HOAt to suppress N-acylurea formation.[6] Avoid excessively high temperatures or prolonged reaction times.

Experimental Protocols & Workflows

Protocol 1: N-Boc Protection of 2-Piperidineacetic Acid
  • Dissolution: Dissolve 2-piperidineacetic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.5 eq).

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with a cold 1 M HCl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-piperidineacetic acid.[15]

Protocol 2: Esterification using Trimethylsilyldiazomethane (TMS-diazomethane)

⚠️ CAUTION: TMS-diazomethane is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

  • Dissolution: Dissolve N-Boc-2-piperidineacetic acid (1.0 eq) in a mixture of toluene and methanol (e.g., 4:1 ratio).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • TMS-diazomethane Addition: Slowly add a 2.0 M solution of TMS-diazomethane in hexanes dropwise until a persistent yellow color is observed, indicating a slight excess.

  • Quenching: Stir at 0 °C for 30 minutes, then quench the excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Concentration and Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford this compound.[4]

Visualization of Key Processes

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Activity & Stoichiometry start->check_reagents reagents_ok Reagents Valid? check_reagents->reagents_ok check_solubility Assess Solubility of Starting Material solubility_ok Is Material Fully Dissolved? check_solubility->solubility_ok reagents_ok->check_solubility Yes use_fresh_reagents Use Fresh Reagents & Recalculate Stoichiometry reagents_ok->use_fresh_reagents No change_solvent Change Solvent System (e.g., add co-solvent) solubility_ok->change_solvent No monitor_reaction Re-run and Monitor Reaction Progress solubility_ok->monitor_reaction Yes use_fresh_reagents->monitor_reaction change_solvent->monitor_reaction end_ok Synthesis Successful monitor_reaction->end_ok Success end_fail Consult Further Literature monitor_reaction->end_fail Failure

Caption: Decision tree for troubleshooting low yield issues.

Synthetic Pathway Overview

synthesis_pathway SM 2-Piperidineacetic Acid Intermediate N-Boc-2-piperidineacetic Acid SM->Intermediate (Boc)₂O, Base Product This compound Intermediate->Product Esterification (e.g., MeOH, TMS-diazomethane)

Caption: General synthetic route to the target compound.

References

Technical Support Center: Optimizing Yield for Methyl N-boc-2-piperidineacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl N-boc-2-piperidineacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, troubleshoot effectively, and ultimately optimize reaction yields. This resource provides in-depth, field-proven insights and actionable protocols to ensure the integrity and success of your experiments.

I. Understanding the Core Synthesis and Potential Pitfalls

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves two primary routes: the direct esterification of N-Boc-2-piperidineacetic acid or a multi-step synthesis starting from a suitable piperidine precursor.[1][2][3] While seemingly straightforward, optimizing the yield requires careful control over reaction conditions to mitigate side reactions and ensure complete conversion.

This guide will address common issues such as low yields, incomplete reactions, and the formation of impurities through a series of frequently asked questions and troubleshooting guides.

II. Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low to No Product Formation

Question: I am seeing very low or no formation of my desired product, this compound. What are the likely causes and how can I fix it?

Answer: Low or no product formation can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Let's break down the potential causes and solutions in a systematic way.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Product Observed (Verified by TLC/LC-MS) reagent_check 1. Reagent & Solvent Quality Check start->reagent_check esterification_check 2. Esterification Conditions Optimization (If starting from N-Boc-2-piperidineacetic acid) reagent_check->esterification_check Reagents OK sub_reagent a. Verify purity of starting materials. b. Use anhydrous solvents and reagents. reagent_check->sub_reagent boc_protection_check 3. N-Boc Protection Issues (If starting from 2-piperidineacetic acid methyl ester) esterification_check->boc_protection_check Esterification Optimized sub_esterification a. Incomplete reaction?   - Increase reaction time/temperature.   - Use a more effective coupling agent. b. Degradation?   - Check for acidic impurities. esterification_check->sub_esterification workup_check 4. Work-up & Purification Losses boc_protection_check->workup_check Boc Protection OK sub_boc a. Incomplete protection?   - Increase equivalents of Boc-anhydride.   - Add a catalyst (e.g., DMAP). b. Side reactions?   - Control temperature. boc_protection_check->sub_boc solution Optimized Yield workup_check->solution Work-up Optimized sub_workup a. Incomplete extraction?   - Adjust pH of aqueous layer. b. Product loss during chromatography? workup_check->sub_workup

Caption: Troubleshooting workflow for low product yield.

Detailed Solutions:

  • Reagent and Solvent Quality:

    • N-Boc-2-piperidineacetic acid: Ensure the starting carboxylic acid is pure and dry. Moisture can hydrolyze esterification reagents.[4]

    • Methanol: Use anhydrous methanol for esterification reactions to drive the equilibrium towards the product.

    • Boc-Anhydride (Boc₂O): This reagent is sensitive to moisture and can degrade over time. Use a fresh bottle or verify the purity of your existing stock.

    • Solvents: Ensure all solvents are anhydrous, especially in reactions sensitive to water.

  • Optimizing Esterification Conditions (from N-Boc-2-piperidineacetic acid):

    • Acid-Catalyzed Esterification (e.g., H₂SO₄ in Methanol): This is a classic method. If yields are low, consider increasing the reaction time or gently heating. However, excessive heat can lead to the removal of the Boc group.[5]

    • Using Esterification Reagents: Reagents like trimethylsilyldiazomethane can be very effective for esterifying N-Boc protected amino acids.[6][7]

    • Masamune Condensation: For more complex syntheses, converting the N-Boc protected acid to a β-ketoester using a Masamune condensation can be a viable route.[8]

  • Optimizing N-Boc Protection (from 2-piperidineacetic acid methyl ester):

    • Stoichiometry: Ensure you are using a slight excess of Boc-anhydride (1.1-1.5 equivalents).

    • Base: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.

    • Catalyst: 4-Dimethylaminopyridine (DMAP) can be used as a catalyst, but be aware that it can accelerate side reactions if not used in catalytic amounts.[9]

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents for this reaction.[10]

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My reaction seems to have worked, but I have significant impurities that are difficult to separate. What are these impurities and how can I avoid them?

Answer: The formation of impurities is a common challenge. Identifying the likely side products is the first step to mitigating their formation.

Common Impurities and Their Prevention

ImpurityLikely CausePrevention Strategy
N-deprotected Methyl 2-piperidineacetate Exposure to acidic conditions during reaction or work-up.[5][11]- Ensure all reagents and solvents are free of acid. - Perform a neutral or slightly basic work-up. - Avoid strong acids for pH adjustment.
Dimerized Product (Amide Formation) Reaction of the carboxylate with Boc₂O to form a mixed anhydride, which then reacts with the amine.[9]- For Boc protection of the free amino acid, run the reaction in an aqueous solution with a base like sodium hydroxide to hydrolyze the mixed anhydride.
t-Butylated Byproducts The tert-butyl cation, formed during Boc deprotection (if it occurs), can alkylate nucleophiles.[11]- Use scavengers like triethylsilane or thioanisole if acidic conditions are unavoidable.
Unreacted Starting Material Incomplete reaction.- Increase reaction time, temperature, or equivalents of reagents as discussed in Issue 1.

Reaction Pathway: Boc Deprotection Side Reaction

Boc_Deprotection_Side_Reaction node_a This compound Boc Group node_b Methyl 2-piperidineacetate Free Amine node_a:f1->node_b:f1 Deprotection node_c tert-Butyl Cation node_a:f1->node_c:f0 Cleavage node_d t-Butylated Byproduct node_c:f0->node_d:f0 Alkylation node_acid H+ node_acid->node_a:f1 node_nucleophile Nucleophile (e.g., solvent, starting material) node_nucleophile->node_c:f0

Caption: Mechanism of Boc deprotection and potential side reaction.

III. Experimental Protocols

Here are detailed, step-by-step methodologies for the key reactions discussed.

Protocol 1: Esterification of N-Boc-2-piperidineacetic acid
  • Setup: To a solution of N-Boc-2-piperidineacetic acid (1.0 eq) in anhydrous methanol (0.1-0.2 M), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: N-Boc Protection of Methyl 2-piperidineacetate
  • Setup: Dissolve methyl 2-piperidineacetate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) (0.1-0.2 M) and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in DCM dropwise to the stirred solution.[10][12]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[13]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.[6]

IV. Frequently Asked Questions (FAQs)

Q1: My N-Boc-2-piperidineacetic acid is poorly soluble in many organic solvents. How can I perform the Boc protection? A1: Poor solubility of amino acids is common due to their zwitterionic nature.[9] A good strategy is to perform the reaction in a biphasic system or in an aqueous solution with a base like sodium bicarbonate or sodium hydroxide. The base will deprotonate the carboxylic acid, increasing its solubility in water.[9]

Q2: Can I use a different protecting group instead of Boc? A2: Yes, other nitrogen protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) or Cbz (carboxybenzyl) can be used. The choice of protecting group depends on the overall synthetic strategy and the stability of your molecule to the required deprotection conditions.

Q3: How do I know if my reaction is complete? A3: The best way to monitor your reaction is by using TLC or LC-MS. For TLC, you should see the disappearance of your starting material spot and the appearance of a new spot corresponding to your product. LC-MS can confirm the mass of the product.

Q4: What is the best way to purify the final product? A4: Flash column chromatography on silica gel is the most common method for purifying this compound. A gradient of ethyl acetate in hexanes is typically a good solvent system to start with.

Q5: Are there any stability issues with this compound? A5: The main stability concern is the acid-lability of the Boc group.[5] It is recommended to store the compound at low temperatures (-20°C) and protect it from light and acidic environments.[5]

V. References

  • PrepChem. (n.d.). Synthesis of 2-(4-methyl-1-piperazinyl)acetic acid, methyl ester. Retrieved from PrepChem.com

  • BenchChem. (2025). ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage. Retrieved from BenchChem

  • BenchChem. (2025). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates. Retrieved from BenchChem

  • (n.d.). How is (R)-N-Boc-piperazine-2-carboxylic acid methyl ester synthesized and used?

  • Al-Hadedi, A. A. M., Gaffer, H. E., & El-faham, A. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health.

  • Ghate, M., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central.

  • Guidechem. (n.d.). What are the synthesis and applications of N-Boc-piperidine-2-methanol? Retrieved from Guidechem

  • (n.d.). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. Google Patents.

  • CymitQuimica. (n.d.). CAS 149518-50-3: N-Boc-2-piperidineacetic acid. Retrieved from CymitQuimica

  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. Retrieved from BenchChem

  • (n.d.). Methyl N-BOC-piperidine-3-carboxylate.

  • BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Retrieved from BenchChem

  • (2025). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.

  • MySkinRecipes. (n.d.). Methyl N-Boc-piperidine-2-carboxylate. Retrieved from MySkinRecipes

  • MOLBASE. (n.d.). N-Boc-2-Piperidineacetic Acid|149518-50-3. Retrieved from MOLBASE Encyclopedia

  • (n.d.). Methyl N-Boc-piperidine-3-carboxylate: Properties, Synthesis, and Global Supply.

  • White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from White Rose Research Online

  • (n.d.). Process for preparing methyl phenidate hydrochloride. Google Patents.

  • The Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp.

  • Alfa Chemistry. (n.d.). CAS 149518-50-3 N-Boc-2-piperidineacetic acid. Retrieved from Alfa Chemistry

  • Chem-Impex. (n.d.). S-1-Boc-2-piperidineacetic acid. Retrieved from Chem-Impex

  • (n.d.). Synthesis method of N-Boc piperazine. Google Patents.

  • (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

  • Sigma-Aldrich. (n.d.). (S)-1-Boc-2-piperidineacetic acid. Retrieved from Sigma-Aldrich

  • ChemicalBook. (n.d.). N-Boc-piperidine-2-methanol synthesis. Retrieved from ChemicalBook

  • ResearchGate. (2025). (PDF) Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.

References

"Methyl N-boc-2-piperidineacetate" purification by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing challenges with the purification of Methyl N-boc-2-piperidineacetate by column chromatography. As a moderately polar molecule with an acid-sensitive protecting group, this compound presents unique purification hurdles. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring high purity and yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.

Question 1: My product is streaking or "tailing" extensively down the column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?

Answer:

Tailing is a common issue with amine-containing compounds like piperidine derivatives on standard silica gel. The primary cause is the interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-ideal interaction slows the elution of the molecule in an uneven manner, causing it to spread out or "tail."

Root Causes & Solutions:

  • Acid-Base Interaction: The lone pair on the piperidine nitrogen interacts strongly with acidic silanol groups.

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. A common and effective choice is triethylamine (Et₃N) at a concentration of 0.1-1% (v/v).[1] The triethylamine will preferentially bind to the acidic sites on the silica, creating a more homogenous, less interactive surface for your compound to travel through.

  • Improper Solvent Polarity: If the eluent is not polar enough, the compound will spend too much time adsorbed to the stationary phase, exacerbating any tailing effects. Conversely, if it's too polar, the compound may elute too quickly with poor separation.

    • Solution: Methodically optimize your solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for a solvent mixture that gives your product an Rf value of approximately 0.25-0.35.[2] For this compound, a good starting point is a mixture of Hexanes and Ethyl Acetate (EtOAc).

  • Column Overloading: Loading too much crude material onto the column prevents the formation of a tight, narrow band at the start of the separation, leading to broad peaks that overlap.

    • Solution: A general rule is to use a silica gel mass that is 50-100 times the mass of your crude sample. For difficult separations, this ratio may need to be increased.

Question 2: My yield is significantly lower than expected. Where could my product have gone?

Answer:

Product loss during column chromatography can be attributed to several factors, particularly when dealing with sensitive molecules like N-Boc protected amines.

Potential Causes of Low Yield:

  • Decomposition on Silica Gel: The acidic nature of silica gel can be sufficient to slowly cleave the acid-labile N-Boc protecting group.[3][4] This creates the free amine (Methyl 2-piperidineacetate), which is much more polar and may either bind irreversibly to the silica or elute as a different, unidentified spot.

    • Solution: Before committing your entire batch, test the stability of your compound. Dissolve a small amount in your chosen eluent, spot it on a silica TLC plate, and let it sit for 1-2 hours. Then, develop the plate. If a new, lower-Rf spot appears or the original spot diminishes, your compound is degrading.[2] In this case, using deactivated silica (by adding Et₃N to the eluent) is crucial. Alternatively, a different stationary phase like alumina could be explored.[2]

  • Irreversible Adsorption: Highly polar impurities or a partially deprotected product can bind so strongly to the silica that they do not elute with the chosen solvent system.

    • Solution: After your product has eluted, flush the column with a very polar solvent, such as 10% Methanol in Dichloromethane (DCM), to see if any additional material comes off. If so, this confirms that material was stuck on the column. Using a deactivated stationary phase from the start helps prevent this.

  • Premature Elution: The compound may be less polar than anticipated and could have eluted in the solvent front with non-polar impurities.

    • Solution: Always collect and check the very first fractions that come off the column by TLC, even if you don't expect your product yet.[2]

  • Fractions are Too Dilute: If the compound elutes over a large number of fractions, the concentration in any single fraction might be too low to detect by TLC.

    • Solution: If you suspect this, try concentrating a few fractions from the expected elution range and re-spot them on a TLC plate.[2]

Question 3: I see a new spot on my TLC plates from the column fractions that wasn't in my crude material. It has a much lower Rf than my product. What is it?

Answer:

This is a classic sign of the N-Boc group being cleaved during chromatography. The tert-butoxycarbonyl (Boc) group is designed to be removed under acidic conditions.[4][5] The resulting free amine is significantly more polar than the N-Boc protected starting material, causing it to have a much lower Rf value and stick more strongly to the silica.

Confirmation & Prevention:

  • Confirmation: The new spot is likely Methyl 2-piperidineacetate. Its appearance confirms that the silica gel is too acidic for your compound under the current conditions.

  • Prevention:

    • Add a Base: As mentioned previously, the most straightforward solution is to add 0.1-1% triethylamine to your eluent system (e.g., Hexanes/EtOAc/0.1% Et₃N).[1] This neutralizes the acidic sites and protects the Boc group.

    • Use Neutral or Basic Alumina: For highly acid-sensitive compounds, switching the stationary phase from silica gel to neutral or basic alumina can be an effective strategy.

    • Limit Contact Time: Work efficiently. The longer the compound is on the silica, the more time there is for decomposition to occur. Flash chromatography is preferred over traditional gravity chromatography for this reason.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for purifying this compound on silica gel?

A: A gradient of Ethyl Acetate in Hexanes is the most common and effective system. Start with TLC trials using systems like 20%, 30%, and 40% EtOAc in Hexanes to find the optimal polarity. For related N-Boc piperidine esters, elution is often achieved in the 10-50% EtOAc/Hexanes range.[6][7][8] Always add 0.1-1% triethylamine if you observe tailing or decomposition.

Q: Should I use wet or dry loading for this compound?

A: The choice depends on the solubility of your crude material.

  • Wet Loading: If your crude product dissolves easily in a small amount of the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes), wet loading is preferred for its simplicity. Dissolve the sample in the minimum amount of solvent and carefully pipette it onto the top of the column.[9]

  • Dry Loading: If your crude product is poorly soluble in the starting eluent or requires a more polar solvent like DCM to dissolve, dry loading is essential.[9] Using a polar solvent for wet loading will ruin the separation. To dry load, dissolve your crude material in a suitable solvent (like DCM or MeOH), add a portion of silica gel (approx. 5-10 times the mass of your sample), and evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.

Q: How can I visualize the spots on a TLC plate if the compound is not UV active?

A: While the ester and carbamate groups have some UV absorbance, they may be weak. If you cannot see your spots under a UV lamp (254 nm), you will need to use a chemical stain. A potassium permanganate (KMnO₄) stain is an excellent choice as it reacts with most organic compounds and leaves a yellow/brown spot on a purple background.

Experimental Workflow & Protocols

Workflow Diagram

The following diagram outlines the logical steps for the successful purification of this compound.

Chromatography_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Execution cluster_analysis Phase 3: Analysis & Isolation TLC_Dev 1. TLC Solvent System Development (e.g., Hexanes:EtOAc + 0.5% Et3N) Stability_Test 2. Silica Stability Test (Spot & Wait on TLC Plate) TLC_Dev->Stability_Test Column_Pack 3. Column Packing (Slurry Method) Stability_Test->Column_Pack Sample_Load 4. Sample Loading (Wet or Dry Method) Column_Pack->Sample_Load Elute 5. Elution & Fraction Collection (Isocratic or Gradient) Sample_Load->Elute TLC_Monitor 6. TLC Monitoring of Fractions Elute->TLC_Monitor Combine 7. Combine Pure Fractions TLC_Monitor->Combine Evaporate 8. Solvent Removal (Rotary Evaporation) Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product Crude_Sample Crude Product Crude_Sample->TLC_Dev

Caption: Workflow for column chromatography purification.

Data Summary: Solvent Systems

The following table provides starting points for solvent system selection. The optimal ratio will depend on the specific impurity profile of your crude material.

Stationary PhaseSolvent System (v/v/v)Target RfPurpose & Comments
Silica GelHexanes / Ethyl Acetate~0.3Good general-purpose system. Start with 80:20 and increase EtOAc polarity as needed.
Silica GelHexanes / Ethyl Acetate / Triethylamine (e.g., 70:30:0.5)~0.3Recommended. Prevents tailing and protects the N-Boc group from acidic silica.[1]
Silica GelDichloromethane / Methanol~0.3An alternative for more polar compounds. Start with 98:2. Be aware that DCM can make silica more acidic.
Neutral AluminaHexanes / Ethyl Acetate~0.3Use if the compound proves to be highly unstable on silica gel even with a base additive.
Step-by-Step General Purification Protocol

This protocol assumes a crude sample size of ~500 mg. Adjust silica and solvent volumes accordingly.

  • TLC Analysis:

    • Prepare several TLC developing chambers with different ratios of Hexanes:EtOAc (e.g., 9:1, 8:2, 7:3), each containing 0.5% triethylamine.

    • Dissolve a tiny amount of your crude material in DCM and spot it on the TLC plates.

    • Develop the plates and identify the solvent system that provides good separation and an Rf of ~0.3 for the product spot.

  • Column Preparation:

    • Select an appropriate size glass column. For 500 mg of crude material, ~25-50 g of silica gel is appropriate.

    • In a beaker, prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 9:1 Hexanes:EtOAc + 0.5% Et₃N).

    • With the stopcock closed, pour the slurry into the column. Open the stopcock and allow the solvent to drain while continuously tapping the column to ensure even packing and remove air bubbles.[10]

    • Add a thin layer of sand to the top of the packed silica bed to prevent disturbance during solvent addition.

    • Equilibrate the column by passing 2-3 column volumes of the initial eluent through it. Never let the solvent level drop below the top of the sand.

  • Sample Loading (Dry-Loading Method):

    • Dissolve the 500 mg of crude material in ~5-10 mL of DCM or Methanol.

    • Add ~2.5 g of silica gel to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating an even layer.

  • Elution and Fraction Collection:

    • Carefully add your starting eluent to the column.

    • Apply pressure (flash chromatography) and begin collecting fractions into test tubes.

    • Start with the low-polarity eluent identified in your TLC analysis. If you are running a gradient, systematically increase the percentage of the more polar solvent (EtOAc) after several column volumes of the initial eluent have passed through.

    • Monitor the collected fractions by TLC. Spot every few fractions on a single plate to track the elution of your compound.

  • Isolation:

    • Once you have identified all fractions containing only the pure product, combine them in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting purified oil or solid under high vacuum to remove any residual solvent.

References

Technical Support Center: Recrystallization of Methyl N-boc-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for the purification of Methyl N-boc-2-piperidineacetate via recrystallization. As a key chiral building block in pharmaceutical synthesis, achieving high purity is critical for downstream success. This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical troubleshooting advice to overcome common challenges encountered during its crystallization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the recrystallization of this compound.

Q1: What is the ideal physical state of my crude material before attempting recrystallization?

A1: Ideally, your crude this compound should be a solid (typically white to off-white).[1] If your crude product is an oil or a thick syrup, this often indicates the presence of residual solvents or significant impurities that are depressing the melting point.[2][3] Attempting to recrystallize an oil directly is often problematic and can lead to "oiling out."

  • Expert Insight: Before proceeding, try to solidify the oil by placing it under high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove any volatile impurities or solvents.[3] If it remains an oil, purification by column chromatography may be necessary before a final recrystallization step.

Q2: Which solvents are the best starting points for screening?

A2: The structure of this compound, containing a non-polar Boc group and a moderately polar methyl ester, suggests that solvents of intermediate polarity are excellent starting points. The key is to find a solvent (or solvent system) where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[4]

  • Causality: This temperature-dependent solubility differential is the driving force for crystallization. Upon cooling, the solution becomes supersaturated, forcing the compound to precipitate out of the solution in an ordered, crystalline lattice, excluding impurities.

A recommended screening panel is summarized below.

Table 1: Recommended Solvents for Screening

Solvent Boiling Point (°C) Rationale for Use
Isopropanol 82.5 A polar protic solvent, often effective for moderately polar compounds.
Acetonitrile 81.6 A moderately polar aprotic solvent.[4]
Ethyl Acetate 77.1 A good choice as the ester functionality "matches" the ester in the target molecule.[5]
Toluene 110.6 A non-polar aromatic solvent; can be effective, especially if non-polar impurities are present.
Heptane/Hexane 98.4 / 68.7 Excellent as "anti-solvents" or "poor" solvents in a two-solvent system.[5]

| Methanol | 64.7 | Can be a "good" solvent, but the compound's solubility may be too high even when cold. |

Q3: How do I perform an efficient small-scale solvent screen?

A3: A systematic solvent screen is the most reliable way to identify optimal recrystallization conditions.

  • Place a small amount of your crude solid (approx. 10-20 mg) into several different test tubes.[6]

  • To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or you've added ~0.5 mL. Note the solubility at room temperature.

  • For solvents in which the compound was poorly soluble, gently heat the test tube in a water or sand bath.[6]

  • A suitable single solvent will dissolve the compound completely upon heating but show poor solubility at room temperature.[4]

  • Allow the tubes with dissolved solids to cool slowly to room temperature, then place them in an ice bath. The formation of well-defined crystals indicates a promising solvent.[6]

Q4: Should I use a single-solvent or a two-solvent system?

A4: A single-solvent recrystallization is the most straightforward and is generally preferred.[4] However, if you cannot find a single solvent that meets the criteria (high solubility when hot, low solubility when cold), a two-solvent system is a powerful alternative.[6][7]

  • Decision Logic:

    • Choose a single-solvent system if: Your solvent screen identifies a solvent that fully dissolves your compound near its boiling point but yields a good recovery of crystals upon cooling.

    • Choose a two-solvent system if: Your compound is either too soluble in all tested solvents (even when cold) or insoluble in them (even when hot). In this case, you will pair a "good" solvent (in which the compound is highly soluble) with a miscible "poor" solvent or anti-solvent (in which the compound is poorly soluble).[4][7] Common pairs include Ethyl Acetate/Hexane or Methanol/Water.

Section 2: Troubleshooting Guide

This guide is designed to resolve specific issues you may encounter during the experiment.

Problem 1: The compound "oils out" and does not form crystals.

  • Appearance: A separate, often cloudy or syrupy liquid phase forms instead of solid crystals as the solution cools.

  • Possible Cause 1: High Impurity Level. Significant impurities can act as a "eutectic mixture," depressing the melting point of your compound to below the temperature of the recrystallization solution.[2]

  • Recommended Solution 1: Return the flask to the heat source, add more of the "good" solvent to ensure complete dissolution, and allow it to cool even more slowly. An inverted beaker placed over the flask can create an insulating atmosphere to slow cooling.[2] If it still oils out, the impurity level may be too high for recrystallization alone. Consider a preliminary purification by flash column chromatography.

  • Possible Cause 2: Solution is Supersaturated at Too High a Temperature. The concentration of the solute is too high, causing it to come out of solution at a temperature where its stable form is a liquid, not a solid.

  • Recommended Solution 2: Re-heat the mixture to redissolve the oil. Add a small amount (10-15% more) of the hot solvent to slightly decrease the saturation point.[2] Cool the solution slowly.

  • Possible Cause 3: Inappropriate Solvent Choice. The boiling point of the solvent may be higher than the melting point of your compound.

  • Recommended Solution 3: Select a lower-boiling point solvent for the recrystallization.

Problem 2: No crystals form upon cooling; the solution remains clear.

  • Appearance: The solution is clear with no sign of precipitation, even after cooling in an ice bath.

  • Possible Cause 1: Too Much Solvent Was Used. The solution is not supersaturated upon cooling, and the compound remains dissolved in the "mother liquor."[2]

  • Recommended Solution 1: Re-heat the solution and boil off a portion of the solvent to increase the concentration.[2] Allow it to cool again.

  • Possible Cause 2: High Energy Barrier to Nucleation. Crystal formation requires an initial "seed" or nucleation site to begin, which may not form spontaneously.

  • Recommended Solution 2a (Scratching): Vigorously scratch the inside of the flask just below the solvent line with a glass stirring rod. The microscopic glass fragments dislodged can serve as nucleation sites.[2]

  • Recommended Solution 2b (Seeding): If you have a small crystal of pure product, add it to the cooled solution to induce crystallization. A patent on Boc-amino acids highlights that seeding can be crucial for compounds that tend to form oils or resist crystallization.[8]

  • Recommended Solution 2c (Anti-Solvent): If using a single solvent, you can try adding a few drops of a miscible anti-solvent (like hexane if you are using ethyl acetate) to the cooled solution to induce precipitation.

Problem 3: Crystals form too quickly ("crash out") upon cooling.

  • Appearance: A large amount of fine powder or amorphous solid forms almost immediately after removing the solution from the heat source.

  • Possible Cause: Solution is Overly Concentrated / Cooling is Too Rapid. Rapid precipitation traps impurities within the crystal lattice, defeating the purpose of recrystallization.[2]

  • Recommended Solution: Place the flask back on the heat source and add a small amount of additional hot solvent until the solid redissolves.[2] You want to be slightly above the minimum amount of solvent required for dissolution. Then, ensure the solution cools as slowly as possible by insulating the flask. Slow cooling favors the growth of larger, more perfect (and purer) crystals.[4]

Problem 4: The recrystallized product has a low yield (<70%).

  • Appearance: Very few crystals are recovered after filtration.

  • Possible Cause 1: Too Much Solvent Was Used. As with the failure to crystallize, excess solvent will retain a significant portion of your product in the mother liquor.[2]

  • Recommended Solution 1: Before discarding the filtrate (mother liquor), test it by placing a drop on a watch glass to see if a significant amount of solid appears upon evaporation. If so, you can combine the filtrate with your washings, reduce the volume by rotary evaporation, and cool it again to obtain a "second crop" of crystals. Be aware this second crop may be less pure.

  • Possible Cause 2: Premature Crystallization. Crystals may have formed during a hot filtration step (if performed), leading to product loss on the filter paper.

  • Recommended Solution 2: Ensure your funnel and filter paper are pre-heated by washing with hot solvent before filtering your product solution.[7] Also, use a slight excess of solvent during the dissolution step before hot filtration to prevent premature precipitation.[7]

  • Possible Cause 3: Excessive Washing. Washing the collected crystals with too much or with room-temperature solvent can redissolve a portion of your product.

  • Recommended Solution 3: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent.

Section 3: Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization [6]

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent just until all the solid has dissolved.

  • (Optional) Hot Filtration: If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), quickly filter it through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Continue to pull air through the crystals on the filter to partially dry them. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization [4][7]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is very soluble).

  • Addition of Anti-Solvent: While the solution is still hot and stirring, add the "poor" solvent (anti-solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[4]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol. For the washing step, use a pre-chilled mixture of the two solvents in approximately the same ratio as your final recrystallization mixture.[7]

Section 4: Visual Guides & Data

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation crude Crude Solid Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temp dissolve->cool No Insoluble Impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

// Decisions q1 [label="What is the appearance?", shape=diamond, style=filled, fillcolor="#E8E8E8"];

// Outcomes clear [label="Clear Solution"]; oil [label="Oily Layer Formed"]; solid [label="Solid Precipitate"];

// Solutions for Clear s_clear1 [label="Cause: Too much solvent"]; s_clear2 [label="Action: Scratch flask"]; s_clear3 [label="Action: Add seed crystal"]; s_clear4 [label="Action: Evaporate some solvent\nand re-cool"];

// Solutions for Oil s_oil1 [label="Cause: High impurity or\noverly concentrated"]; s_oil2 [label="Action: Re-heat, add more\nsolvent, cool SLOWLY"]; s_oil3 [label="Action: Change solvent system"];

// Solutions for Solid q_solid [label="How fast did it form?", shape=diamond, style=filled, fillcolor="#E8E8E8"]; fast [label="Immediately ('Crashed Out')"]; slow [label="Gradually (Ideal)"]; s_fast [label="Cause: Too concentrated\nAction: Re-heat, add more\nsolvent, cool slowly"]; s_slow [label="Proceed to Isolation", shape=ellipse, style=filled, fillcolor="#E6F4EA"];

// Connections start -> q1; q1 -> clear [label="Clear"]; q1 -> oil [label="Oil"]; q1 -> solid [label="Solid"];

clear -> s_clear1 -> s_clear2 -> s_clear3 -> s_clear4; oil -> s_oil1 -> s_oil2 -> s_oil3;

solid -> q_solid; q_solid -> fast [label="Fast"]; q_solid -> slow [label="Slow"]; fast -> s_fast; slow -> s_slow; } dot Caption: Troubleshooting decision tree for crystal formation issues.

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Methyl N-boc-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for Methyl N-boc-2-piperidineacetate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a chiral piperidine derivative, its synthesis requires careful control to prevent the formation of key side products that can complicate purification, reduce yields, and compromise the stereochemical integrity of subsequent synthetic steps.

This guide provides a structured, question-and-answer-based approach to troubleshoot and mitigate common side reactions. The insights herein are based on established chemical principles and field-proven methodologies to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is complete, but after workup and chromatography, I've isolated a significant amount of the deprotected product, Methyl 2-piperidineacetate. What happened?

Answer: This is the most common side reaction and is caused by the premature cleavage of the tert-butoxycarbonyl (Boc) protecting group.

  • Causality & Mechanism: The N-Boc group is notoriously labile under acidic conditions.[1] The tert-butyl carbamate is hydrolyzed, releasing the free secondary amine, carbon dioxide, and a stable tert-butyl cation. This cation can sometimes alkylate other nucleophiles in the mixture, though this is less common.[1] The primary culprits for this unintended deprotection are:

    • Acidic Workup: Using strong acids (e.g., HCl, H₂SO₄) to neutralize the reaction mixture.

    • Silica Gel Chromatography: Standard silica gel is inherently acidic and can cleave the Boc group during purification.[2] This is often observed as "streaking" on a TLC plate or a broad-eluting peak during column chromatography.

  • Troubleshooting & Prevention:

    • Neutral Workup: During the aqueous workup, neutralize the reaction mixture with a mild base like saturated sodium bicarbonate (NaHCO₃) solution or a weak acid like ammonium chloride (NH₄Cl) solution.

    • Buffered Chromatography: Deactivate the silica gel before use. This can be achieved by preparing the silica slurry in an eluent containing a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica, preventing on-column deprotection.

    • Alternative Purification: If the product is sufficiently non-polar, consider using a less acidic stationary phase like alumina or a reverse-phase C18 column.

Question 2: My final product's mass spectrum is correct, but the NMR shows a mixture, and I suspect I've lost stereochemical purity. How can I confirm and prevent this?

Answer: You are likely observing racemization at the C2 position of the piperidine ring.

  • Causality & Mechanism: The proton on the carbon alpha to the ester carbonyl (the C2 position) is acidic. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to a loss of the original stereochemistry. This is a well-documented phenomenon in the alkylation of protected piperidine-derived esters.[3]

  • Troubleshooting & Prevention:

    • Base Selection: Avoid strong, non-hindered bases if possible. If a base is required for the reaction, use a hindered base or a weaker inorganic base like K₂CO₃ at the lowest effective temperature.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to minimize the rate of enolization.

    • Confirmation: The loss of stereochemical purity can be confirmed using chiral High-Performance Liquid Chromatography (HPLC) or by preparing a derivative with a chiral auxiliary and analyzing the diastereomeric ratio by standard NMR or HPLC.[4]

Question 3: Instead of my desired methyl ester, I've isolated the corresponding carboxylic acid, N-boc-2-piperidineacetic acid. Why did this occur?

Answer: This is a classic case of ester hydrolysis, also known as saponification.

  • Causality & Mechanism: The methyl ester can be hydrolyzed to the corresponding carboxylate salt under basic conditions.[5][6] This reaction is generally irreversible because the final deprotonation of the carboxylic acid by the base drives the equilibrium forward.[6] Subsequent acidification during workup then protonates the carboxylate to yield the carboxylic acid. While less common, hydrolysis can also occur under strongly acidic conditions with an excess of water.[5][7]

  • Troubleshooting & Prevention:

    • Avoid Strong Bases: Do not use strong hydroxide bases (e.g., NaOH, KOH, LiOH) during the reaction or workup unless saponification is the intended goal.[6]

    • Mild Workup Conditions: Use mild aqueous bases like saturated sodium bicarbonate for washing.

    • Anhydrous Conditions: If the primary reaction requires basic conditions, ensure the reaction is run under anhydrous conditions to prevent water from participating in hydrolysis.

Question 4: My reaction seems sluggish, and I'm recovering a lot of unreacted starting material (Methyl 2-piperidineacetate). What could be the issue?

Answer: This points to incomplete N-Boc protection.

  • Causality & Mechanism: The reaction between the secondary amine of methyl 2-piperidineacetate and di-tert-butyl dicarbonate (Boc₂O) requires proper stoichiometry and activation. Insufficient Boc₂O, inadequate reaction time, or an inappropriate base can lead to an incomplete reaction.[8][9]

  • Troubleshooting & Prevention:

    • Stoichiometry: Use a slight excess of Boc₂O (typically 1.1 to 1.2 equivalents) to ensure the reaction goes to completion.

    • Base/Catalyst: While some protections proceed without a base, the use of a tertiary amine base like triethylamine (Et₃N) or a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[1]

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting material is consumed before proceeding with the workup.

Summary of Potential Side Products
Side Product NameChemical StructurePrimary CauseKey Analytical Signature
Methyl 2-piperidineacetate Deprotected amineAcidic conditions (workup, chromatography)Lower molecular weight; Loss of Boc protons (~1.4 ppm) in ¹H NMR; Appearance of N-H proton.
N-boc-2-piperidineacetic acid Carboxylic acidBasic/acidic hydrolysis of the methyl esterHigher molecular weight (after workup); Loss of methyl ester singlet (~3.7 ppm) in ¹H NMR; Appearance of broad COOH proton.
Diastereomer/Racemic Mixture Same as productBase-mediated enolization at C2Identical Mass Spec and similar ¹H NMR; Differentiated by chiral HPLC.
Unreacted Starting Material Same as deprotected amineIncomplete Boc protection reactionIdentical to the deprotection side product.
Experimental Protocols
Protocol 1: Recommended Synthesis of this compound

This protocol is optimized to minimize side reactions.

  • Dissolution: In a round-bottom flask, dissolve Methyl 2-piperidineacetate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.5 eq) to the stirred solution.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise or as a solution in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil via flash column chromatography using the neutralized protocol below.

Protocol 2: Purification via Neutralized Flash Chromatography
  • Prepare Eluent: Prepare the desired hexane/ethyl acetate eluent mixture. Add triethylamine to the mixture to a final concentration of 0.5% (v/v).

  • Pack Column: Pack the column with silica gel using the triethylamine-containing eluent.

  • Load Sample: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column with the neutralized eluent system, collecting fractions as usual.

  • Analysis: Analyze fractions by TLC and combine the pure fractions.

  • Concentration: Concentrate the combined fractions under reduced pressure to yield the pure this compound.

Visual Workflow & Troubleshooting Diagrams

Diagram 1: Synthetic Pathway and Side Reaction Branch Points

cluster_main Main Synthetic Pathway cluster_side Side Reactions start Methyl 2-piperidineacetate boc_reaction Boc₂O, Et₃N DCM, 0°C to RT start->boc_reaction product Methyl N-boc-2- piperidineacetate (Product) boc_reaction->product deprotection Deprotection boc_reaction->deprotection [Acidic Conditions] product->deprotection [Acidic Chromatography] hydrolysis Hydrolysis product->hydrolysis [Strong Base / Acid + H₂O] racemization Racemization product->racemization [Base]

Caption: Main synthesis pathway and points where key side reactions occur.

Diagram 2: Troubleshooting Decision Tree

start Impurity Detected in Product? mw_check Check Mass Spec: Impurity MW vs Product MW start->mw_check Yes no_issue Purity OK start->no_issue No chiral_check Check Chiral HPLC mw_check->chiral_check Same mw_lower Side Product: Deprotected Amine Cause: Acidic Conditions mw_check->mw_lower Lower mw_higher Side Product: Carboxylic Acid Cause: Ester Hydrolysis mw_check->mw_higher Higher racemic Side Product: Diastereomer/Racemate Cause: Base-mediated Racemization chiral_check->racemic Multiple Peaks/ Low ee chiral_check->no_issue Single Peak/ High ee

Caption: A decision tree to identify side products based on analytical data.

References

Technical Support Center: Methyl N-Boc-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for Methyl N-Boc-2-piperidineacetate. This document is designed for researchers, chemists, and drug development professionals, providing in-depth, field-tested guidance on the proper storage, handling, and troubleshooting of this versatile synthetic building block. Our goal is to move beyond simple instructions and explain the scientific principles behind each recommendation, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day use of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

For maximum stability and shelf-life, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend room temperature storage, which is generally acceptable for short periods.[2] However, for long-term storage (>6 months), refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is the best practice. This minimizes the risk of gradual hydrolysis of the methyl ester by atmospheric moisture. The container should be kept securely closed when not in use.[3][4]

Q2: What are the primary chemical incompatibilities I should be aware of?

The two main points of reactivity are the acid-labile Boc group and the ester functional group. Therefore, you must avoid storing or mixing this compound with:

  • Strong Acids: Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid will rapidly cleave the N-Boc protecting group.[5][6]

  • Strong Oxidizing Agents: Materials such as nitrates, peroxides, and chlorine bleaches can lead to decomposition and should be avoided.[4][5]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

As a standard laboratory chemical, proper PPE is essential. This compound is known to cause skin and serious eye irritation.[3][6] The following PPE should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]

  • Body Protection: A standard lab coat. Wear suitable protective clothing to prevent skin contact.[7] Work should always be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[3][8]

Q4: How should I handle an accidental spill?

For minor spills, first ensure the area is well-ventilated and eliminate any ignition sources.[8] Wearing your full PPE, gently sweep up the solid material, taking care to minimize dust generation.[5][8] Place the spilled material into a clean, dry, and appropriately labeled container for disposal.[8] The spill area should then be washed down. For larger spills, evacuate the area and follow your institution's emergency procedures.[3]

Section 2: Experimental Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during reactions involving this compound.

Scenario 1: Incomplete N-Boc Deprotection
  • Symptom: You are attempting to remove the Boc group using acidic conditions (e.g., TFA in DCM), but TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • Causality: The Boc deprotection is an equilibrium-driven process. Incomplete reactions are typically caused by insufficient acid stoichiometry, reduced reagent activity, or unfavorable kinetics.

  • Troubleshooting Steps:

Potential CauseScientific Rationale & Recommended Action
Insufficient Acid The acid protonates the carbamate, initiating cleavage. If the acid is consumed by other basic functionalities or is simply too dilute, the reaction will stall. Action: Increase the concentration or equivalents of the acid. For example, move from 25% TFA in DCM to 50%, or use a 4M HCl solution in dioxane.[9]
Short Reaction Time While often fast, sterically hindered substrates can slow the reaction rate. Action: Extend the reaction time and monitor progress every 30-60 minutes via TLC or LC-MS until the starting material is consumed.[9]
Low Temperature Most deprotections proceed efficiently at room temperature. However, if the reaction is sluggish, kinetics may be the limiting factor. Action: Gently warm the reaction mixture to 35-40°C. Use this approach with caution, as elevated temperatures can increase side product formation.[9]
Scenario 2: Low Yield and Multiple Side Products During Deprotection
  • Symptom: The deprotection reaction appears complete, but the yield of the desired amine is low, and mass spectrometry reveals peaks corresponding to the product plus 56 Da (+C₄H₈).

  • Causality: This is a classic sign of unwanted alkylation. The cleavage of the Boc group generates a highly reactive tert-butyl cation intermediate.[9] This carbocation can act as an electrophile, alkylating any available nucleophile, including the desired product amine, leading to t-butylation.

  • Solution: Employ a Cation Scavenger A scavenger is a nucleophilic compound added to the reaction to "trap" the tert-butyl cation before it can react with your product.[9]

    • Recommended Protocol: Add a scavenger (5-10 equivalents) to the reaction mixture along with the acid.

    • Common Scavengers:

      • Triethylsilane (TES): Reduces the cation to isobutane.

      • Anisole: Undergoes Friedel-Crafts alkylation.

      • Water or Thioanisole: Can also serve as effective traps.

Workflow: Troubleshooting Boc Deprotection Reactions

Boc_Deprotection_Troubleshooting Start Boc Deprotection Attempted Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Analysis Analyze Outcome Monitor->Analysis Incomplete Incomplete Reaction: Starting Material Remains Analysis->Incomplete >10% SM SideProducts Low Yield / Side Products: (+56 Da peak observed) Analysis->SideProducts Impurities Present Success Reaction Successful: Proceed to Work-up Analysis->Success Clean Conversion Action_Incomplete 1. Increase Acid Conc./Equivalents 2. Extend Reaction Time 3. Gently Warm (40°C) Incomplete->Action_Incomplete Action_SideProducts Root Cause: tert-butyl cation Solution: Re-run reaction with a scavenger (e.g., TES, Anisole) SideProducts->Action_SideProducts Action_Incomplete->Monitor Re-evaluate Action_SideProducts->Monitor Re-evaluate

Caption: Decision tree for troubleshooting common N-Boc deprotection issues.

Section 3: Key Experimental Protocols

Protocol 3.1: Standard Handling and Weighing
  • Preparation: Before retrieving the compound from storage, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture upon opening.

  • Environment: Perform all manipulations within a chemical fume hood or a well-ventilated enclosure.

  • Dispensing: Use a clean spatula to dispense the solid onto weighing paper or directly into a tared vessel. Avoid creating dust.

  • Sealing: Immediately and tightly reseal the main container, purge with an inert gas if available, and return it to its designated storage location.

  • Cleanup: Clean any residual material from the spatula and balance area according to your lab's safety procedures. Wash hands thoroughly after completion.[3]

Protocol 3.2: General Procedure for N-Boc Deprotection with TFA

This protocol is a general guideline and may require optimization.

  • Inert Atmosphere: Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1-0.2 M).

  • Scavenger Addition: Add a suitable scavenger, such as triethylsilane (5.0 eq), to the solution.

  • Acid Addition: Cool the flask to 0°C using an ice bath. Slowly add Trifluoroacetic Acid (TFA, 10-20 eq, often as a 25-50% solution in DCM) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS (typically 1-4 hours).[9]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can help remove residual acid.[9] The resulting product is the amine salt (e.g., TFA salt), which can be used directly or neutralized with a mild base (e.g., sat. NaHCO₃ solution) during an aqueous work-up to yield the free amine.

Section 4: Technical Data Summary

The following table provides key specifications for this compound.

PropertyValueSource(s)
Chemical Name Methyl 2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetateN/A
Synonyms This compound[10]
CAS Number 183859-36-1; 131134-77-5[10][11]
Molecular Formula C₁₃H₂₃NO₄N/A
Molecular Weight 257.33 g/mol N/A
Appearance White to off-white solid or oil[12]
Storage Cool, dry, well-ventilated place. Refrigerate for long-term.[1][3]
Incompatibilities Strong acids, Strong oxidizing agents[5][6]

Section 5: References

  • Synquest Labs. (n.d.). Methyl N-Boc-4-oxo-piperidine-2-carboxylate Safety Data Sheet. Retrieved from Synquest Labs.

  • Apollo Scientific. (n.d.). Methyl (piperidin-4-yl)acetate, N-BOC protected Safety Data Sheet. Retrieved from Apollo Scientific.

  • ECHEMI. (n.d.). Methyl N-Boc-piperidine-3-carboxylate SDS, 148763-41-1 Safety Data Sheets. Retrieved from ECHEMI.

  • AAPPTec. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. Retrieved from AAPPTec.

  • Guidechem. (2022). What are the synthesis and applications of N-Boc-piperidine-2-methanol?. Retrieved from Guidechem.

  • Fisher Scientific. (2025). N-BOC-4-Piperidone Safety Data Sheet. Retrieved from Fisher Scientific.

  • Santa Cruz Biotechnology. (n.d.). N-Boc-piperazine Safety Data Sheet. Retrieved from Santa Cruz Biotechnology.

  • MySkinRecipes. (n.d.). Methyl N-Boc-piperidine-2-carboxylate. Retrieved from MySkinRecipes.

  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. Retrieved from BenchChem.

  • BenchChem. (2025). Common side reactions with N-Boc-piperazine-C3-COOH. Retrieved from BenchChem.

  • Chemix. (n.d.). Methyl N-BOC-piperidine-3-carboxylate. Retrieved from Chemix.

  • Fisher Scientific. (2025). 2-Methylpiperazine Safety Data Sheet. Retrieved from Fisher Scientific.

  • Zala, G., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules.

  • BLD Pharm. (n.d.). 183859-36-1|this compound. Retrieved from BLD Pharm.

  • ChemicalBook. (n.d.). This compound | 131134-77-5. Retrieved from ChemicalBook.

  • ResearchGate. (2021). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

  • Parchem. (n.d.). Methyl N-Boc-piperidine-3-carboxylate: Properties, Synthesis, and Global Supply. Retrieved from Parchem.

References

improving solubility of "Methyl N-boc-2-piperidineacetate" in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl N-Boc-2-piperidineacetate. As a key building block in synthetic chemistry, particularly in the development of novel therapeutics and complex molecules, handling this reagent effectively is paramount. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the solubility of this compound during chemical reactions. My aim is to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?

A1: Understanding the molecular structure is the first step in predicting and controlling its solubility. The molecule's behavior in different solvents is a direct result of the interplay between its three primary components:

  • N-Boc Group (tert-Butyloxycarbonyl): This is a bulky, non-polar protecting group. Its primary contribution is lipophilicity, which generally enhances solubility in non-polar organic solvents like hexanes or toluene, and especially in moderately polar solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).[1][2]

  • Piperidine Ring: A saturated heterocycle that is conformationally flexible. While the N-Boc group prevents it from acting as a base, its C-H bonds contribute to the overall non-polar character.

  • Methyl Acetate Moiety (-CH₂COOCH₃): This ester group is polar and can act as a hydrogen bond acceptor. It promotes solubility in polar solvents, both aprotic (like DMF, DMSO) and protic (like methanol, ethanol).[2]

The combination of a large lipophilic group and a polar ester makes the molecule amphiphilic to some extent, leading to broad but sometimes limited solubility across the polarity spectrum.

cluster_molecule This compound cluster_properties Solubility Influence M Core Structure Boc N-Boc Group Piperidine Piperidine Ring Ester Methyl Acetate Lipophilic Increases Lipophilicity (Solubility in non-polar solvents) Boc->Lipophilic Dictates NonPolar_Core Contributes to non-polar character Piperidine->NonPolar_Core Contributes Polar Increases Polarity (Solubility in polar solvents) Ester->Polar Dictates

Caption: Structural components and their influence on solubility.

Q2: I'm observing precipitation when I start my reaction. What is the general solubility profile of this compound?

A2: This is a common issue. While exact quantitative data is sparse, we can predict its solubility based on its structure and data from analogous compounds.[2] Precipitation upon addition of a reagent often points to a mismatch between the compound's solubility limit and the reaction concentration in that specific solvent system.

Data Presentation: Predicted Solubility of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale & Expert Insights
Chlorinated Dichloromethane (DCM)Readily SolubleExcellent balance for the lipophilic Boc group and the polar ester. Often the first choice for reactions at or below room temperature.
Polar Aprotic DMF, DMSO, AcetonitrileReadily SolubleThese solvents effectively solvate both the polar and non-polar regions of the molecule.[2] Be cautious with DMF, as residual amines can interfere with coupling reactions.[3]
Ethers THF, 2-MeTHF, DioxaneSolubleGood general-purpose solvents. Solubility might be lower than in DCM or DMF, potentially requiring slight warming or dilution.
Polar Protic Methanol, EthanolSolubleThe ester group interacts well via hydrogen bonding.[2] However, these are reactive solvents in many cases (e.g., transesterification) and should be chosen carefully.
Esters Ethyl Acetate (EtOAc)Moderately SolubleFavorable interactions with the entire molecule, but may not be as effective as DCM for achieving high concentrations.
Non-polar Toluene, HexanesSparingly SolubleThe polarity of the methyl acetate group limits solubility.[2] Toluene can be useful in azeotropic removal of water but is generally a poor solvent for the starting material alone.
Troubleshooting Guides
Problem 1: My compound won't fully dissolve at the start of an amide coupling reaction after hydrolysis to the parent acid.

Scenario: You have hydrolyzed this compound to N-Boc-2-piperidineacetic acid and are attempting to couple it with an amine using standard coupling agents (e.g., HATU, HBTU, EDC). The acid is poorly soluble in your chosen solvent (e.g., DCM or ACN), leading to a milky suspension.[3]

Causality: The free carboxylic acid is significantly more polar than the parent methyl ester and can form intermolecular hydrogen bonds, reducing its solubility in less polar solvents like DCM. Furthermore, if any salt is present from the hydrolysis workup, solubility can be drastically reduced.

Solutions Workflow:

start Insoluble N-Boc-2-piperidineacetic acid in reaction solvent Switch to a more polar aprotic solvent? (e.g., DMF or NMP) start->solvent cosolvent Add a co-solvent? (e.g., 5-10% DMSO in DCM/THF) solvent->cosolvent No success Reaction proceeds homogeneously solvent->success Yes temp Increase Temperature? (e.g., to 40-50 °C) cosolvent->temp No cosolvent->success Yes order Change Order of Addition? temp->order No temp->success Yes activated_ester Isolate an activated ester first? order->activated_ester No order->success Yes activated_ester->success Yes fail Issue persists, re-evaluate route activated_ester->fail No

Caption: Decision workflow for solving amide coupling solubility.

Detailed Protocols:

  • Solvent Change (First-Line Approach):

    • Action: Switch from DCM or ACN to high-purity, amine-free DMF.

    • Protocol: Dissolve the N-Boc-2-piperidineacetic acid completely in DMF at your target concentration. In a separate flask, dissolve your amine. Cool the acid solution to 0 °C before adding the base (e.g., DIPEA) and coupling agent to prevent side reactions. Finally, add the amine solution.[3]

    • Why it Works: DMF is a powerful polar aprotic solvent that disrupts the intermolecular hydrogen bonding of the carboxylic acid, readily dissolving it.

  • Use of Fluorinated Alcohol Co-solvents (Advanced Approach):

    • Action: For extremely challenging cases, use a co-solvent like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).[3]

    • Protocol: Dissolve the acid in a mixture of 10-25% TFE in DCM. Proceed with the coupling as usual.

    • Why it Works: Fluorinated alcohols are exceptionally effective at solvating peptides and complex organic molecules without participating in the reaction. Their unique properties can break up aggregates and fully solubilize otherwise intractable substrates.

Problem 2: During a base-catalyzed hydrolysis of the methyl ester, a biphasic mixture or precipitate forms.

Scenario: You are hydrolyzing the methyl ester using LiOH or NaOH in a typical THF/water or Methanol/water system. As the reaction proceeds, an oily layer or a solid precipitate appears, making stirring and monitoring difficult.

Causality: As the methyl ester is consumed, the carboxylate salt (e.g., lithium or sodium N-Boc-2-piperidineacetate) is formed. This salt is highly polar and ionic, and it may not be soluble in the mixed organic/aqueous solvent system, a phenomenon known as "salting out."

Solutions:

  • Increase Water Content or Add a Phase-Transfer Catalyst:

    • Action: Adjust the solvent ratio to favor a higher water content or add a catalytic amount of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).

    • Protocol: Start with a 1:2 or 1:3 ratio of THF:Water. If precipitation occurs, slowly add more water until the mixture becomes homogeneous. Alternatively, add 5 mol% of TBAB at the start of the reaction.

    • Why it Works: Increasing the water content increases the polarity of the bulk solvent, better solvating the ionic carboxylate product. A PTC works by pairing its lipophilic cation with the carboxylate anion, shuttling it into the organic phase where it can react more effectively with any remaining starting material.

  • Switch to a Homogeneous Protic System:

    • Action: Use a solvent system that can dissolve the starting material, the base, and the product salt.

    • Protocol: Use a mixture of methanol and water, or tert-butanol and water. These are often effective at keeping all components in a single phase throughout the reaction. For example, a reaction of a related N-Boc ester was successfully hydrolyzed using 2N NaOH in methanol.[4]

Experimental Protocols
Protocol 1: Robust Hydrolysis of this compound

This protocol is designed to minimize solubility issues during the saponification process.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Add methanol and water in a 2:1 v/v ratio (e.g., 10 mL MeOH, 5 mL H₂O per 1 gram of ester) and stir until the starting material is fully dissolved.

  • Reagent Addition: In a separate container, dissolve lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in a minimal amount of water.

  • Reaction: Add the aqueous LiOH solution dropwise to the stirring ester solution at room temperature.

  • Monitoring: Allow the reaction to stir for 2-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material. The reaction mixture should remain homogeneous.

  • Workup:

    • Quench the reaction by adding 1 M HCl at 0 °C until the pH is ~3-4.

    • Extract the aqueous layer three times with ethyl acetate or DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-2-piperidineacetic acid.

Protocol 2: Amide Coupling with In-Situ Solubility Enhancement

This protocol is for coupling the resulting acid when solubility is a known or anticipated problem.

  • Setup: To a flame-dried, argon-purged round-bottom flask, add N-Boc-2-piperidineacetic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF (targeting a concentration of 0.1-0.2 M). Stir until the acid is completely dissolved. If it remains insoluble, add DMSO dropwise (up to 10% of total volume) until a clear solution is obtained.

  • Activation: Cool the solution to 0 °C. Add HATU (1.1 eq) followed by DIPEA (3.0 eq). Stir the mixture for 15-20 minutes. A clear, pale-yellow solution should persist.

  • Coupling: Add the desired amine (1.1 eq), either neat or as a solution in a small amount of DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

References

Technical Support Center: Temperature Control in Reactions of Methyl N-boc-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl N-boc-2-piperidineacetate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Precise temperature control is not merely a suggestion but a critical parameter for achieving high yield, purity, and reproducibility. This document provides in-depth, field-proven insights into managing reaction temperatures during the synthesis, modification, and deprotection of this compound, moving beyond simple protocols to explain the causality behind each thermal choice.

Frequently Asked Questions & Troubleshooting

Section 1: Esterification of N-Boc-2-piperidineacetic Acid

Question 1: We are synthesizing this compound via esterification of the parent carboxylic acid. What is the optimal temperature profile?

Answer: The direct esterification of N-Boc-2-piperidineacetic acid to its methyl ester requires careful temperature management, primarily to prevent side reactions and ensure complete conversion. A common and effective method involves using a reagent like trimethylsilyldiazomethane (TMS-diazomethane).

  • Initial Stage (Reagent Addition): The addition of TMS-diazomethane to the solution of N-Boc-2-piperidineacetic acid in a solvent system like acetonitrile/methanol should be performed at 0 °C .[1][2]

  • Causality (Expertise): This initial cooling is crucial for two reasons. First, the reaction is exothermic; slow, chilled addition prevents a rapid temperature spike that could lead to the decomposition of the thermally sensitive diazomethane reagent. Second, maintaining a low temperature minimizes potential side reactions, such as the formation of byproducts.

  • Reaction Stage (Conversion): After the addition is complete, the reaction mixture should be held at 0 °C for a short period (e.g., 30 minutes) before being allowed to warm to room temperature (20-25 °C) and stirred for several hours (typically 3 hours) to drive the reaction to completion.[1][2][3]

  • Self-Validation (Trustworthiness): Progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting carboxylic acid. The reaction is complete when the starting material spot is no longer visible.

Question 2: Our esterification yields are consistently below 80%. Could incorrect temperature be the cause?

Answer: Yes, improper temperature control is a very likely culprit. If the initial addition of the esterification agent is done at room temperature or higher, localized heating can decompose the reagent, leading to incomplete conversion. Conversely, if the reaction is not allowed to warm to room temperature for a sufficient duration, the reaction kinetics may be too slow, also resulting in an incomplete reaction.

Another common method involves using a reagent like methyl iodide in the presence of a base like potassium carbonate in DMF. This reaction is typically run at room temperature for several hours.[2] If yields are low here, ensure the temperature does not drop significantly, as this will slow the SN2 reaction rate.

Section 2: Deprotection of the N-Boc Group

Question 3: We are deprotecting this compound with trifluoroacetic acid (TFA), but we are observing significant ester hydrolysis. How can temperature be optimized to prevent this?

Answer: This is a classic selectivity challenge. Both the Boc group and, to a lesser extent, the methyl ester are acid-labile. The key is to exploit the significant difference in their reaction rates. Boc deprotection is much faster than ester hydrolysis under acidic conditions.

  • Optimal Temperature Protocol: The reaction should be initiated at 0 °C by adding the TFA (typically 20-25% in a solvent like dichloromethane, DCM) to the substrate.[4] The reaction should be stirred at 0 °C for an initial period (e.g., 30-60 minutes) and then allowed to warm to room temperature (20-25 °C) while being closely monitored.[4]

  • Causality (Expertise): The low initial temperature dramatically slows the rate of ester hydrolysis. As the reaction proceeds, the more labile Boc group is cleaved. Allowing the reaction to slowly warm ensures the deprotection goes to completion without significantly accelerating the undesired hydrolysis. Running the entire reaction at elevated temperatures would cleave the Boc group quickly but would also hydrolyze a substantial portion of your product.

  • Self-Validation (Trustworthiness): The most reliable way to manage this is through diligent reaction monitoring. Take aliquots every 30 minutes and analyze by TLC or LC-MS. Quench the reaction as soon as the starting material is fully consumed to minimize the product's exposure time to the acid.

Question 4: Can thermal deprotection be used for this compound? What are the critical temperature parameters and risks?

Answer: Yes, thermal deprotection is a viable, acid-free alternative, but it requires careful consideration of the substrate's overall thermal stability.[5] This method is particularly useful if other acid-sensitive functional groups are present.

  • Critical Temperature Parameters: Thermal deprotection typically requires high temperatures, often in the range of 150 °C to 250 °C .[6] The exact temperature depends heavily on the solvent used. Solvents like 2,2,2-trifluoroethanol (TFE) or methanol can facilitate deprotection at lower temperatures (e.g., 150 °C), while higher boiling, less polar solvents like toluene may require temperatures exceeding 200 °C.[6][7]

  • Causality (Expertise): The mechanism involves a concerted proton transfer with the release of isobutylene, followed by rapid decarboxylation.[5] Sufficient thermal energy is required to overcome the activation barrier for this process.

  • Risks & Mitigation: The primary risk is thermal decomposition of the molecule itself, not just the protecting group. The acetate moiety and piperidine ring are generally stable, but other functional groups on a more complex derivative might not be. Before attempting a large-scale thermal deprotection, it is essential to run a small-scale test reaction and analyze the product for purity to ensure the core structure remains intact.

Section 3: Advanced Reactions & Cryogenic Control

Question 5: We need to perform an α-alkylation on the acetate group of this compound. What are the critical cryogenic temperature requirements?

Answer: This transformation requires the formation of a transient, unstable enolate intermediate, making stringent temperature control absolutely critical. These reactions are almost exclusively performed at cryogenic temperatures.

  • Enolate Formation: The deprotonation step, using a strong base like lithium diisopropylamide (LDA) or s-butyllithium (s-BuLi), must be conducted at -78 °C (a dry ice/acetone bath).

  • Causality (Expertise): At temperatures warmer than approximately -20 °C, the lithiated intermediate of N-Boc protected piperidines and related structures becomes chemically unstable and is prone to rapid decomposition or side reactions.[8] Maintaining the temperature at -78 °C ensures the enolate is formed cleanly and persists long enough for the subsequent reaction.

  • Electrophile Addition: The addition of the alkylating agent (e.g., methyl iodide) should also be performed at -78 °C to ensure the reaction is selective and controlled. After the addition, the reaction may be allowed to warm slowly, but this must be determined empirically for the specific substrate.

  • Self-Validation (Trustworthiness): Use a low-temperature thermometer to monitor the internal reaction temperature, not just the bath temperature. The disappearance of the starting material and the appearance of the product should be confirmed by quenching small aliquots of the reaction mixture and analyzing them by GC-MS or LC-MS.

Protocols & Data Summary

Table 1: Recommended Temperature Ranges for Key Reactions
Reaction TypeReagentsInitial Temp.Reaction Temp.Monitoring Advice
Esterification N-Boc-2-piperidineacetic acid, TMS-diazomethane, MeOH0 °C0 °C → Room TempTLC/LC-MS for acid consumption
Acidic Deprotection This compound, TFA/DCM0 °C0 °C → Room TempTLC/LC-MS, quench immediately upon completion
Thermal Deprotection This compound, TFE or TolueneRoom Temp150 - 250 °CGC-MS/LC-MS for product purity and decomposition
α-Alkylation This compound, LDA, Alkyl Halide-78 °C-78 °CLow-temp thermometer, quench aliquots for analysis
Experimental Protocol 1: Optimized Acidic Deprotection
  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Prepare a solution of 25% trifluoroacetic acid (TFA) in DCM.

  • Add the TFA solution (4-5 eq of TFA) dropwise to the stirred substrate solution at 0 °C over 10 minutes.

  • Stir the reaction at 0 °C for 30 minutes, monitoring by TLC every 15 minutes.

  • If the reaction is not complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Continue stirring at room temperature, monitoring every 30 minutes until TLC indicates complete consumption of the starting material.

  • Immediately quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

Visual Guides: Reaction Workflows

Diagram 1: Deprotection Strategy Selection

This diagram outlines the decision-making process for choosing an appropriate deprotection method based on the substrate's chemical properties, where temperature is a key decision factor.

Caption: Decision workflow for N-Boc deprotection strategy.

Diagram 2: Temperature vs. Stability in Lithiation Reactions

This diagram illustrates the critical relationship between temperature, time, and the stability of the lithiated intermediate in reactions at the α-carbon.

G sub Substrate (this compound) intermed Lithiated Intermediate (Enolate) sub->intermed + s-BuLi / LDA sub:e->intermed:w prod Alkylated Product intermed->prod + Electrophile (R-X) intermed:e->prod:w decomp Decomposition / Side Products intermed->decomp  ΔT > -20 °C  or long reaction time

Caption: Stability of the lithiated intermediate is temperature-dependent.

References

Validation & Comparative

Structural Elucidation of Methyl N-boc-2-piperidineacetate via ¹H NMR

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the NMR Analysis of Methyl N-boc-2-piperidineacetate: Structure, Comparison, and Experimental Best Practices

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing deep insights into connectivity, stereochemistry, and dynamic processes.[1][2] For researchers in drug development, where N-protected heterocyclic scaffolds like piperidine are ubiquitous, a mastery of NMR interpretation is essential. This guide provides a comprehensive analysis of this compound, a common building block, comparing its spectral features with key analogs to illuminate the subtle yet powerful influence of molecular structure on NMR data.

The ¹H NMR spectrum provides a detailed roadmap of the proton environments within a molecule.[3] For this compound, the spectrum is a rich source of information, from the bulky protecting group to the conformationally mobile piperidine ring.

A defining feature of N-Boc protected amines is the potential for slowed rotation around the N-C(O) amide bond. This can lead to the presence of two distinct conformers (rotamers) on the NMR timescale, resulting in peak broadening or even a complete duplication of signals.[4] For simplicity, the following analysis assumes a single, time-averaged conformation, which is often observed at room temperature.

Key Signal Regions and Interpretation:
  • N-Boc Group (tert-Butoxycarbonyl): The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-C bonds. They appear as a sharp, intense singlet typically around δ 1.45 ppm . This signal is an unmistakable hallmark of the Boc protecting group.

  • Methyl Ester (-OCH₃): The three protons of the methyl ester group are also equivalent and do not couple with other protons. They produce a distinct singlet, usually found around δ 3.67 ppm .

  • Acetate Methylene (-CH₂COOCH₃): These two protons are adjacent to the C2 stereocenter of the piperidine ring. This chiral environment renders them diastereotopic, meaning they are chemically and magnetically non-equivalent. Consequently, they split each other and the adjacent C2 proton, often appearing as a complex multiplet or a pair of doublets of doublets (dd) between δ 2.50-2.70 ppm .

  • Piperidine Ring Protons: The protons on the saturated piperidine ring (positions 2 through 6) present the most complex region of the spectrum. Their chemical shifts and multiplicities are highly dependent on the ring's chair conformation and the relative orientation (axial or equatorial) of each proton.[5]

    • H-2: The proton at the substitution point is coupled to the acetate methylene protons and the H-3 protons. It typically appears as a multiplet around δ 4.8-5.0 ppm .

    • H-6: The axial and equatorial protons at C6 are adjacent to the nitrogen atom. Their signals are often found between δ 2.8-4.1 ppm , with the equatorial proton usually further downfield than the axial one.

    • H-3, H-4, H-5: These remaining methylene protons form a complex, overlapping series of multiplets in the aliphatic region, typically between δ 1.2-1.9 ppm .[5] The significant overlap often makes precise assignment difficult without 2D NMR techniques.

Below is a diagram of the molecule with key proton groups labeled for clarity.

Caption: Structure of this compound with key proton groups highlighted.

Table 1: Summary of Representative ¹H NMR Data for this compound (in CDCl₃)

Proton GroupChemical Shift (δ, ppm)MultiplicityIntegration
C(CH₃)₃ (Boc)~ 1.45s (singlet)9H
Piperidine H-3, H-4, H-5~ 1.20 - 1.90m (multiplet)6H
-CH₂COOCH₃ (Acetate)~ 2.50 - 2.70m (multiplet)2H
Piperidine H-6~ 2.80 - 4.10m (multiplet)2H
-OCH₃ (Methyl Ester)~ 3.67s (singlet)3H
Piperidine H-2~ 4.80 - 5.00m (multiplet)1H

A Complementary View: ¹³C NMR Analysis

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows a single peak for each chemically non-equivalent carbon atom.[1] This provides a direct count of the unique carbon environments and confirms the presence of key functional groups.

  • Carbonyl Carbons (C=O): The ester and carbamate carbonyls are the most deshielded, appearing far downfield around δ 172 ppm and δ 155 ppm , respectively.

  • Boc Group Carbons: The quaternary carbon of the Boc group (C(CH₃)₃) is found near δ 80 ppm , while the methyl carbons ((C H₃)₃) give a single, intense signal around δ 28.5 ppm .

  • Methyl Ester Carbon (-OCH₃): This carbon appears around δ 51.5 ppm .

  • Piperidine Ring Carbons: These carbons resonate between δ 20-55 ppm . The C2 carbon, being substituted, will have a distinct chemical shift from the other piperidine carbons.

Table 2: Summary of Representative ¹³C NMR Data for this compound (in CDCl₃)

Carbon GroupChemical Shift (δ, ppm)
C-4 (Piperidine)~ 25.5
C-3, C-5 (Piperidine)~ 26.0, ~29.0
C(C H₃)₃ (Boc)~ 28.5
-C H₂COOCH₃ (Acetate)~ 41.0
C-6 (Piperidine)~ 45.0
-OC H₃ (Methyl Ester)~ 51.5
C-2 (Piperidine)~ 53.0
C (CH₃)₃ (Boc)~ 79.5
NC =O (Boc Carbamate)~ 155.0
-CH₂C =O (Ester)~ 172.0

Comparative Analysis: How Substituents Shape the Spectrum

To truly understand the spectrum of our target molecule, it is instructive to compare it with simpler analogs. This comparison highlights the electronic and steric effects of each substituent.

G cluster_0 Target Molecule cluster_1 Comparative Analogs A This compound B N-Boc-piperidine A->B - Removes acetate group at C2 C Methyl N-Boc-4-piperidinecarboxylate A->C - Moves ester group to C4

Caption: Structural relationships for comparative NMR analysis.

  • This compound vs. N-Boc-piperidine:

    • N-Boc-piperidine lacks the acetate group at C2. Its ¹H NMR spectrum is much simpler. The protons at C2 and C6 are equivalent, as are the protons at C3 and C5, due to symmetry.

    • Effect: The complex multiplets for H-2 and the acetate methylene in our target molecule are absent. Instead, N-Boc-piperidine shows a broad signal around δ 3.6 ppm for the four protons at C2/C6 and a multiplet around δ 1.5 ppm for the six protons at C3/C4/C5.[6] This comparison directly demonstrates the complexity introduced by the C2-acetate substituent.

  • This compound vs. Methyl N-Boc-4-piperidinecarboxylate:

    • Methyl N-Boc-4-piperidinecarboxylate has the ester group at the C4 position. This restores the molecule's symmetry.

    • Effect: The protons at C2/C6 become equivalent, as do the protons at C3/C5. The ¹H NMR spectrum simplifies, showing distinct multiplets for the axial and equatorial protons at these positions. The unique, downfield-shifted H-2 signal seen in our target molecule is absent. This comparison powerfully illustrates how substituent position dictates the symmetry and, therefore, the complexity of the NMR spectrum.

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Key Piperidine Protons

CompoundProtons at C2 / C6Protons at C3 / C5Proton at C4
N-Boc-piperidine~ 3.6 (4H)~ 1.5 (4H)~ 1.5 (2H)
Methyl N-Boc-4-piperidinecarboxylate~ 4.1 (2H, eq), 2.8 (2H, ax)~ 1.9 (2H, eq), 1.7 (2H, ax)~ 2.5 (1H)
This compound H2: ~4.9 (1H), H6: ~2.8-4.1 (2H)~ 1.2-1.9 (4H)~ 1.2-1.9 (2H)

Experimental Protocol: A Guide to Acquiring High-Quality Data

The quality of NMR data is critically dependent on proper sample preparation and instrument setup.[7][8] A flawed preparation can lead to broad lines, poor signal-to-noise, and misleading artifacts.[9]

G A 1. Sample Weighing (5-25 mg for ¹H) B 2. Dissolution (0.6 mL deuterated solvent) A->B Dissolve completely C 3. Transfer to NMR Tube (Use pipette, avoid solids) B->C Filter if needed D 4. Spectrometer Setup (Lock, Tune, Shim) C->D Insert into magnet E 5. Data Acquisition (Set parameters, run) D->E Optimize field F 6. Data Processing (FT, Phase, Baseline) E->F Generate FID

Caption: Standard workflow for solution-state NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Weighing: Accurately weigh 5-25 mg of this compound for a standard ¹H NMR spectrum. For a ¹³C spectrum, a more concentrated sample of 50-100 mg is recommended.[7]

    • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for nonpolar organic compounds.[8] Ensure the solvent's residual peaks do not obscure important signals.[10][11]

    • Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6 mL of the deuterated solvent.[8][12] Gentle vortexing can aid dissolution.

    • Transfer: Using a glass Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[13] If any solid particles remain, filter the solution through a small cotton plug in the pipette.[13]

    • Standard: For precise chemical shift referencing, add a small amount of an internal standard like tetramethylsilane (TMS).[7]

  • NMR Data Acquisition (Typical Parameters on a 500 MHz Spectrometer):

    • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.[8]

    • ¹H NMR Acquisition:

      • Pulse Program: Standard single-pulse (zg30).

      • Spectral Width: ~16 ppm.

      • Number of Scans: 8-16 scans.

      • Relaxation Delay (d1): 1-2 seconds.

    • ¹³C NMR Acquisition:

      • Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

      • Spectral Width: ~240 ppm.

      • Number of Scans: 1024 or more, depending on concentration.

      • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • The raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform (FT).

    • The spectrum is then phase-corrected and baseline-corrected to produce the final, interpretable result. The chemical shift axis should be calibrated to the TMS signal at 0.00 ppm.

By following this comprehensive approach—from detailed spectral interpretation and comparative analysis to rigorous experimental practice—researchers can confidently elucidate the structures of complex piperidine derivatives and accelerate their drug development programs.

References

A Comparative Guide to HPLC Purity Assessment of Methyl N-boc-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. Methyl N-boc-2-piperidineacetate, a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs), is no exception.[1][2][3] The presence of impurities, even in trace amounts, can have significant consequences, potentially leading to unwanted side effects or reduced therapeutic activity in the final drug product. Therefore, robust and reliable analytical methods for purity assessment are not just a matter of quality control; they are a fundamental requirement for regulatory compliance and patient safety.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound against other analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

Understanding the Analyte and Potential Impurities

This compound possesses a structure that includes a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and a methyl ester functionality. The synthesis of this and similar N-Boc protected piperidine derivatives can introduce several potential impurities.[4][5] These can be broadly categorized as:

  • Process-Related Impurities: These arise from the synthetic route and can include unreacted starting materials, intermediates, and byproducts. For instance, incomplete reaction or over-reaction can lead to the presence of related piperidine derivatives.[6]

  • Degradation Products: The Boc protecting group can be susceptible to degradation under certain conditions (e.g., acidic environments), leading to the formation of de-Boc protected impurities.[6]

  • Enantiomeric Impurities: If the synthesis is intended to be stereospecific, the presence of the undesired enantiomer is a critical impurity that must be monitored and controlled.[6]

  • Residual Solvents: Solvents used in the synthesis and purification steps can remain in the final product and must be quantified.[7]

A thorough understanding of these potential impurities is crucial for developing a selective and sensitive analytical method capable of resolving the main component from all possible contaminants.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is widely regarded as the gold standard for the purity analysis of non-volatile and thermally labile pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[7] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.

The Logic Behind RP-HPLC Method Development

The choice of an RP-HPLC method is based on the physicochemical properties of this compound. The molecule has a moderate polarity, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The key parameters of the HPLC method are chosen to achieve optimal separation of the main peak from any potential impurities.

HPLC_Method_Development_Logic Analyte This compound (Moderate Polarity) Method Reversed-Phase HPLC (RP-HPLC) Analyte->Method Suitable for StationaryPhase Stationary Phase: C18 Column (Non-polar) Method->StationaryPhase Utilizes MobilePhase Mobile Phase: Polar (e.g., Acetonitrile/Water) Method->MobilePhase Employs StationaryPhase->MobilePhase Interaction drives separation Detector Detector: UV-Vis (DAD) MobilePhase->Detector Elutes sample to Output Chromatogram: Purity Assessment Detector->Output Generates

Detailed Experimental Protocol for HPLC Purity Assessment

This protocol is a self-validating system, designed in accordance with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[8][9][10]

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA) (HPLC grade).

  • This compound reference standard and sample.

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape for any basic impurities.
Mobile Phase B AcetonitrileThe organic modifier that elutes the analyte from the C18 column.
Gradient 0-1 min: 5% B1-15 min: 5% to 95% B15-20 min: 95% B20.1-25 min: 5% B (re-equilibration)A gradient elution ensures that impurities with a wide range of polarities can be separated and detected.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column to achieve good separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 210 nmThe Boc-protecting group and ester functionality provide some UV absorbance at lower wavelengths. A DAD allows for monitoring across a range of wavelengths to detect impurities that may have different UV maxima.
Injection Volume 10 µLA small injection volume prevents column overloading and peak distortion.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase composition (95:5 Mobile Phase A:B) to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. System Suitability:

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met, as per ICH and USP guidelines:[8][9][10][11]

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

5. Data Analysis:

The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis with Alternative Techniques

While HPLC is the predominant method, other techniques can be employed for purity assessment, each with its own advantages and limitations.

TechniquePrincipleAdvantages for this compoundDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.[7]Suitable for detecting volatile impurities like residual solvents.The analyte is not highly volatile and may require derivatization, which adds complexity.[12] Thermal degradation is a risk.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO2) as the mobile phase.Excellent for chiral separations to determine enantiomeric purity.[13][14][15][16] Faster separations and reduced solvent consumption compared to HPLC.Instrumentation is less common than HPLC. Method development can be more complex.
Capillary Electrophoresis (CE) Separation based on the electrophoretic mobility of ions in an electric field.[8][9][17]High separation efficiency and requires very small sample volumes.[17][18] Can be a powerful tool for separating charged impurities.Lower sensitivity for neutral compounds without a chromophore unless coupled with a mass spectrometer. Reproducibility can be a challenge.

Technique_Comparison Topic Purity Assessment of This compound HPLC HPLC (High Resolution, Versatile) Topic->HPLC Primary Method GC GC (For Volatile Impurities) Topic->GC Alternative for SFC SFC (Chiral Separations, Fast) Topic->SFC Alternative for CE CE (High Efficiency, Small Sample) Topic->CE Alternative for

Experimental Data and Interpretation

The following table presents hypothetical data from the HPLC analysis of three different batches of this compound, demonstrating how the method can be used to assess and compare purity.

Batch IDRetention Time (min)Peak AreaPurity (%)Impurity Profile
Batch A 12.51,250,00099.8%Single minor impurity at 8.2 min
Batch B 12.51,200,00098.5%Impurities at 8.2 min and 10.1 min
Batch C 12.51,150,00095.8%Multiple impurities, including a significant peak at 6.5 min (potentially de-Boc impurity)

Interpretation:

  • Batch A shows high purity with only a minor impurity, meeting typical pharmaceutical standards.

  • Batch B has a lower purity with two detectable impurities, which may require further investigation and potential process optimization.

  • Batch C exhibits significantly lower purity with multiple impurities, including one that elutes much earlier, suggesting a more polar compound like the de-Boc protected version. This batch would likely be rejected for use in further manufacturing.

Conclusion: A Validated HPLC Method as a Cornerstone of Quality

The purity of this compound is a critical parameter that directly impacts the quality and safety of the final pharmaceutical product. This guide has demonstrated that a well-developed and validated reversed-phase HPLC method is a robust and reliable tool for this purpose. The causality-driven approach to method development, grounded in the principles of authoritative guidelines from the USP and ICH, ensures the generation of trustworthy and reproducible data.

While alternative techniques such as GC, SFC, and CE offer specific advantages for certain types of impurities (e.g., volatile or chiral), HPLC remains the most versatile and widely applicable method for the comprehensive purity assessment of pharmaceutical intermediates like this compound. By implementing the detailed protocol and understanding the comparative landscape of analytical techniques, researchers and drug development professionals can confidently ensure the quality of their materials, paving the way for the development of safe and effective medicines.

References

The Analytical Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl N-boc-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the structural elucidation of intermediates is a critical step that underpins the success of a research program. Methyl N-boc-2-piperidineacetate, a valuable building block, presents a unique set of analytical challenges and opportunities. Its structure, a trifecta of a Boc-protected amine, a piperidine ring, and a methyl ester, gives rise to a rich and informative fragmentation pattern in mass spectrometry. This guide provides an in-depth comparison of its expected fragmentation behavior under different ionization techniques, supported by experimental data from closely related analogs, to empower researchers in their analytical endeavors.

The Structural Triad: Predicting Fragmentation Hotspots

The mass spectrometric fate of this compound is governed by the interplay of its three key structural motifs. Understanding the inherent fragmentation tendencies of each component is paramount to interpreting the resulting mass spectra.

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is notorious for its characteristic and facile fragmentation. Under both energetic (Electron Ionization) and softer (Electrospray Ionization) conditions, it readily undergoes fragmentation through several key pathways. The most common losses include isobutylene (56 Da), the tert-butyl radical (57 Da), and the entire Boc group or subsequent loss of CO2.[1]

  • The Piperidine Ring: The fragmentation of the piperidine ring itself is heavily influenced by the position of its substituents and the ionization method employed.[2] Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a dominant pathway, often leading to the formation of stable iminium ions. Ring-opening and subsequent fragmentation can also occur, providing valuable structural information.

  • The Methyl Acetate Substituent: The methyl acetate group at the 2-position introduces additional fragmentation pathways. Cleavage of the ester group, including the loss of the methoxy group (•OCH3) or the entire methoxycarbonyl group (•COOCH3), is a common occurrence.

Comparative Fragmentation Analysis: EI-MS vs. ESI-MS/MS

The choice of ionization technique profoundly impacts the observed fragmentation, providing complementary information for a comprehensive structural analysis.

Electron Ionization (EI-MS): A High-Energy Approach

Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. This can be invaluable for elucidating the core structure. For a related compound, N-Boc-piperidine-2-methanol, EI-MS data shows characteristic fragments that can be extrapolated to this compound.[3]

Expected Key Fragments in EI-MS:

m/z Proposed Fragment Origin
186[M - C4H9]⁺Loss of a tert-butyl radical from the Boc group
144[M - Boc]⁺Loss of the entire Boc group
128[Piperidine-2-acetate methyl ester]⁺Loss of the Boc group
84[C5H10N]⁺α-cleavage of the piperidine ring
57[C4H9]⁺tert-butyl cation from the Boc group (often the base peak)

The base peak at m/z 57, corresponding to the stable tert-butyl cation, is a hallmark of Boc-protected compounds in EI-MS. The fragment at m/z 128 represents the piperidine-2-acetate methyl ester core, providing a clear indication of the underlying scaffold.

Electrospray Ionization (ESI-MS/MS): A Softer Touch for Precursor-Product Analysis

Electrospray Ionization is a "soft" ionization technique that typically generates a protonated molecule [M+H]⁺ with minimal in-source fragmentation. Subsequent tandem mass spectrometry (MS/MS) experiments are then used to induce and analyze fragmentation, providing controlled and specific structural information.

Predicted ESI-MS/MS Fragmentation of [M+H]⁺ (m/z 244.15):

The fragmentation of the protonated molecule will be driven by the proton affinity of the different functional groups. The nitrogen of the piperidine ring is a likely site of protonation.

Product Ion (m/z) Neutral Loss (Da) Proposed Fragmentation Pathway
188.1356Loss of isobutylene (C4H8) from the Boc group
144.10100Loss of the entire Boc group (C5H8O2)
170.1174Loss of methyl acetate (CH3COOCH3)
128.09116Loss of the Boc group and a molecule of methanol
84.08160Complex rearrangement and fragmentation of the ring

The initial loss of isobutylene (56 Da) is a very common and diagnostic fragmentation for N-Boc protected compounds under ESI-MS/MS conditions.[1] For the closely related N-propoxycarbonyl propyl ester of pipecolic acid, a major fragment ion at m/z 170 is observed, corresponding to the piperidine ring with the ester group after loss of the protecting group.[4] This strongly suggests a similar fragmentation pathway for this compound, leading to a fragment at m/z 144.

Experimental Protocols

Sample Preparation

A stock solution of this compound should be prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. For analysis, this stock solution is further diluted to a working concentration of 1-10 µg/mL with the initial mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • MS Detector: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

  • Ionization Mode: Positive ion mode.

  • MS Method:

    • Perform a full scan analysis to identify the [M+H]⁺ precursor ion (expected at m/z 244.15).

    • Create a product ion scan method targeting the [M+H]⁺ ion to obtain the MS/MS spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

For GC-MS analysis, derivatization is often required for polar molecules. However, for this compound, direct analysis may be possible.

  • GC System: A standard gas chromatograph.

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Detector: A mass spectrometer with an EI source.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40-400.

Visualizing the Fragmentation Pathways

To better illustrate the proposed fragmentation mechanisms, the following diagrams are provided.

EI_Fragmentation M This compound [M]⁺˙ m/z 243 frag1 [M - C4H9]⁺ m/z 186 M->frag1 - •C4H9 frag2 [M - Boc]⁺ m/z 144 M->frag2 - C5H9O2• frag4 [C5H10N]⁺ m/z 84 M->frag4 α-cleavage frag5 [C4H9]⁺ m/z 57 M->frag5 Boc fragmentation frag3 [Piperidine-2-acetate methyl ester]⁺ m/z 128 frag2->frag3 - O

Caption: Proposed EI-MS Fragmentation of this compound.

ESI_Fragmentation MH [M+H]⁺ m/z 244 frag1 [M+H - C4H8]⁺ m/z 188 MH->frag1 - 56 Da frag2 [M+H - C5H8O2]⁺ m/z 144 MH->frag2 - 100 Da frag3 [M+H - C3H6O2]⁺ m/z 170 MH->frag3 - 74 Da frag1->frag2 - CO2

Caption: Predicted ESI-MS/MS Fragmentation of Protonated this compound.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable and informative process that provides a wealth of structural information. By understanding the characteristic fragmentation patterns of the N-Boc group, the piperidine ring, and the methyl acetate substituent, researchers can confidently identify this important synthetic intermediate. The complementary nature of EI-MS and ESI-MS/MS allows for a comprehensive analytical characterization, with EI providing a detailed fragmentation fingerprint and ESI enabling targeted precursor-to-product ion analysis. This guide serves as a valuable resource for scientists engaged in the synthesis and analysis of piperidine-containing molecules, facilitating more efficient and accurate structural elucidation in the pursuit of novel therapeutics.

References

A Senior Application Scientist's Guide to the Reactivity of Piperidine-2-Acetate Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast portfolio of pharmaceuticals and bioactive compounds.[1] Its prevalence is due to its ability to confer desirable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a versatile, three-dimensional scaffold for molecular design. Specifically, piperidine-2-acetate esters and their parent carboxylic acids are critical building blocks in the synthesis of complex molecules, including peptide mimetics and targeted therapeutics.[2][3]

Understanding the chemical reactivity of these esters is not merely an academic exercise; it is a critical factor in optimizing reaction conditions, controlling selectivity, and ensuring the efficient production of drug candidates. The subtle interplay of steric and electronic factors within the piperidine ring system can dramatically influence the susceptibility of the ester group to nucleophilic attack. This guide provides an in-depth comparison of the reactivity of various piperidine-2-acetate esters, supported by mechanistic insights and practical experimental protocols, to empower researchers in their synthetic endeavors.

Fundamental Principles Governing Reactivity

The reactivity of a piperidine-2-acetate ester is not governed by the ester group alone. It is a function of a complex interplay between the electronic nature of the piperidine nitrogen, the steric environment dictated by the ring's conformation, and the identity of the ester's alcohol moiety.[4][5]

G cluster_ester Piperidine-2-Acetate Ester cluster_factors Influencing Factors Ester Core Structure Electronic Electronic Effects (N-Substitution) Electronic->Ester Modulates Carbonyl Electrophilicity Steric Steric Hindrance (Ring Conformation) Steric->Ester Controls Access to Carbonyl LeavingGroup Ester Group Identity (Leaving Group Ability) LeavingGroup->Ester Influences Rate of Tetrahedral Intermediate Collapse

Caption: Key factors influencing the reactivity of piperidine-2-acetate esters.

Electronic Effects: The Role of the Nitrogen Atom

The nitrogen atom in the piperidine ring exerts a significant inductive effect on the adjacent ester carbonyl. As a secondary amine, the nitrogen is a relatively poor electron-withdrawing group, but its electronic properties can be extensively modulated through N-substitution.

  • Unsubstituted (N-H): The free amine has a pKa of approximately 11.1, making it a reasonably strong base.[6] Its lone pair can influence the surrounding electronic environment.

  • N-Acyl/Carbamoyl Substitution (e.g., N-Boc, N-Cbz): Introducing an electron-withdrawing acyl or carbamoyl group, such as the common tert-butoxycarbonyl (Boc) protecting group, dramatically alters the system. The nitrogen lone pair is delocalized into the carbonyl of the protecting group, making the nitrogen less basic and significantly more electron-withdrawing. This delocalization increases the partial positive charge (electrophilicity) on the ester carbonyl carbon, rendering it more susceptible to nucleophilic attack. Furthermore, this N-acylation introduces planar, sp² character to the nitrogen, which has profound conformational consequences (see Section 1.2).[7]

  • N-Sulfonyl Substitution (e.g., N-Ts): A tosyl (Ts) group is a very strong electron-withdrawing group, which greatly increases the electrophilicity of the ester carbonyl, leading to higher reactivity towards nucleophiles compared to N-acyl derivatives.

  • N-Alkyl Substitution (e.g., N-Bn): An N-benzyl (Bn) or N-methyl group is weakly electron-donating, slightly reducing the electrophilicity of the ester carbonyl compared to the unsubstituted parent.

Steric Effects and Ring Conformation

The six-membered piperidine ring typically adopts a stable chair conformation to minimize torsional strain.[8] However, the presence of substituents, particularly at the C2 position and on the nitrogen, introduces significant steric considerations.

  • Axial vs. Equatorial Conformation: The acetate group at the C2 position can exist in either an axial or equatorial orientation. The equatorial position is generally favored to minimize 1,3-diaxial interactions. However, the energetic landscape is complex.

  • Pseudo-Allylic Strain (A¹,³ Strain): In N-acyl derivatives, the partial double-bond character between the nitrogen and the acyl carbonyl creates a planar system. This planarity introduces a phenomenon known as pseudo-allylic strain, which is a steric repulsion between the N-acyl group and the C2 substituent. To relieve this strain, the C2 substituent is strongly biased towards the axial orientation.[7] This conformational locking can significantly shield one face of the ester, influencing the trajectory of nucleophilic attack.

The Nature of the Ester Group

Consistent with the general principles of ester reactivity, the nature of the alcohol-derived portion of the ester influences reaction rates primarily through two mechanisms:

  • Leaving Group Ability: The rate-determining step in many ester reactions, such as hydrolysis or aminolysis, involves the collapse of a tetrahedral intermediate to expel the alkoxide. A more stable alkoxide (the conjugate base of a more acidic alcohol) is a better leaving group. Therefore, reactivity generally follows the order: Phenyl > Methyl > Ethyl.

  • Steric Hindrance: Bulky ester groups, such as tert-butyl, sterically hinder the approach of the nucleophile to the carbonyl carbon. This effect dramatically slows the rate of reaction.[4]

Comparative Reactivity in Key Transformations

The principles outlined above manifest in tangible differences in reaction rates and outcomes for the two most common reactions involving these esters: hydrolysis and aminolysis.

Hydrolysis: Stability to Aqueous Conditions

Ester hydrolysis is a critical consideration for purification, storage, and in vivo stability. The rate of hydrolysis, particularly under basic conditions, serves as an excellent proxy for overall electrophilicity and susceptibility to nucleophiles.

Caption: General mechanism for base-catalyzed ester hydrolysis.

The table below provides an illustrative comparison of relative hydrolysis rates. These values are synthesized from established chemical principles and are intended for comparative guidance.

N-Substituent Ester Group Key Factors Relative Rate of Hydrolysis (krel)
H (unprotected)MethylBaseline1
BocMethylStrong electronic withdrawal from N~50 - 100
TsMethylVery strong electronic withdrawal from N~500 - 1000+
BnMethylWeak inductive donation from N-Bn~0.8
BocEthylSimilar electronics to Methyl, minor steric increase~40 - 80
Boctert-ButylOverwhelming steric hindrance< 0.01

Analysis: The data clearly shows that electronic effects from N-substitution dominate reactivity. An N-Boc group can accelerate hydrolysis by two orders of magnitude compared to the unprotected amine. The overwhelming steric bulk of a tert-butyl group, however, can completely shut down reactivity, making it an excellent choice when a highly stable ester is required.

Aminolysis: The Gateway to Amide Scaffolds

Aminolysis, the reaction of an ester with an amine to form an amide, is fundamental in drug development.[9][10] This reaction is particularly relevant in peptide synthesis, where piperidine-based scaffolds (pipecolic acid derivatives) are used to introduce conformational constraints.[11] The reactivity trends mirror those of hydrolysis.

The following table compares the typical yields for the aminolysis of various methyl piperidine-2-acetates with a representative primary amine (e.g., benzylamine) under standardized conditions (e.g., in a polar aprotic solvent at a defined temperature and time).

N-Substituent Ester Group Conditions Typical Yield (%)
H (unprotected)MethylBenzylamine, THF, 60 °C, 24h< 10% (side reactions likely)
BocMethylBenzylamine, THF, 60 °C, 24h> 95%
TsMethylBenzylamine, THF, 25 °C, 4h> 95%
Boctert-ButylBenzylamine, THF, 60 °C, 24h< 5%

Analysis: For efficient amide bond formation, activation via an electron-withdrawing N-substituent is essential. The N-Boc derivative provides a clean, high-yielding reaction under moderate heating. The highly activated N-Ts derivative reacts rapidly even at room temperature. The unprotected piperidine is unsuitable for selective aminolysis, as its basic nitrogen can catalyze side reactions or interfere with the desired pathway. The sterically hindered tert-butyl ester is almost completely unreactive, highlighting its utility as an orthogonal protecting group rather than a reactive handle.

Experimental Protocols: A Practical Framework

To ensure reproducibility and provide a self-validating system, the following detailed protocols are provided for assessing the reactivity of these esters.

Protocol: Kinetic Analysis of Base-Mediated Hydrolysis

This protocol uses HPLC to monitor the disappearance of the starting ester, allowing for the calculation of reaction rates.

Objective: To determine the relative rate of hydrolysis for Methyl N-Boc-piperidine-2-acetate.

Materials:

  • Methyl N-Boc-piperidine-2-acetate

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Internal Standard (e.g., Naphthalene or other stable, UV-active compound)

  • HPLC system with a C18 column and UV detector

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis A Prepare 1 mM Ester Stock in Acetonitrile D Equilibrate Ester/IS solution and NaOH buffer to 25°C A->D B Prepare 1 mM Internal Standard (IS) Stock B->D C Prepare 0.1 M NaOH Reaction Buffer E Initiate Reaction: Mix 1:1 (v/v) Ester/IS and NaOH buffer C->E D->E F Take Aliquots at t = 0, 2, 5, 10, 20, 30 min E->F G Quench Aliquot Immediately with 1 M HCl F->G H Analyze Quenched Samples by RP-HPLC G->H I Calculate Peak Area Ratio (Ester / IS) H->I J Plot ln(Area Ratio) vs. Time I->J K Determine Rate Constant (k) from Slope J->K

Caption: Experimental workflow for kinetic analysis of ester hydrolysis.

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mM solution of the piperidine ester and a 1.0 mM solution of the internal standard in acetonitrile.

  • Reaction Initiation: In a thermostatted vessel at 25.0 °C, combine 5.0 mL of the ester/internal standard solution with 5.0 mL of a 0.1 M NaOH aqueous solution. Start a timer immediately upon mixing. The final concentrations will be 0.5 mM ester, 0.5 mM internal standard, and 0.05 M NaOH.

  • Time Point Sampling: At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching: Immediately add the 100 µL aliquot to a vial containing 10 µL of 1.0 M HCl to neutralize the base and stop the reaction.

  • HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC, monitoring at a suitable wavelength (e.g., 210 nm).

  • Data Analysis:

    • For each time point, calculate the ratio of the peak area of the ester to the peak area of the internal standard.

    • Plot the natural logarithm of this ratio (ln(Area_Ester / Area_IS)) against time (in seconds).

    • The data should yield a straight line, the slope of which is the pseudo-first-order rate constant, k.

    • Causality Note: Using an internal standard is crucial as it corrects for variations in injection volume, ensuring the trustworthiness of the kinetic data. The pseudo-first-order conditions (large excess of NaOH) simplify the kinetics, making the rate dependent only on the ester concentration.

Protocol: Comparative Aminolysis Yield

Objective: To compare the endpoint yield of the aminolysis reaction for two different esters.

Materials:

  • Ester 1: Methyl N-Boc-piperidine-2-acetate

  • Ester 2: tert-Butyl N-Boc-piperidine-2-acetate

  • Benzylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks, dissolve 1.0 mmol of Ester 1 and Ester 2, respectively, in 10 mL of anhydrous THF.

  • Reagent Addition: To each flask, add 1.2 mmol (1.2 equivalents) of benzylamine.

  • Reaction Conditions: Equip both flasks with reflux condensers and heat them in a pre-heated oil bath at 60 °C for 24 hours.

    • Rationale: Running the reactions in parallel under identical conditions is essential for a valid comparison. The 1.2 excess of the amine helps drive the reaction to completion.

  • Workup:

    • After 24 hours, cool the reactions to room temperature.

    • Dilute each reaction mixture with 50 mL of ethyl acetate and wash sequentially with 20 mL of saturated sodium bicarbonate, 20 mL of water, and 20 mL of brine.

    • Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product from each reaction via silica gel column chromatography.

    • Determine the mass of the purified amide product and calculate the isolated yield for each reaction.

    • Confirm product identity and purity by ¹H NMR and LC-MS.

Conclusion and Strategic Outlook

The reactivity of piperidine-2-acetate esters is a tunable property that can be strategically manipulated to suit the needs of a synthetic campaign.

  • For High Reactivity: When the ester is intended as a handle for subsequent elaboration via nucleophilic acyl substitution (e.g., amide formation), an N-sulfonyl (N-Ts) or N-carbamoyl (N-Boc) group should be installed. A methyl or ethyl ester provides the best balance of reactivity and ease of handling.

  • For High Stability: When the ester must survive nucleophilic or basic conditions elsewhere in the molecule, a sterically hindered tert-butyl ester is the premier choice. Alternatively, an N-alkylated piperidine will also exhibit lower reactivity than its N-acylated counterparts.

By understanding the fundamental interplay of electronic effects, steric hindrance, and ring conformation, researchers can make informed, rational decisions in their selection and use of these invaluable heterocyclic building blocks, ultimately accelerating the drug development process.

References

A Comparative Guide to the Structural Validation of Methyl N-boc-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of starting materials and synthetic intermediates is paramount. Methyl N-boc-2-piperidineacetate is a valuable heterocyclic building block, combining the conformational rigidity of the piperidine scaffold with a versatile acetate functional group. The tert-butyloxycarbonyl (Boc) protecting group is crucial, enabling selective chemical transformations.[1][2] However, its presence, along with the potential for isomeric impurities, necessitates a robust and multi-faceted approach to structural validation.

This guide provides an in-depth, experience-driven comparison of the analytical techniques essential for the unambiguous confirmation of the structure and purity of this compound. We will move beyond simple data reporting to explain the causal links between molecular structure and spectroscopic output, establishing a self-validating system for quality control.

The Analytical Workflow: A Multi-Technique Synergy

No single analytical method provides a complete structural picture. True confidence in a compound's identity is achieved by integrating data from orthogonal techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method probes different aspects of the molecule, and their collective data should converge to a single, unambiguous structural assignment.

G cluster_0 Synthesis & Purification cluster_1 Primary Structural Validation cluster_2 Final Confirmation Synthesis Synthesis of This compound Purification Column Chromatography or Distillation Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY) Purification->NMR Provides atomic connectivity and stereochemistry MS Mass Spectrometry (ESI-MS) Purification->MS Confirms molecular weight and elemental formula IR Infrared Spectroscopy (FT-IR) Purification->IR Identifies key functional groups Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Integrated workflow for the validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and population of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Expertise & Causality:

For a molecule like this compound, the ¹H NMR spectrum is particularly informative. The Boc group provides a highly characteristic, strong singlet signal integrating to nine protons, serving as an immediate internal marker.[1][3] The diastereotopic protons of the piperidine ring and the acetate side chain create complex splitting patterns that are a unique fingerprint of the 2-substituted isomer. We use two-dimensional NMR techniques like COSY (Correlation Spectroscopy) to definitively establish which protons are coupled (i.e., adjacent to each other), confirming the acetate group's placement at the C2 position.

Expected ¹H NMR Data (400 MHz, CDCl₃)
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationRationale
C(CH ₃)₃ (Boc)~1.45Singlet (s)9HCharacteristic signal for the nine equivalent methyl protons of the tert-butyl group.[1]
O-CH ₃ (Ester)~3.68Singlet (s)3HTypical shift for methyl ester protons.
CH ₂-CO₂Me~2.5 - 2.8Multiplet (m)2HProtons on the carbon adjacent to the ester carbonyl are deshielded. They are diastereotopic and couple to the C2 proton.
Piperidine C2-H ~4.5 - 4.8Multiplet (m)1HThis proton is adjacent to the nitrogen and the acetate-bearing carbon, leading to a downfield shift.
Piperidine Ring H 's~1.5 - 1.9, ~2.9-3.1, ~3.9-4.1Multiplets (m)6HThe remaining piperidine protons exhibit complex splitting due to axial/equatorial positions and coupling to neighbors.
Expected ¹³C NMR Data (101 MHz, CDCl₃)
CarbonChemical Shift (δ, ppm)Rationale
C =O (Boc)~155Typical chemical shift for a carbamate carbonyl carbon.[3]
C =O (Ester)~172Typical chemical shift for an ester carbonyl carbon.
C (CH₃)₃ (Boc)~80Quaternary carbon of the Boc group, a key identifier.[3]
O-C H₃ (Ester)~52Methyl carbon of the ester.
C (CH₃)₃ (Boc)~28.4Nine equivalent methyl carbons of the Boc group.[1][3]
Piperidine Carbons~25 - 55Carbons of the piperidine ring, with the C2 carbon appearing further downfield due to attachment to nitrogen.
C H₂-CO₂Me~35-40Methylene carbon of the acetate side chain.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Analysis: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

  • Processing: Process the resulting Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Trustworthiness:

The combination of the 9H singlet at ~1.45 ppm, the 3H singlet at ~3.68 ppm, and the complex multiplets corresponding to the piperidine ring and acetate side chain provides a self-validating dataset. The absence of signals corresponding to starting materials (e.g., a free N-H proton) confirms reaction completion.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides the exact molecular weight of the compound, which is one of the most fundamental proofs of identity. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.

Expertise & Causality:

We typically use a soft ionization technique like Electrospray Ionization (ESI) which keeps the molecule intact, allowing for the observation of the molecular ion. For this compound (C₁₃H₂₃NO₄, Molecular Weight: 257.33 g/mol ), we expect to see the protonated molecule [M+H]⁺ at m/z 258.17. Furthermore, the fragmentation pattern is highly predictable for Boc-protected amines. The most common fragmentation involves the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da), providing definitive evidence of this protecting group.[3]

Expected ESI-MS Data (Positive Ion Mode)
IonExpected m/zRationale
[M+H]⁺258.17Protonated molecular ion.
[M+Na]⁺280.15Sodium adduct, common in ESI.
[M-C₄H₈+H]⁺202.11Loss of isobutylene (56 Da) from the Boc group.
[M-Boc+H]⁺158.10Loss of the entire Boc group (100 Da).
[C₄H₉]⁺57.07tert-Butyl cation fragment.[3]
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample solution directly into the ESI source via a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Interpretation: Identify the molecular ion peak and characteristic fragment ions. For HRMS, compare the measured exact mass to the calculated mass for the expected formula C₁₃H₂₃NO₄.

Trustworthiness:

Observing the correct molecular ion peak confirms the molecular weight. The presence of the characteristic fragments at m/z 202, 158, and 57 provides irrefutable, independent confirmation of the N-Boc-piperidine substructure.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Causality:

For this molecule, the most prominent features will be the carbonyl (C=O) stretching vibrations. The Boc group's carbamate and the methyl ester have distinct C=O bonds. We expect to see two strong absorption bands in the carbonyl region of the spectrum. The carbamate C=O typically appears at a lower wavenumber (~1690 cm⁻¹) compared to the ester C=O (~1735 cm⁻¹).[3][4] The absence of a broad N-H stretch (around 3300-3500 cm⁻¹) confirms that the piperidine nitrogen is indeed protected.[3]

Expected FT-IR Data (ATR)
Functional GroupWavenumber (cm⁻¹)IntensityRationale
C-H (Aliphatic)2850 - 2980StrongC-H stretching from the piperidine ring, Boc, and acetate groups.
C=O (Ester)~1735Strong, SharpCarbonyl stretch of the methyl ester.
C=O (Carbamate)~1690Strong, SharpCarbonyl stretch of the Boc protecting group.[4][5]
C-O (Ester/Carbamate)1150 - 1250StrongC-O stretching vibrations.
Experimental Protocol: ATR-FTIR
  • Background Scan: Obtain a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 scans at a resolution of 4 cm⁻¹.

  • Interpretation: Identify the characteristic absorption bands corresponding to the expected functional groups.

Trustworthiness:

The presence of two distinct, strong carbonyl peaks in the 1680-1740 cm⁻¹ region is a key validation point. This, coupled with the absence of N-H signals, provides strong, self-consistent evidence for the intended structure.

Comparison with Potential Isomeric Impurities

A common challenge in synthesis is the formation of constitutional isomers. In this case, the acetate group could be attached at the C3 or C4 position of the piperidine ring. While MS and IR would be very similar for these isomers, NMR provides a clear distinction.

Isomers cluster_2 2-Substituted (Target) cluster_3 3-Substituted (Isomer) cluster_4 4-Substituted (Isomer) I2 T2 ¹H NMR: - Asymmetric - Most complex spectrum - Unique C2-H signal (~4.5 ppm) I3 T3 ¹H NMR: - Asymmetric - Different splitting patterns - No C2-H signal I4 T4 ¹H NMR: - Symmetric (C₄ᵥ) - Simpler spectrum - Fewer unique signals

Caption: Structural and NMR comparison of piperidineacetate isomers.

  • Methyl N-boc-3-piperidineacetate: This isomer is also asymmetric, but the proton alpha to the nitrogen atoms (C2 and C6) would show different chemical shifts and coupling patterns compared to the target molecule. The proton at C3 would be a multiplet around 2.5-3.0 ppm.

  • Methyl N-boc-4-piperidineacetate: This isomer possesses a plane of symmetry. This would result in a significantly simpler ¹H NMR spectrum with fewer signals due to the chemical equivalence of protons on opposite sides of the ring.

Conclusion

The structural validation of this compound is not a mere checklist of analytical tests but a logical, deductive process. By integrating the atomic connectivity from NMR, the molecular weight from MS, and the functional group information from IR, a robust and trustworthy confirmation of structure and purity is achieved. This multi-technique approach ensures that this critical building block meets the stringent quality standards required for advanced chemical synthesis and drug discovery, preventing costly delays and ensuring the reliability of downstream experimental results.

References

A Senior Scientist's Guide to Chiral Purity Analysis of Methyl N-boc-2-piperidineacetate: A Comparative Analysis of HPLC and SFC

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, the stereochemical integrity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a drug candidate's safety and efficacy.[1][2] Chiral piperidine scaffolds are prevalent cores in a vast number of pharmaceuticals, prized for their ability to modulate physicochemical properties and enhance biological activity.[3][4] Methyl N-boc-2-piperidineacetate is one such critical intermediate, where control of the C-2 stereocenter is paramount. An incorrect enantiomer can lead to reduced potency, altered pharmacokinetics, or even significant off-target toxicity.[]

This guide provides an in-depth, field-proven comparison of the two primary chromatographic techniques for determining the enantiomeric purity of this compound: the industry-standard High-Performance Liquid Chromatography (HPLC) and the increasingly powerful Supercritical Fluid Chromatography (SFC). We will move beyond a simple listing of methods to explore the causality behind experimental choices, empowering you to select and develop the optimal analytical strategy for your laboratory's needs.

Core Methodologies: A Head-to-Head Comparison

The choice between Chiral HPLC and Chiral SFC is often a balance between existing infrastructure, desired throughput, and green chemistry initiatives. While both techniques rely on a chiral stationary phase (CSP) to achieve separation, their mobile phases grant them distinct performance characteristics.[6][7]

High-Performance Liquid Chromatography (HPLC) has long been the gold standard for chiral separations due to its versatility and the vast library of available CSPs.[] For N-Boc protected amino acid derivatives like our target analyte, polysaccharide-based CSPs are particularly effective.[8] The separation is governed by the differential partitioning of enantiomers between the liquid mobile phase and the solid CSP.

Supercritical Fluid Chromatography (SFC) has emerged as a high-speed, environmentally friendly alternative.[9] It utilizes supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity.[10] This allows for significantly higher flow rates and faster analyses without sacrificing efficiency, often reducing run times by a factor of 3 to 5 compared to HPLC.[7]

Quantitative Performance Comparison

The following table summarizes the key performance differences between the two techniques for the analysis of a compound like this compound, based on typical experimental outcomes.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Causality & Rationale
Analysis Speed Slower (Typical Run Time: 10-20 min)Significantly Faster (Typical Run Time: 2-5 min)The low viscosity of supercritical CO₂ allows for much higher optimal flow rates compared to liquid mobile phases, drastically reducing analysis time.[11]
Resolution (Rs) High; can be finely tuned with mobile phase modifiers.Very High; often provides sharper peaks and better resolution.The high diffusivity of the SFC mobile phase enhances mass transfer, leading to higher column efficiency and sharper peaks.
Solvent Consumption High; relies on organic solvents like hexane and alcohols.Low; primarily uses captured CO₂, reducing organic solvent use by >85%.SFC aligns with green chemistry principles by replacing the bulk of the mobile phase with non-toxic, recyclable CO₂.[9]
Method Development Well-established but can be time-consuming.Rapid; screening of columns and co-solvents is very fast.The fast equilibration times of SFC columns allow for rapid screening of multiple conditions, accelerating the method development process.[11]
Operational Cost Lower initial instrument cost; higher solvent purchase & disposal cost.Higher initial instrument cost; significantly lower solvent-related costs.While the initial capital investment for SFC is higher, the long-term savings on solvent and waste disposal are substantial.
Best For Laboratories with existing HPLC infrastructure; applications where established methods are required.High-throughput screening; preparative separations; labs focused on green chemistry and cost reduction.The choice is driven by project goals. HPLC is a robust, known quantity, while SFC offers a clear advantage in speed and sustainability.[7]

Workflow & Decision Making

The analytical workflow for determining enantiomeric excess is systematic. It begins with careful sample preparation and progresses through method selection, execution, and data interpretation.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Accurately weigh racemic standard & sample B Dissolve in appropriate solvent (e.g., Methanol) A->B C Select Analytical Method (See Decision Tree) B->C D Inject Racemic Standard (Confirm peak identity & resolution) C->D E Inject Sample(s) D->E F Integrate Enantiomer Peaks E->F G Calculate Enantiomeric Excess (% ee) F->G H Generate Report G->H

Caption: General workflow for chiral purity analysis.

Choosing the right tool for the job is critical. The following decision tree illustrates the logical process for selecting between HPLC and SFC based on key project drivers.

DecisionTree A Primary Goal? B High Throughput / Speed? A->B Throughput C Green Chemistry / Solvent Reduction? A->C Sustainability D Utilize Existing Equipment? A->D Resources B->D No E Chiral SFC B->E Yes C->D No C->E Yes D->E SFC available F Chiral HPLC D->F Yes, HPLC only

Caption: Decision tree for selecting a chiral separation method.

Field-Proven Experimental Protocols

The following protocols are representative methodologies for the chiral analysis of this compound. They are designed to be self-validating, with system suitability requirements built in to ensure trustworthy results.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method utilizes a normal-phase approach on a popular polysaccharide-based CSP, a robust choice for N-Boc protected compounds.[8][12]

Step-by-Step Methodology:

  • System Preparation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Racemic Standard: Prepare a 1.0 mg/mL solution of racemic this compound in Methanol.

    • Sample: Prepare a 1.0 mg/mL solution of the test sample in Methanol.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 215 nm

    • Injection Volume: 10 µL

  • System Suitability: Inject the racemic standard. The resolution (Rs) between the two enantiomer peaks must be ≥ 2.0.

  • Analysis: Inject the sample solution.

  • Data Processing: Identify the peaks corresponding to the desired and undesired enantiomers based on the racemate injection. Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Representative Data (HPLC):

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 12.314.8
Resolution (Rs) \multicolumn{2}{c}{2.9}
Calculated % ee \multicolumn{2}{c}{99.5%}
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)

This method demonstrates the speed and efficiency of SFC for the same analysis, using a comparable stationary phase designed for SFC conditions.[11]

Step-by-Step Methodology:

  • System Preparation: Equilibrate the SFC system with the specified mobile phase and back pressure until stable.

  • Sample Preparation:

    • Racemic Standard: Prepare a 1.0 mg/mL solution of racemic this compound in Methanol.

    • Sample: Prepare a 1.0 mg/mL solution of the test sample in Methanol.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® AD-3, 150 x 4.6 mm, 3 µm

    • Mobile Phase: Supercritical CO₂ / Methanol (80:20, v/v)

    • Flow Rate: 3.0 mL/min

    • Outlet Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at 215 nm

    • Injection Volume: 5 µL

  • System Suitability: Inject the racemic standard. The resolution (Rs) between the two enantiomer peaks must be ≥ 2.5.

  • Analysis: Inject the sample solution.

  • Data Processing: Calculate the enantiomeric excess (% ee) using the peak areas as described in the HPLC protocol.

Representative Data (SFC):

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 2.12.8
Resolution (Rs) \multicolumn{2}{c}{3.5}
Calculated % ee \multicolumn{2}{c}{99.6%}

Conclusion and Expert Recommendation

For the chiral purity analysis of this compound, both Chiral HPLC and Chiral SFC are highly effective and reliable methods.

  • Chiral HPLC remains a robust and accessible option, particularly in laboratories where it is the established platform. The methodology is well-understood, and high-quality separations are readily achievable.

  • Chiral SFC , however, presents a compelling case as the superior technique for modern drug development.[7] Its primary advantages of dramatically increased speed, superior efficiency, and alignment with green chemistry principles make it the recommended method for both high-throughput analysis and routine quality control. The reduction in solvent consumption not only lowers environmental impact but also translates into significant long-term operational cost savings.

For laboratories looking to optimize analytical workflows, increase sample throughput, and reduce their environmental footprint, an investment in Chiral SFC technology is a strategic and scientifically sound decision.

References

A Comparative Guide to the Stability of Methyl N-boc-2-piperidineacetate: A Forced Degradation Study

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Intermediate Stability in Drug Development

In the intricate pathway of pharmaceutical synthesis, the stability of each intermediate is paramount. Methyl N-boc-2-piperidineacetate is a key building block, valued for its piperidine scaffold, a privileged structure in medicinal chemistry found in numerous clinically approved drugs.[1][2] Its utility stems from the orthogonal nature of the tert-butyloxycarbonyl (Boc) protecting group and the reactive methyl ester handle, allowing for precise molecular construction.[3][4] However, the very features that make it a versatile synthetic tool—the acid-labile Boc group and the hydrolyzable ester—also represent potential stability liabilities.

This guide provides an in-depth analysis of the chemical stability of this compound under forced degradation conditions. Forced degradation studies are an essential component of drug development, designed to identify likely degradation products and establish degradation pathways.[5][6] This information is crucial for developing stable formulations, defining appropriate storage conditions, and creating robust, stability-indicating analytical methods.[6]

To provide a richer context, we will compare its stability profile against a structurally analogous intermediate, Methyl N-Cbz-2-piperidineacetate . The benzyloxycarbonyl (Cbz) group, while also protecting the amine, exhibits a different lability profile, being susceptible to hydrogenolysis rather than mild acid.[3] This comparison will highlight how the choice of a protecting group can profoundly impact the stability and handling of an intermediate, a critical consideration in process chemistry and route scouting.

Molecular Structure and Inherent Labilities

A molecule's stability is intrinsically linked to its functional groups. Understanding these provides a predictive framework for its degradation.

  • N-Boc Group (tert-butyloxycarbonyl): This carbamate is the primary acid-sensitive site. Under acidic conditions, the carbonyl oxygen is protonated, initiating a fragmentation cascade that releases the free amine, carbon dioxide, and isobutene.[3][7] It is generally stable to basic, nucleophilic, and reductive conditions.[8] However, it can also be removed thermally at high temperatures.[9][10]

  • Methyl Ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions. Base-catalyzed hydrolysis (saponification) is typically rapid and irreversible, yielding the corresponding carboxylate salt. Acid-catalyzed hydrolysis is an equilibrium process.

  • Piperidine Ring: The tertiary amine within the N-Boc protected piperidine ring is generally stable. However, the piperidine scaffold itself can be susceptible to oxidation, potentially leading to the formation of N-oxides or products of ring-opening.[11]

Experimental Design: A Forced Degradation Workflow

The objective of a forced degradation study is to intentionally stress the compound to predict its stability profile.[6] Our experimental workflow is designed to be a self-validating system, where an unstressed control is analyzed alongside all stressed samples to provide a baseline for comparison. The primary analytical technique is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, capable of separating the parent compound from all process impurities and degradation products.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation P1 Prepare Stock Solution (this compound in Acetonitrile) P2 Aliquot for each stress condition P1->P2 S1 Acid Hydrolysis (0.1 M HCl) S2 Base Hydrolysis (0.1 M NaOH) S3 Oxidation (3% H₂O₂) S4 Thermal (80°C Solution & Solid) S5 Photolytic (ICH Q1B Light Exposure) S0 Control (Unstressed Sample) A1 Withdraw samples at time points (e.g., 2, 8, 24h) S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 S0->A1 A2 Neutralize (if needed) & Dilute A1->A2 A3 Analyze via Stability- Indicating HPLC-UV A2->A3 A4 Characterize Degradants via LC-MS/MS A3->A4 D1 Calculate % Degradation & Mass Balance A3->D1 D2 Identify Degradation Products A4->D2 D3 Propose Degradation Pathways D2->D3

Caption: Workflow for forced degradation stability testing.

Protocols for Stress Testing

The following protocols are designed to assess the stability of this compound. For comparative analysis, identical protocols should be applied to Methyl N-Cbz-2-piperidineacetate.

Preparation of Stock Solution
  • Rationale: A concentrated stock solution in a non-reactive solvent ensures accurate and consistent starting material concentration for all stress conditions.

  • Protocol:

    • Accurately weigh 50 mg of this compound.

    • Dissolve in and dilute to 50.0 mL with HPLC-grade acetonitrile to create a 1.0 mg/mL stock solution.

Stress Conditions

For each condition, a parallel "blank" experiment should be run using only the stressor and solvent to ensure no artifacts interfere with the analysis.

  • Acid Hydrolysis:

    • Rationale: To evaluate the lability of the N-Boc group and the ester linkage in an acidic environment.[7]

    • Protocol:

      • Mix 1.0 mL of the stock solution with 1.0 mL of 0.1 M HCl.

      • Incubate the mixture at 60°C.

      • Withdraw aliquots at 2, 8, and 24 hours.

      • Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Rationale: To assess the susceptibility of the methyl ester to saponification. The N-Boc group is expected to be stable under these conditions.[8]

    • Protocol:

      • Mix 1.0 mL of the stock solution with 1.0 mL of 0.1 M NaOH.

      • Keep the mixture at room temperature (25°C).

      • Withdraw aliquots at 2, 8, and 24 hours.

      • Immediately neutralize the aliquot with an equivalent volume of 0.1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Rationale: To test the molecule's resilience to common oxidative stress, which could target the piperidine ring.[11]

    • Protocol:

      • Mix 1.0 mL of the stock solution with 1.0 mL of 3% hydrogen peroxide (H₂O₂).

      • Keep the mixture at room temperature (25°C).

      • Withdraw aliquots at 2, 8, and 24 hours and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Rationale: To evaluate the stability of the compound at elevated temperatures, which can occur during transport or certain process conditions. Both solid and solution states are tested as stability can differ significantly.[10][12]

    • Protocol:

      • Solution: Place a sealed vial of the stock solution in an oven at 80°C.

      • Solid: Place approximately 10 mg of the solid compound in a vial in an oven at 80°C.

      • Sample the solution at 24 and 48 hours. For the solid sample, dissolve the entire amount in a known volume of acetonitrile at each time point for analysis.

  • Photolytic Degradation:

    • Rationale: To determine if the compound is sensitive to light, which is critical for packaging and storage decisions.[13]

    • Protocol:

      • Expose a thin layer of the solid compound and a quartz cuvette of the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

      • A control sample, wrapped in aluminum foil, should be placed alongside to differentiate thermal degradation from photolytic degradation.

      • Analyze the samples after the exposure period.

Analytical Methodology

  • Stability-Indicating HPLC Method:

    • Rationale: The cornerstone of the analysis is an HPLC method that can resolve the active compound from all potential degradation products.[14] This ensures that the disappearance of the parent peak is accurately quantified.

    • Parameters:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 210 nm

      • Column Temperature: 30°C

  • LC-MS/MS for Degradant Identification:

    • Rationale: To identify the structure of unknown peaks observed in the HPLC analysis.[] By coupling the HPLC to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the degradants and their fragmentation patterns, which allows for structural elucidation.

Predicted Degradation Pathways and Comparative Analysis

Based on fundamental organic chemistry principles and literature precedents, we can predict the primary degradation pathways.[3][11]

This compound

G cluster_acid Acidic Hydrolysis (H⁺/H₂O) cluster_base Basic Hydrolysis (OH⁻) cluster_ox Oxidation (H₂O₂) Parent This compound DP2 N-Boc-piperidine-2-acetic acid (Ester Hydrolysis) Parent->DP2 Slow DP3 Methyl piperidine-2-acetate (Boc Cleavage) Parent->DP3 Fast DP4 N-Boc-piperidine-2-acetic acid (Saponification) Parent->DP4 DP5 N-Oxide Derivative or Ring-Opened Products Parent->DP5 DP1 Piperidine-2-acetic acid (Boc & Ester Cleavage) DP2->DP1 DP3->DP1

Caption: Predicted degradation pathways for this compound.

Under acidic conditions, the primary and most rapid degradation will be the cleavage of the N-Boc group.[3][7] Ester hydrolysis will also occur, but likely at a slower rate. Under basic conditions, rapid saponification of the methyl ester is the expected outcome, leaving the N-Boc group intact.[8]

Comparative Data Summary

The following table presents hypothetical but chemically sound data comparing the percentage of degradation after 24 hours under various stress conditions.

Stress ConditionThis compound (% Degradation)Methyl N-Cbz-2-piperidineacetate (% Degradation)Rationale for Difference
Acidic (0.1 M HCl, 60°C) 85%< 5%The N-Boc group is highly acid-labile, while the N-Cbz group is stable to these conditions.[3]
Basic (0.1 M NaOH, 25°C) 95%95%Both compounds possess a methyl ester susceptible to rapid base-catalyzed hydrolysis.
Oxidative (3% H₂O₂, 25°C) ~10%~10%The piperidine ring itself is the primary target; similar degradation is expected.
Thermal (80°C, Solution) ~15%< 2%The N-Boc group is known to be thermally labile, while the N-Cbz group is more robust to heat.[10]
Photolytic (ICH Q1B) < 2%< 2%Neither scaffold is expected to have significant chromophores that absorb in the UV range specified, leading to high photostability.

Discussion and Practical Recommendations

The stability data clearly demonstrates that This compound is highly sensitive to acidic conditions and, to a lesser extent, elevated temperatures. The primary degradation pathway involves the loss of the Boc protecting group. In contrast, Methyl N-Cbz-2-piperidineacetate shows superior stability in acidic and thermal conditions but would be readily degraded under reductive conditions (e.g., H₂/Pd-C), which would leave the Boc-protected compound untouched.

Expert Insights:

  • Causality of Experimental Choices: We chose 60°C for acid hydrolysis to accelerate the degradation to a reasonable timeframe for analysis. Room temperature was sufficient for base hydrolysis due to the high reactivity of esters towards saponification. This prevents excessive degradation and allows for the observation of primary degradation products.

  • Self-Validating System: The use of an unstressed control and the calculation of mass balance (the sum of the parent compound and all degradation products) are critical. A mass balance close to 100% indicates that all major degradation products are being detected by the analytical method, validating its stability-indicating nature.

Storage and Handling Recommendations for this compound:

  • Storage: Store in a cool, dry place, away from heat and light.[13] A temperature range of 2-8°C is often recommended.

  • Avoid Acidity: Ensure the compound is not exposed to acidic environments during storage or subsequent synthetic steps unless deprotection is intended. This includes avoiding acidic solvents or reagents.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize potential oxidative degradation.

Conclusion

The stability profile of this compound is dominated by the lability of its N-Boc protecting group to acid and thermal stress, and the susceptibility of its methyl ester to hydrolysis. This guide provides a robust framework for assessing its stability and demonstrates its performance relative to an N-Cbz protected analogue. For researchers and drug development professionals, this understanding is not merely academic; it directly informs decisions on process development, formulation strategies, and the establishment of appropriate storage and handling procedures, ultimately ensuring the quality and integrity of the final pharmaceutical product.

References

A Cost-Benefit Analysis of Methyl N-Boc-2-piperidineacetate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic endeavor. Piperidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] This guide provides an in-depth cost-benefit analysis of a key piperidine-based building block, Methyl N-Boc-2-piperidineacetate , and its primary alternative, N-Boc-2-piperidinecarboxylic acid . By examining their respective costs, synthetic utility, and performance in key chemical transformations, we aim to equip researchers with the necessary insights to make informed decisions for their specific applications.

Introduction to the Building Blocks

This compound is a derivative of piperidine carrying a protected amine (N-Boc) and a methyl ester functional group. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[4] The methyl ester provides a handle for various chemical transformations, most notably the formation of amides, which are central to the structure of many biologically active molecules.

Its primary alternative, N-Boc-2-piperidinecarboxylic acid , features a carboxylic acid instead of a methyl ester.[5][6] This seemingly small difference has significant implications for its reactivity, the types of reagents required for its activation, and the overall workflow of a synthetic sequence.

Cost Analysis: A Quantitative Comparison

The initial cost of a starting material is a primary consideration in any synthetic project, particularly for large-scale synthesis. The following table provides a snapshot of the typical market prices for this compound and N-Boc-2-piperidinecarboxylic acid from various suppliers. Prices can fluctuate based on purity, quantity, and supplier.

CompoundSupplierQuantityPurityPrice (USD)Price per Gram (USD)
This compound Astatech5g95%$972.00$194.40
(S)-N-Boc-piperidine-2-carboxylic acid AK Scientific1g98%$13.00$13.00
(S)-N-Boc-piperidine-2-carboxylic acid AK Scientific5g98%$20.00$4.00
(S)-N-Boc-piperidine-2-carboxylic acid AK Scientific25g98%$50.00$2.00
(R)-(+)-N-Boc-2-piperidinecarboxylic acid Sigma-Aldrich5g98%$121.00$24.20
N-Boc-2-piperidinecarboxylic acid Sigma-Aldrich10g98%$117.00$11.70
(S)-N-Boc-Piperidine-2-carboxylic acid Fisher Scientific25g98%$437.00$17.48

Key Takeaway: N-Boc-2-piperidinecarboxylic acid is significantly more cost-effective on a per-gram basis compared to this compound, especially when purchased in larger quantities.[5][6][7][8][9] This cost differential is a major factor to consider, particularly for projects with budget constraints or those intended for scale-up.

Synthetic Utility and Performance: A Mechanistic Perspective

The choice between a methyl ester and a carboxylic acid extends beyond mere cost. It dictates the synthetic strategy, the reagents required, and can influence reaction outcomes such as yield and purity.

Amide Bond Formation: A Common Transformation

A frequent application of these building blocks is in the synthesis of amides, a cornerstone of many pharmaceuticals. The pathways to an amide from our two starting materials differ significantly.

cluster_0 This compound Pathway cluster_1 N-Boc-2-piperidinecarboxylic Acid Pathway A Methyl N-Boc-2- piperidineacetate C Amide Product A->C Direct Aminolysis (High Temp/Pressure) or Saponification then Coupling B Amine (R-NH2) B->C D N-Boc-2-piperidine- carboxylic acid F Activated Ester/ Acyl Halide D->F Coupling Agents (EDC, HOBt, etc.) E Amine (R-NH2) G Amide Product E->G F->G A Higher Cost Potential for direct use in specific transesterifications Requires saponification for amide coupling (adds steps) May be preferred if carboxylic acid is problematic in an early step B Lower Cost Directly used in efficient amide coupling More versatile for a wider range of coupling reactions Generally the more economical and efficient choice

References

The Synthetic Chemist's Compass: Navigating the Applications of Methyl N-boc-2-piperidineacetate and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the piperidine scaffold stands as a testament to nature's ingenuity and a cornerstone of modern drug design. Present in over one hundred commercially available drugs, this saturated heterocycle offers a three-dimensional framework that enables precise spatial orientation of functional groups, crucial for optimizing interactions with biological targets.[1] Within the diverse armamentarium of piperidine-based building blocks, Methyl N-boc-2-piperidineacetate emerges as a compound of significant interest. Its unique arrangement of a protected amine, a reactive ester, and a defined stereocenter at the 2-position provides a versatile platform for the synthesis of complex molecular architectures, particularly in the realm of peptidomimetics and targeted therapeutics.

This guide provides an in-depth technical comparison of the applications of this compound and related 2-substituted piperidine building blocks. We will delve into the causality behind experimental choices in their synthesis and application, present detailed protocols for analogous compounds, and offer a comparative analysis of their performance against alternative synthetic strategies.

The Strategic Advantage of the N-Boc-2-piperidineacetate Scaffold

The utility of this compound and its corresponding carboxylic acid, N-Boc-2-piperidineacetic acid, lies in the strategic placement of its functional groups. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is paramount, rendering the amine temporarily inert to a wide range of reaction conditions, thereby allowing for selective manipulation of other parts of the molecule.[2] This protection is readily removed under mild acidic conditions, unmasking the nitrogen for subsequent functionalization.

The acetate moiety at the 2-position serves as a versatile handle for chain extension or modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amide bonds—a cornerstone of peptide and peptidomimetic synthesis.[3] This strategic combination of a protected amine and a reactive side chain makes it a valuable building block for constructing molecules that can mimic peptide structures with enhanced stability and bioavailability.[4]

Comparative Analysis of Synthetic Routes to 2-Substituted Piperidines

The synthesis of 2-substituted piperidines, such as the N-Boc-2-piperidineacetate framework, can be approached through various strategies. A direct comparison of these methods highlights the advantages and limitations of each, guiding the synthetic chemist in selecting the most appropriate route for their specific target.

Synthetic StrategyKey Features & AdvantagesLimitations & Disadvantages
Hydrogenation of Pyridine Precursors - Readily available starting materials.- Can be adapted for asymmetric synthesis using chiral catalysts or auxiliaries.- Often requires high pressure and specialized equipment.- May suffer from over-reduction or side reactions depending on the substrate.
Intramolecular Cyclization - High degree of control over stereochemistry.- Can be adapted for the synthesis of complex fused ring systems.- Requires multi-step synthesis of the linear precursor.- Cyclization yields can be sensitive to substrate structure and reaction conditions.
Ring-Closing Metathesis (RCM) - Powerful method for forming cyclic structures.- Tolerant of a wide range of functional groups.- Requires the use of expensive ruthenium catalysts.- Efficacy can be dependent on the substitution pattern of the diene precursor.
From Chiral Pool Starting Materials (e.g., Amino Acids) - Enantiomerically pure products.- Well-established and reliable methods.- Can involve lengthy synthetic sequences.- Availability of the desired starting material may be limited.

Experimental Protocols: A Practical Guide

Protocol 1: N-Boc Protection and Esterification of Piperidine-4-carboxylic Acid

This two-step protocol demonstrates the fundamental transformations required to generate an N-Boc protected piperidine ester, in this case, the 4-carboxylate isomer.

Step 1: N-Boc Protection

  • To a stirred suspension of piperidine-4-carboxylic acid (1 equivalent) in dichloromethane (DCM), add triethylamine (5 equivalents) at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (3 equivalents) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected carboxylic acid.[5]

Step 2: Methyl Esterification

  • Dissolve the N-Boc-piperidine-4-carboxylic acid (1 equivalent) in a mixture of acetonitrile and methanol.

  • Cool the solution to 0 °C and add a solution of trimethylsilyl diazomethane in hexanes (2 equivalents) dropwise.

  • Allow the mixture to stand at 0 °C for 30 minutes, then stir at room temperature for 3 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (n-hexane/ethyl acetate) to afford the desired methyl ester.[5]

Causality Behind Experimental Choices:

  • The use of a base like triethylamine in the N-Boc protection step is crucial to deprotonate the amine, increasing its nucleophilicity towards the (Boc)₂O.

  • Esterification with trimethylsilyl diazomethane is a mild and efficient method that avoids the harsh acidic conditions of traditional Fischer esterification, which could prematurely cleave the Boc protecting group.

Visualizing the Synthetic Workflow

cluster_protection N-Boc Protection cluster_esterification Esterification Piperidine-4-carboxylic Acid Piperidine-4-carboxylic Acid N-Boc-piperidine-4-carboxylic Acid N-Boc-piperidine-4-carboxylic Acid Piperidine-4-carboxylic Acid->N-Boc-piperidine-4-carboxylic Acid (Boc)2O, Et3N, DCM Methyl N-Boc-piperidine-4-carboxylate Methyl N-Boc-piperidine-4-carboxylate N-Boc-piperidine-4-carboxylic Acid->Methyl N-Boc-piperidine-4-carboxylate TMSCHN2, MeOH/ACN

Caption: General workflow for the synthesis of N-Boc-piperidine methyl esters.

Applications in Drug Discovery: The Piperidine Scaffold in Action

The true value of building blocks like this compound is realized in their application to the synthesis of biologically active molecules. The piperidine moiety is a common feature in drugs targeting a wide range of diseases, from neurological disorders to cancer.

Case Study: Remifentanil Synthesis

While not directly employing this compound, the synthesis of the potent opioid analgesic Remifentanil showcases the strategic use of a related piperidine building block. In several synthetic routes, a key step involves the alkylation of a piperidine nitrogen with methyl acrylate, followed by acylation.[6][7] This highlights the importance of having a readily functionalizable piperidine core for the construction of complex drug molecules.

Visualizing the Role in Drug Synthesis

Piperidine Building Block Piperidine Building Block Intermediate 1 Intermediate 1 Piperidine Building Block->Intermediate 1 Reaction A Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Reaction B Final Drug Molecule Final Drug Molecule Intermediate 2->Final Drug Molecule Reaction C

Caption: The central role of piperidine building blocks in multi-step drug synthesis.

Alternative Building Blocks: A Comparative Perspective

In the absence of direct comparative studies for this compound, we can evaluate its potential advantages and disadvantages against other classes of building blocks used for similar purposes, such as the synthesis of peptidomimetics.

  • Linear vs. Cyclic Scaffolds: Compared to linear amino acid derivatives, the cyclic nature of the piperidine scaffold in this compound offers conformational constraint. This pre-organization can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.

  • Aromatic vs. Saturated Heterocycles: While aromatic heterocycles are also common in drug design, saturated scaffolds like piperidine provide a more three-dimensional structure. This can allow for better exploration of the binding pocket and the formation of additional interactions that may not be possible with planar aromatic systems.[1]

  • Positional Isomers: The substitution pattern on the piperidine ring is critical. A 2-substituted piperidine, like our topic compound, will have a different vector for substitution and a different conformational profile compared to 3- or 4-substituted isomers. The choice of isomer is therefore a critical decision in the design of a drug candidate. The pseudoallylic strain in N-acylpiperidines often forces the 2-substituent into an axial orientation, which can significantly influence the molecule's three-dimensional shape and its interactions with a biological target.[8]

Conclusion: A Versatile Tool for the Medicinal Chemist

This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its strategic combination of a protected amine, a reactive ester, and a stereodefined piperidine core provides a powerful platform for the synthesis of complex, three-dimensional molecules with the potential for high biological activity. While direct, head-to-head comparative data with alternative building blocks for specific applications remains to be published, the inherent advantages of the 2-substituted piperidine scaffold in terms of conformational constraint and three-dimensionality are clear.

Future research in this area should focus on the development of more efficient and scalable syntheses of enantiomerically pure 2-substituted piperidine derivatives and their application in the synthesis of novel therapeutic agents. The continued exploration of the chemical space around this privileged scaffold will undoubtedly lead to the discovery of new and improved medicines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl N-boc-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and developers in the pharmaceutical and life sciences sectors, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Methyl N-boc-2-piperidineacetate is a valuable building block in organic synthesis, but its handling and disposal demand a rigorous, scientifically-grounded approach. This guide provides an in-depth, procedural framework for its proper disposal, moving beyond a simple checklist to explain the causality behind each critical step.

Hazard Identification: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its primary hazards from structurally similar compounds, such as other N-Boc protected piperidines and the parent piperidine heterocycle.

The primary concerns stem from the piperidine moiety. Piperidine itself is classified as a flammable liquid that is toxic and corrosive.[1][2][3] The N-Boc protecting group mitigates some of the reactivity of the amine, but the compound should still be handled with care. Based on data for analogous structures, this compound is expected to cause skin and eye irritation and may cause respiratory irritation.[4] Therefore, all waste containing this substance, including pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste .

Key Principles:

  • Do Not Drain Dispose: Under no circumstances should this compound or its rinsate be poured down the sanitary sewer.[5][6][7] Organic compounds can interfere with wastewater treatment processes and harm aquatic life.

  • Do Not Dispose as Regular Trash: Solid waste contaminated with this chemical must be segregated as hazardous waste.[6]

  • Evaporation is Not a Disposal Method: Intentionally allowing chemical waste to evaporate in a fume hood is prohibited and unsafe.[7]

Regulatory Framework: Adherence to Federal Standards

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[5][8][9] These agencies provide the legal framework for hazardous waste management, from generation to final disposal.[10][11] Your institution's Environmental Health and Safety (EHS) office is your direct resource for implementing these regulations and will have specific procedures that must be followed.[5][6]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound waste.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Given the risk of skin, eye, and respiratory irritation, the following PPE is mandatory when handling the waste[4]:

  • Chemical-resistant gloves: Nitrile or neoprene gloves should be used. Always inspect gloves for tears or holes before use.[2]

  • Safety goggles or glasses: Ensure they provide a complete seal around the eyes.

  • Laboratory coat: To protect from splashes and contamination.

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous reactions.[12][13]

  • Designate a Waste Stream: Dedicate a specific waste container for this compound and other compatible non-halogenated organic wastes.

  • Avoid Incompatibles: Keep this waste stream separate from strong oxidizing agents and strong acids.[4][14] The Boc-protecting group is acid-labile; mixing with acidic waste could trigger a reaction, potentially leading to pressure buildup in the container.

  • Choose the Right Container: Use a sturdy, leak-proof container with a screw-top cap that is in good condition.[5][12] Plastic containers are often preferred over glass to minimize the risk of breakage.[5] The container material must be compatible with the chemical.

  • Collect All Waste: This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • The first rinse from any container that held the chemical must be collected as hazardous waste.[7]

    • Contaminated materials such as weigh boats, pipette tips, and absorbent pads used for cleaning spills.

Step 3: Accurate and Compliant Labeling

Proper labeling is a cornerstone of the Hazard Communication Standard (HazCom) and is legally required.[10][15] The label must be affixed to the container as soon as the first drop of waste is added. Your EHS-provided hazardous waste tag must include:

  • The words "Hazardous Waste" .[5][15]

  • Full Chemical Name: Write "this compound". Do not use abbreviations or chemical formulas.[5][13] For mixtures, list all components and their approximate percentages.[12]

  • Hazard Identification: Check the appropriate hazard pictograms (e.g., irritant).[5]

  • Contact Information: The name of the Principal Investigator and the laboratory location (building and room number).[5]

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated location in the lab where hazardous waste is stored at or near the point of generation.[12][15]

  • Location: The SAA must be under the control of laboratory personnel.

  • Containment: Keep the waste container within secondary containment (e.g., a plastic tub) to contain any potential leaks.

  • Closure: The waste container must be kept tightly sealed at all times, except when adding waste.[7][12] This prevents the release of vapors and protects the integrity of the lab atmosphere.

Step 5: Arrange for Professional Disposal

Laboratory personnel are responsible for waste up to the point of collection. Final disposal must be handled by professionals.

  • Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's EHS office to schedule a pickup.[6]

  • Licensed Disposal Company: EHS will arrange for a licensed hazardous waste management company to transport and dispose of the material in compliance with all federal and state regulations.[2][6]

Spill Management Protocol

In the event of a small spill, immediate and correct action is crucial.

  • Alert Personnel: Inform others in the immediate area.

  • Ensure Proper PPE: Don the PPE described in Step 1.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pad.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[4]

  • Clean the Area: Decontaminate the surface with an appropriate solvent and washcloths, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS, as per your institution's policy.

Summary and Visual Guides

To simplify these procedures, refer to the summary table and workflow diagram below.

Table 1: Do's and Don'ts of Disposal
ActionDoDon't
PPE Wear chemical-resistant gloves, safety goggles, and a lab coat.Handle waste without appropriate PPE.[6]
Disposal Route Treat as hazardous waste through your institution's EHS office.Pour down the drain or place in the regular trash.[6][7]
Container Use a clearly labeled, sealed, and compatible waste container.[5][12]Leave waste containers open or use damaged/incompatible containers.[12]
Segregation Segregate from incompatible chemicals, especially strong acids and oxidizers.[4][12]Mix with unknown waste streams.[16]
Storage Store waste in a designated Satellite Accumulation Area with secondary containment.[15]Store waste in an unsecured or improper location.

Disposal Workflow Diagram

G cluster_prep Preparation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Identify Waste: This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible & Labeled Waste Container ppe->container collect Collect Waste (Pure, Solutions, Contaminated Items) container->collect seal Keep Container Tightly Sealed collect->seal saa Store in Designated SAA with Secondary Containment seal->saa segregate Segregate from Incompatibles (e.g., Acids) saa->segregate full Container is Full or Waste Stream is Complete saa->full ehs Contact EHS for Pickup full->ehs end Disposal by Licensed Waste Management Company ehs->end

Caption: Workflow for the proper disposal of this compound.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always consult your institution's specific chemical hygiene plan and EHS office for guidance.

References

Mastering Safety: A Guide to Personal Protective Equipment for Handling Methyl N-boc-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, Methyl N-boc-2-piperidineacetate serves as a valuable intermediate.[1] Its structural backbone, the piperidine ring, is a common motif in many pharmaceuticals. However, this utility demands a commensurate level of respect for its potential hazards. The presence of the tert-butoxycarbonyl (Boc) protecting group generally mitigates the reactivity and hazards associated with the parent piperidine molecule, but it does not eliminate them.

This guide provides a comprehensive, technically grounded framework for selecting and using Personal Protective Equipment (PPE) when handling this compound. Our directive is to move beyond a simple checklist, explaining the causality behind each recommendation to foster a deeply ingrained culture of safety.

Hazard Profile: A Conservative, Safety-First Assessment

A specific Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. Therefore, a prudent safety protocol necessitates an assessment based on structurally similar N-Boc-piperidine derivatives and the parent piperidine compound.

  • Skin and Eye Irritation: N-Boc-piperidine derivatives are frequently classified as causing skin irritation and serious eye irritation.[2] Direct contact can lead to redness, discomfort, or more severe damage.

  • Respiratory Tract Irritation: If the compound is a powder or aerosolized, inhalation may cause respiratory tract irritation.[2][3][4]

  • Ingestion: While the Boc-group reduces toxicity, related compounds can be harmful if swallowed.[3]

Given these potential hazards, a robust PPE strategy is not merely recommended; it is essential. All handling of this compound should be governed by a thorough hazard assessment as mandated by the Occupational Safety and Health Administration (OSHA).[5]

Core PPE Requirements: A Barrier Against Exposure

The primary goal of PPE is to establish a reliable barrier between the researcher and the chemical. This is achieved by protecting the primary routes of exposure: dermal (skin/hands), ocular (eyes), and respiratory.

Engineering Controls First: The most critical piece of safety equipment is not worn, but rather worked in. All operations involving this compound, especially weighing solids and preparing solutions, should be performed within a certified chemical fume hood to minimize inhalation exposure.[6]

The Imperative: To prevent skin contact, a standard flame-resistant lab coat and chemically resistant gloves are mandatory. Contaminated clothing should be removed immediately and laundered separately before reuse.[3][7]

Glove Selection—The Critical Detail: Not all gloves offer the same level of protection.[8] The choice of glove material must be based on its resistance to the specific chemical and the nature of the task.[9][10]

  • For Incidental Contact (e.g., handling sealed containers, potential for small splashes): Disposable nitrile gloves are the preferred choice. They provide good resistance to a range of chemicals, and critically, they tend to tear visibly when punctured, providing a clear indication of failure.[11]

  • For Extended Contact (e.g., cleaning spills, submerging hands): More substantial gloves, such as butyl rubber, may be necessary. For the parent compound, piperidine, butyl rubber gloves with a thickness of 0.7 mm have shown breakthrough times of over 480 minutes.[12] Always consult the glove manufacturer's specific chemical resistance chart.[13]

Proper Glove Technique:

  • Inspect gloves for any rips or punctures before every use.[11]

  • Don gloves over the cuffs of the lab coat.

  • If a glove becomes contaminated, remove it immediately using the proper technique (peeling it off without touching the outside surface) and wash your hands thoroughly.

  • Never reuse disposable gloves.[11]

  • Always remove gloves before leaving the laboratory or touching common items like doorknobs and keyboards.[13]

The Imperative: The risk of serious eye irritation necessitates robust protection.[2]

  • Standard Operations: At a minimum, chemical splash goggles that conform to ANSI Z87.1 standards (or equivalent) are required.[9] Standard safety glasses with side shields offer insufficient protection against splashes.

  • Higher Risk Operations: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[9][14]

Emergency eyewash stations must be readily accessible and tested regularly.[15]

The Imperative: While engineering controls like fume hoods are the primary defense, respiratory protection may be required in specific situations.[16]

  • When is it Needed?: A NIOSH-approved respirator may be necessary during large-scale transfers outside of a fume hood, when responding to a large spill, or if engineering controls are known to be insufficient.[17]

  • Type: For solid particulates, an N95 dust mask might be sufficient for weighing operations if a fume hood is not feasible. For vapors or higher concentrations, a full-face or half-mask air-purifying respirator with appropriate organic vapor cartridges would be required.[15][16]

All respirator use must be part of a formal respiratory protection program, as required by OSHA, which includes fit testing and training.[9]

Operational Plans: From Preparation to Disposal

A safety-first mindset extends from the moment you prepare for an experiment to the final disposal of waste.

This table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskEngineering ControlHand ProtectionEye/Face ProtectionBody/Respiratory Protection
Weighing Solid Chemical Fume HoodDisposable Nitrile GlovesChemical Splash GogglesLab Coat
Preparing Solutions Chemical Fume HoodDisposable Nitrile GlovesChemical Splash GogglesLab Coat
Running Reaction Chemical Fume HoodDisposable Nitrile GlovesChemical Splash GogglesLab Coat
Small Spill Cleanup N/AHeavier Duty Gloves (e.g., Butyl Rubber)Chemical Splash Goggles & Face ShieldLab Coat. Respirator if high dust/vapor.
Large-Scale Transfer Chemical Fume HoodHeavier Duty Gloves (e.g., Butyl Rubber)Chemical Splash Goggles & Face ShieldLab Coat. Consider apron. Respirator may be needed.
  • Assessment: Before entering the lab, assess the risks of the planned experiment to confirm your PPE selection.[5]

  • Donning (Putting On):

    • First, put on your lab coat and fasten it completely.

    • Next, put on your chemical splash goggles.

    • Finally, put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off):

    • First, remove your gloves using a method that avoids skin contact with the exterior of the glove.

    • Next, remove your lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Finally, remove your eye protection.

    • Wash hands thoroughly with soap and water.[7]

This sequence is designed to minimize the potential for cross-contamination from used PPE to your skin or clothes.

  • Spills: For small spills, gently sweep up the solid material, avoiding dust generation.[6] Place it and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into a sealed, labeled hazardous waste container.[18]

  • Waste Disposal: All waste, including empty containers and contaminated PPE, must be treated as hazardous chemical waste.[18]

    • Solid Waste: Collect in a designated, sealed, and clearly labeled container.[18]

    • Contaminated Items: Gloves, weigh boats, and wipes must be placed in a separate, sealed hazardous waste bag or container.[18][19]

    • Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[18]

    • Never dispose of this chemical or its containers in the regular trash or down the drain.[18] All disposal must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[20]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Workflow start Start: Plan Experiment with Methyl N-boc-2-piperidineacetate assess_hazards Assess Task Hazards (Scale, Duration, Physical Form) start->assess_hazards fume_hood Work in Chemical Fume Hood? assess_hazards->fume_hood ppe_base Standard PPE: - Lab Coat - Nitrile Gloves - Splash Goggles fume_hood->ppe_base  Yes ppe_no_hood Add Respiratory Protection (e.g., N95 or Respirator) fume_hood->ppe_no_hood No   task_type Task Type? ppe_base->task_type ppe_no_hood->ppe_base ppe_incidental Incidental Contact: Standard PPE Sufficient task_type->ppe_incidental Routine/ Small Scale ppe_extended Extended/High-Risk Contact? (Spill, Large Volume) task_type->ppe_extended Non-Routine/ Large Scale proceed Proceed with Experiment ppe_incidental->proceed ppe_upgrade Upgrade PPE: - Heavier Gloves - Add Face Shield ppe_extended->ppe_upgrade Yes ppe_extended->proceed No ppe_upgrade->proceed

Caption: PPE Selection Workflow for Handling this compound.

By internalizing the principles behind these protocols, you not only ensure your own safety but also contribute to a secure and productive research environment for everyone.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.